molecular formula C9H9F2NO2 B4408030 N-[2-(difluoromethoxy)phenyl]acetamide CAS No. 22236-05-1

N-[2-(difluoromethoxy)phenyl]acetamide

Número de catálogo: B4408030
Número CAS: 22236-05-1
Peso molecular: 201.17 g/mol
Clave InChI: ILWLHIKGKVODOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(difluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(difluoromethoxy)phenyl]acetamide is 201.06013485 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(difluoromethoxy)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(difluoromethoxy)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[2-(difluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-6(13)12-7-4-2-3-5-8(7)14-9(10)11/h2-5,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWLHIKGKVODOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284798
Record name N-[2-(Difluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22236-05-1
Record name N-[2-(Difluoromethoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22236-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Difluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Chemical Profiling and Synthetic Dynamics of N-[2-(difluoromethoxy)phenyl]acetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced organic synthesis, N-[2-(difluoromethoxy)phenyl]acetamide emerges as a highly versatile fluorinated building block. The strategic incorporation of a difluoromethoxy (–OCF₂H) group onto an acetanilide core imparts unique stereoelectronic properties. This functionalization significantly enhances the molecule's lipophilicity, metabolic stability, and membrane permeability compared to traditional methoxy analogues.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic reactivity, and validated synthetic workflows of this compound. Furthermore, we will explore its critical role as a lead scaffold in targeting metabolic enzymes for oncological drug development.

Physicochemical Profiling

The physical and chemical parameters of N-[2-(difluoromethoxy)phenyl]acetamide dictate its behavior in both synthetic reactors and biological assays. The presence of the fluorine atoms alters the electron density of the aromatic ring, directly influencing its solubility and binding affinity [1].

ParameterValue / Description
IUPAC Name N-[2-(difluoromethoxy)phenyl]acetamide
CAS Number 22236-05-1
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
SMILES Notation CC(=O)Nc1ccccc1OC(F)F
InChIKey ILWLHIKGKVODOP-UHFFFAOYSA-N
Key Functional Groups Acetamide (–NHCOCH₃), Difluoromethoxy (–OCF₂H)

Structural and Electronic Causality

To master the synthesis and application of this compound, one must understand the interplay between its two primary substituents:

  • The Difluoromethoxy Group (–OCF₂H): Unlike a purely electron-donating methoxy group, the highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (–I). This partially offsets the resonance donation (+R) of the oxygen's lone pairs. Consequently, the overall electron density on the aromatic ring is reduced, which lowers the basicity and nucleophilicity of the parent amine precursor [2].

  • The Acetamide Group (–NHAc): This group acts as an ortho/para director in electrophilic aromatic substitution (EAS) reactions. It also serves as a critical hydrogen bond donor/acceptor motif, which is essential for docking into the active sites of target enzymes.

Validated Synthesis & Manufacturing Workflows

The synthesis of N-[2-(difluoromethoxy)phenyl]acetamide is typically achieved via a two-step sequence starting from 2-nitrophenol. The critical step—which we will detail below—is the N-acetylation of 2-(difluoromethoxy)aniline.

SynthesisWorkflow N1 2-Nitrophenol N2 1-(Difluoromethoxy) -2-nitrobenzene N1->N2 ClCF2H, NaOH (Difluoromethylation) N3 2-(Difluoromethoxy) aniline N2->N3 H2, Pd/C (Reduction) N4 N-[2-(difluoromethoxy) phenyl]acetamide N3->N4 Ac2O, Pyridine (Acetylation)

Figure 1: Step-by-step synthetic workflow for N-[2-(difluoromethoxy)phenyl]acetamide.

Protocol: N-Acetylation of 2-(Difluoromethoxy)aniline

Because the –OCF₂H group deactivates the aniline nitrogen, standard mild acylation conditions often result in poor yields. The following protocol utilizes nucleophilic catalysis to overcome this energy barrier.

Causality of Experimental Choices:

  • Acetic Anhydride (Ac₂O): Chosen over acetyl chloride to prevent the generation of corrosive HCl gas, which could protonate the weakly basic aniline and halt the reaction.

  • Pyridine: Acts as both a nucleophilic catalyst (forming a highly reactive N-acetylpyridinium intermediate) and an acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward.

  • Dichloromethane (DCM): An aprotic solvent that readily dissolves the starting materials without participating in side reactions.

Step-by-Step Methodology:

  • Initiation: Charge a flame-dried, argon-purged round-bottom flask with 2-(difluoromethoxy)aniline (1.0 eq) and anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add Pyridine (1.5 eq) to the stirring solution. Cool the reaction vessel to 0°C using an ice-water bath to control the exothermic nature of the subsequent acylation.

  • Acylation: Introduce Acetic Anhydride (1.2 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C). Stir for 4 hours.

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting aniline is highly UV-active. The complete disappearance of the high-Rf aniline spot and the emergence of a lower-Rf spot (due to the acetamide's strong interaction with the silica stationary phase) validates 100% conversion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (to neutralize excess acetic acid and anhydride). Extract the aqueous layer with DCM (3x).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to isolate the thermodynamically stable polymorph of N-[2-(difluoromethoxy)phenyl]acetamide.

Pharmacological Applications and Biochemical Targeting

Beyond its utility as a synthetic intermediate, N-[2-(difluoromethoxy)phenyl]acetamide is a potent lead compound in pharmaceutical development, particularly in the realm of oncology and cancer metabolism [3].

The compound has demonstrated efficacy in inhibiting specific metabolic enzymes, most notably Dihydrofolate Reductase (DHFR) . DHFR is a critical enzyme that reduces dihydrofolic acid to tetrahydrofolic acid, a necessary precursor for the de novo synthesis of purines and thymidylic acid.

By competitively binding to the active site of DHFR—facilitated by the hydrogen-bonding capacity of the acetamide group and the lipophilic anchoring of the difluoromethoxy group—this compound halts nucleotide synthesis. This enzymatic blockade selectively induces apoptosis in rapidly dividing cancer cells, making it a highly valuable scaffold for next-generation chemotherapeutics.

BiochemicalPathway C1 N-[2-(difluoromethoxy) phenyl]acetamide T1 Dihydrofolate Reductase (DHFR) C1->T1 Competitive Binding P1 Nucleotide Synthesis Blockade T1->P1 Enzymatic Inhibition O1 Cancer Cell Cytotoxicity P1->O1 Apoptosis Induction

Figure 2: Biochemical pathway of DHFR inhibition leading to cancer cell cytotoxicity.

References

Sources

N-[2-(difluoromethoxy)phenyl]acetamide CAS number 22236-05-1

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-[2-(difluoromethoxy)phenyl]acetamide (CAS: 22236-05-1)

Abstract

This technical guide provides a comprehensive scientific overview of N-[2-(difluoromethoxy)phenyl]acetamide, CAS number 22236-05-1. Targeted at researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, provides detailed, field-proven synthetic protocols, and explores its applications as a pivotal intermediate in medicinal chemistry. The strategic incorporation of the difluoromethoxy moiety is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, lipophilicity, and target binding affinity.[1] This guide explains the causal logic behind experimental procedures, ensuring a deep understanding of the synthesis and handling of this valuable chemical entity.

Introduction: The Strategic Importance of the Difluoromethoxy Group

N-[2-(difluoromethoxy)phenyl]acetamide is an acetamide derivative distinguished by the presence of a difluoromethoxy group (-OCHF₂) on the ortho position of the phenyl ring. While the acetamide functional group is common in biologically active molecules, the difluoromethoxy group provides unique and highly desirable properties in drug design.[2][3] The C-F bond's high strength enhances metabolic stability by resisting enzymatic degradation, while the group itself can act as a lipophilic hydrogen bond donor, improving cell membrane permeability and target engagement.[4] Consequently, N-[2-(difluoromethoxy)phenyl]acetamide serves as a crucial building block for creating more complex pharmaceutical candidates, particularly in areas like oncology, where it has been identified as a lead compound for developing new drugs targeting enzymes involved in cancer metabolism.[5]

Physicochemical Properties

The fundamental properties of N-[2-(difluoromethoxy)phenyl]acetamide are summarized below. These data are essential for designing experimental conditions, ensuring proper handling, and performing analytical characterization.

PropertyValueSource
CAS Number 22236-05-1[5]
Molecular Formula C₉H₉F₂NO₂[5]
Molecular Weight 201.17 g/mol [5]
IUPAC Name N-[2-(difluoromethoxy)phenyl]acetamide[5]
SMILES CC(=O)NC1=CC=CC=C1OC(F)F[5]
InChI Key ILWLHIKGKVODOP-UHFFFAOYSA-N[5][6]
Physical Form Solid (presumed)[7]

Synthesis and Mechanistic Insights

The synthesis of N-[2-(difluoromethoxy)phenyl]acetamide is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and efficient pathway begins with the difluoromethylation of a suitable precursor, followed by functional group manipulations to arrive at the final product.

Overall Synthesis Workflow

The transformation is best accomplished via a three-step sequence starting from 2-nitrophenol. This approach involves:

  • Difluoromethylation: Introduction of the difluoromethoxy group onto the phenolic oxygen.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine.

  • N-Acetylation: Acylation of the amine to form the final acetamide product.

G cluster_0 Synthesis of N-[2-(difluoromethoxy)phenyl]acetamide A 2-Nitrophenol B 1-(Difluoromethoxy)-2-nitrobenzene A->B Step 1: Difluoromethylation (e.g., ClCHF₂ gas, base) C 2-(Difluoromethoxy)aniline B->C Step 2: Nitro Reduction (e.g., Pd/C, H₂) D N-[2-(difluoromethoxy)phenyl]acetamide C->D Step 3: N-Acetylation (Acetic Anhydride)

Figure 1: Overall synthesis workflow.
Step-by-Step Experimental Protocols

The following protocols are based on established chemical transformations for analogous compounds and represent a robust methodology for laboratory-scale synthesis.[1][8][9]

Protocol 1: Step 1 - Synthesis of 1-(Difluoromethoxy)-2-nitrobenzene

The introduction of the difluoromethyl group is a critical step. This is often achieved using a difluoromethylating agent like chlorodifluoromethane (a gas) in the presence of a base.

  • Materials: 2-Nitrophenol, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Chlorodifluoromethane (Freon-22).

  • Procedure:

    • In a high-pressure reaction vessel, dissolve 2-nitrophenol and a molar excess of K₂CO₃ in anhydrous DMF.

      • Causality: DMF is a polar aprotic solvent that facilitates the Sₙ2 reaction. K₂CO₃ acts as a base to deprotonate the phenol, forming a nucleophilic phenoxide ion.

    • Seal the vessel and cool it in a dry ice/acetone bath.

    • Carefully introduce a controlled amount of chlorodifluoromethane gas into the vessel.

    • Allow the vessel to warm to room temperature and then heat to approximately 80-100°C for several hours, monitoring the internal pressure.

    • After cooling, vent any excess gas. Pour the reaction mixture into a large volume of cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(difluoromethoxy)-2-nitrobenzene.

Protocol 2: Step 2 - Synthesis of 2-(Difluoromethoxy)aniline

Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines.

  • Materials: 1-(Difluoromethoxy)-2-nitrobenzene, Palladium on Carbon (10% Pd/C), Methanol or Ethanol, Hydrogen gas.

  • Procedure:

    • Dissolve the crude product from Step 1 in methanol or ethanol in a hydrogenation flask.

    • Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

      • Causality: Palladium is a highly effective catalyst for the reduction of nitro groups. The carbon support provides a high surface area for the reaction.

    • Purge the flask with hydrogen gas and maintain a positive pressure (e.g., using a balloon or a Parr hydrogenator) while stirring vigorously.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

      • Trustworthiness: This filtration step is critical as palladium catalysts can be pyrophoric when dry. The filter cake should be kept wet.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain 2-(difluoromethoxy)aniline, which can be purified further by column chromatography if necessary.[9]

Protocol 3: Step 3 - Synthesis of N-[2-(difluoromethoxy)phenyl]acetamide

N-acetylation is a fundamental transformation that converts the primary amine into the final acetamide product.[8]

  • Materials: 2-(Difluoromethoxy)aniline, Acetic Anhydride, Glacial Acetic Acid (optional, as solvent).

  • Procedure:

    • Dissolve the 2-(difluoromethoxy)aniline in a minimal amount of glacial acetic acid or another suitable inert solvent in a round-bottom flask.

    • Slowly add a slight molar excess (approx. 1.1 equivalents) of acetic anhydride to the solution while stirring. An exothermic reaction may be observed.[8]

      • Causality: Acetic anhydride is a highly effective acetylating agent. The lone pair of electrons on the aniline's nitrogen atom attacks one of the carbonyl carbons of the acetic anhydride.

    • Stir the mixture at room temperature for 1-2 hours or until TLC indicates complete conversion.

    • Pour the reaction mixture into a beaker of ice-cold water. This will precipitate the solid N-[2-(difluoromethoxy)phenyl]acetamide product.[1]

      • Causality: The product is typically much less soluble in water than the aniline starting material or the acetic acid byproduct. The cold temperature further reduces solubility, maximizing precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

N-Acetylation Reaction Mechanism

The acetylation of 2-(difluoromethoxy)aniline proceeds via a nucleophilic acyl substitution mechanism.

G cluster_mech N-Acetylation Mechanism Aniline_N Aniline (Nucleophile) Acetic_Anhydride_C Acetic Anhydride (Electrophile) Aniline_N->Acetic_Anhydride_C Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Acetic_Anhydride_C->Tetrahedral_Intermediate Forms Intermediate Product N-Acetylated Product (Amide) Tetrahedral_Intermediate->Product Collapse & Proton Transfer Leaving_Group Acetate (Leaving Group) Tetrahedral_Intermediate->Leaving_Group Elimination

Figure 2: Simplified N-acetylation mechanism.

Applications in Research and Drug Development

N-[2-(difluoromethoxy)phenyl]acetamide is primarily utilized as a chemical intermediate or building block in the synthesis of more complex, biologically active molecules.[5]

  • Pharmaceutical Development: Its structure serves as a scaffold or lead compound. Research indicates it has potential applications in developing new drugs, with reports of it inhibiting dihydrofolate reductase and showing cytotoxic effects against various cancer cell lines.[5]

  • Synthetic Chemistry: The acetamide group can be a protecting group for the amine, allowing for other chemical modifications on the aromatic ring before being potentially removed or modified itself.[8] The difluoromethoxy group provides a stable anchor with desirable electronic and steric properties for further synthetic elaboration.

  • Biochemical Probes: It can be used in biochemical studies to investigate cellular pathways and enzyme mechanisms, contributing to the broader understanding of disease processes.[5]

G A N-[2-(difluoromethoxy)phenyl]acetamide (CAS 22236-05-1) B Further Synthetic Modifications A->B Intermediate C Complex Drug Candidates (e.g., Enzyme Inhibitors) B->C Leads to

Figure 3: Role as a chemical intermediate.

Analytical Characterization

To ensure the identity and purity of synthesized N-[2-(difluoromethoxy)phenyl]acetamide, a combination of standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the acetyl methyl group (singlet, ~2.2 ppm), the difluoromethoxy proton (triplet, J≈74 Hz, ~6.6 ppm), aromatic protons (multiplets, ~7.0-8.2 ppm), and the amide N-H proton (broad singlet).

    • ¹³C NMR: Signals corresponding to the methyl carbon, aromatic carbons, the difluoromethoxy carbon (triplet due to C-F coupling), and the amide carbonyl carbon.

    • ¹⁹F NMR: A doublet signal corresponding to the two equivalent fluorine atoms, coupled to the difluoromethoxy proton.

  • Mass Spectrometry (MS): To confirm the molecular weight (201.17 g/mol ) and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, including the N-H stretch (~3300 cm⁻¹), the C=O stretch of the amide (~1660 cm⁻¹), and C-F stretches (~1100 cm⁻¹).

Safety, Handling, and Storage

While specific safety data for this exact isomer is not widely published, data for the closely related N-(4-(difluoromethoxy)phenyl)acetamide (CAS 22236-11-9) provides a strong basis for handling procedures.[7][10]

  • Hazard Identification:

    • GHS Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements:

      • H315: Causes skin irritation.[7]

      • H319: Causes serious eye irritation.[7]

      • H335: May cause respiratory irritation.[7]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

    • Storage under an inert atmosphere is recommended for long-term stability.[7]

Conclusion

N-[2-(difluoromethoxy)phenyl]acetamide is a synthetically accessible and highly valuable compound for chemical and pharmaceutical research. The strategic presence of the difluoromethoxy group imparts properties that are highly sought after in modern drug discovery. The detailed synthetic protocols and mechanistic discussions provided in this guide offer researchers a solid foundation for producing and utilizing this key intermediate. As the demand for more metabolically robust and effective therapeutics grows, the importance of building blocks like N-[2-(difluoromethoxy)phenyl]acetamide will undoubtedly continue to increase.

References

  • EvitaChem. (n.d.). N-[2-(difluoromethoxy)phenyl]acetamide.
  • BenchChem. (n.d.). N-[2-(difluoromethoxy)phenyl]-2-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}acetamide.
  • PubChem. (2025). N-[2-(fluoromethoxy)-1-phenylpropyl]acetamide. Retrieved from [Link]

  • Chemsrc. (2025). 2-CHLORO-N-(2-DIFLUOROMETHOXY-5-METHYL-PHENYL)-ACETAMIDE. Retrieved from [Link]

  • PubMed. (2005). Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide: a deuterium-substituted radioligand for peripheral benzodiazepine receptor. Retrieved from [Link]

  • Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 2-Chloro-4-(difluoromethoxy)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the difluoroacetylation of aniline.... Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2,2-difluoro-N-phenylacetamide. Retrieved from [Link]

  • Molecules. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Fluorophenyl)acetamide. Retrieved from [Link]

  • PubMed. (2023). N-(2-hydroxy phenyl) acetamide ameliorate inflammation and doxorubicin-induced nephrotoxicity in rats. Retrieved from [Link]

  • Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]

  • Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.
  • YouTube. (2020). Acetylation of aniline. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Retrieved from [Link]

Sources

Structure Elucidation of N-[2-(difluoromethoxy)phenyl]acetamide: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

As a Senior Application Scientist, I approach structure elucidation not merely as a checklist of analytical techniques, but as a systematic deconstruction of a molecule's electronic and spatial environment. N-[2-(difluoromethoxy)phenyl]acetamide (Molecular Formula: C9H9F2NO2, Exact Mass: 201.0601 Da) is a highly functionalized aromatic compound[1]. It features an acetamide moiety ortho to a difluoromethoxy (-OCF2H) group.

The difluoromethoxy group is of profound interest in medicinal chemistry because it acts as a "lipophilic hydrogen bond donor"[2]. Its ability to interconvert between lipophilic and polar conformations allows it to adapt to varying microenvironments[2]. Furthermore, placing this group ortho to an acetamide establishes a unique conformational lock. Ortho-substituted acetanilides inherently favor a planar conformation stabilized by intramolecular hydrogen bonding (typically N-H···O or N-H···F), whereas meta- or para-analogs often adopt twisted geometries to maximize intermolecular networks[3].

To unequivocally confirm this structure, we must deploy an orthogonal analytical workflow that interrogates the molecule's connectivity, exact mass, and 3D conformation.

Workflow Sample N-[2-(difluoromethoxy)phenyl]acetamide NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR Connectivity & Coupling MS ESI-HRMS (Accurate Mass & MS/MS) Sample->MS Molecular Formula IR FT-IR Spectroscopy (Vibrational Modes) Sample->IR Functional Groups XRAY X-Ray Diffraction (Solid-State Conformation) Sample->XRAY 3D Architecture Elucidation Complete Structure Elucidation NMR->Elucidation MS->Elucidation IR->Elucidation XRAY->Elucidation

Figure 1: Orthogonal analytical workflow for the structure elucidation of the target compound.

Multinuclear NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) is the cornerstone of this elucidation. The presence of fluorine (100% natural abundance, Spin I = 1/2) introduces complex but highly diagnostic heteronuclear scalar couplings (J-couplings).

Causality in Solvent Selection

Why use CDCl3 over DMSO-d6? The chemical shift of the -OCF2H proton is highly sensitive to hydrogen-bond accepting solvents. In CDCl3, the proton appears at ~6.5 ppm, reflecting its intrinsic electronic environment[4]. In DMSO-d6, it shifts downfield due to intermolecular hydrogen bonding[2]. Using CDCl3 establishes the baseline intramolecular interactions without solvent competition.

Self-Validating NMR Acquisition Protocol
  • Sample Preparation : Dissolve 15–20 mg of high-purity analyte[5] in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • System Suitability : Lock the spectrometer to the deuterium signal of CDCl3. Shim the magnet until the TMS peak width at half-height is <1.0 Hz.

  • 1H NMR (400 MHz) : Acquire 16 scans with a relaxation delay (d1) of 2 seconds to ensure complete relaxation of the amide proton.

  • 19F NMR (376 MHz) : Acquire 64 scans. Reference the spectrum externally or internally to Trichlorofluoromethane (CFCl3) at 0.0 ppm[6].

  • 13C NMR (100 MHz) : Acquire with broadband proton decoupling (1H-decoupled). Use a d1 of 3 seconds and minimum 512 scans to resolve the carbon signals split by fluorine.

Diagnostic NMR Data Interpretation

The most diagnostic feature is the spin-spin coupling within the -OCF2H group. The single proton is scalar coupled to two equivalent spin-1/2 fluorine nuclei. According to the 2nI+1 rule, this splits the 1H signal into a triplet, and reciprocally splits the 19F signal into a doublet[4]. The massive coupling constant ( 2JHF​≈74 Hz) is characteristic of a two-bond geminal coupling, driven by the high gyromagnetic ratio of fluorine[2].

JCoupling H 1H (I=1/2) F1 19F (I=1/2) H->F1 2J(H,F) ~74 Hz F2 19F (I=1/2) H->F2 2J(H,F) ~74 Hz C 13C (I=1/2) C->H 1J(C,H) ~170 Hz C->F1 1J(C,F) ~258 Hz C->F2 1J(C,F) ~258 Hz

Figure 2: Spin-spin scalar coupling network within the difluoromethoxy group.

Table 1: Summarized Multinuclear NMR Assignments (in CDCl3)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment / Causality
1H 8.00 - 8.20br s--NH (Amide proton, broad due to quadrupolar relaxation of 14N)
1H 6.50 - 6.80t 2JHF​≈74.0 -OCF2H (Split by two 19F nuclei)[4]
1H 2.15s--CH3 (Acetamide methyl)
19F -81.5 to -82.5d 2JHF​≈74.0 -OCF2H (Split by one 1H nucleus)[4]
13C ~168.5s-C=O (Carbonyl carbon)
13C ~116.0t 1JCF​≈258.0 -OCF2H (Direct one-bond coupling to two 19F nuclei)[4]

High-Resolution Mass Spectrometry (HRMS)

While NMR provides connectivity, ESI-HRMS confirms the exact elemental composition and structural sub-units via Collision-Induced Dissociation (CID).

Self-Validating LC-MS/MS Protocol
  • Sample Preparation : Prepare a 1 µg/mL solution of the analyte in 50:50 LC-MS grade Water:Acetonitrile with 0.1% Formic Acid.

  • System Suitability : Infuse a tuning mix (e.g., Leucine Enkephalin) to calibrate the Time-of-Flight (TOF) analyzer to sub-5 ppm mass accuracy.

  • Chromatography : Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Elute using a rapid 3-minute gradient from 5% to 95% Acetonitrile.

  • Ionization : Positive Electrospray Ionization (ESI+). Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Fragmentation (Causality) : Apply a stepped collision energy (15 eV, then 30 eV). Why? The acetamide bond is highly labile. Excessive initial collision energy will entirely bypass the intermediate [M+H−42]+ ion (loss of ketene) and directly yield the bare aniline derivative, stripping away vital structural connectivity data.

Fragmentation Pathway Analysis

The protonated precursor [M+H]+ at m/z 202.0679 undergoes predictable, structurally diagnostic fragmentation.

Fragmentation M [M+H]+ m/z 202.067 C9H10F2NO2+ Frag1 [M+H - C2H2O]+ m/z 160.057 C7H8F2NO+ M->Frag1 -42 Da (Ketene Loss) Frag2 [M+H - C2H2O - CF2]+ m/z 110.060 C6H8NO+ Frag1->Frag2 -50 Da (Difluorocarbene Loss) Frag3 [M+H - C2H2O - HF]+ m/z 140.051 C7H7FNO+ Frag1->Frag3 -20 Da (HF Loss)

Figure 3: Primary ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways.

Table 2: HRMS Fragmentation Data

Ion SpeciesExact Mass (m/z)FormulaNeutral LossMechanistic Rationale
Precursor202.0679C9H10F2NO2+N/AProtonation at the amide carbonyl oxygen.
Product 1160.0573C7H8F2NO+42.0106 Da (C2H2O)Characteristic cleavage of acetamides via a 4-membered transition state, expelling neutral ketene.
Product 2110.0606C6H8NO+50.0000 Da (CF2)Cleavage of the ether linkage, expelling neutral difluorocarbene.
Product 3140.0511C7H7FNO+20.0062 Da (HF)Elimination of hydrogen fluoride from the difluoromethoxy group.

Orthogonal Validation: IR and Crystallography

To complete the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) framework, we cross-reference the solution-phase and gas-phase data with solid-state techniques.

  • FT-IR Spectroscopy : The vibrational spectrum will yield a sharp Amide I band (C=O stretch) at ~1660 cm⁻¹, an Amide II band (N-H bend) at ~1550 cm⁻¹, and intense, broad C-F stretching vibrations in the "fingerprint" region between 1000–1100 cm⁻¹.

  • X-Ray Crystallography (Conformational Causality) : If crystallized, the molecule will demonstrate a highly planar geometry. As documented in studies of analogous fluorinated acetoacetanilides, the high electronegativity of fluorine mimics the steric effect of larger substituents, driving the molecule into a planar state stabilized by an intramolecular N−H⋯O or N−H⋯F close contact[3].

References

  • Structural motifs in acetoacetanilides: the effect of a fluorine substituent - IUCr Journals. iucr.org. 3

  • Buy N-[2-(difluoromethoxy)phenyl]acetamide (EVT-4543693) - EvitaChem. evitachem.com. 1

  • 19F NMR chemical shifts for 3-Bromo-5-difluoromethoxy-4-fluorophenol - Benchchem. benchchem.com. 6

  • WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides - Google Patents. google.com. 5

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - Rsc.org. rsc.org. 4

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. acs.org. 2

Sources

N-[2-(difluoromethoxy)phenyl]acetamide: A Comprehensive Guide to its Synthesis, Physicochemical Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, enabling the precise fine-tuning of a candidate's pharmacokinetic and physicochemical profile. Among these, the difluoromethoxy group (–OCF₂H) has emerged as a highly privileged structural motif.

This technical whitepaper provides an in-depth analysis of N-[2-(difluoromethoxy)phenyl]acetamide , a versatile building block and pharmacophore intermediate. By deconstructing its structural nomenclature, detailing a self-validating synthetic methodology, and exploring its conformational advantages, this guide serves as an authoritative resource for researchers leveraging this compound in the development of novel therapeutics.

Structural Nomenclature & Chemical Identity

The IUPAC name N-[2-(difluoromethoxy)phenyl]acetamide systematically describes a molecule built upon an acetanilide core (an aniline functionalized with an acetyl group) featuring a difluoromethoxy substitution at the ortho (2-) position of the phenyl ring.

This specific arrangement creates a unique electronic environment. The acetamide group provides a strong hydrogen bond donor/acceptor pair, while the ortho-difluoromethoxy group introduces steric bulk and distinct lipophilic characteristics. The compound is widely utilized as an intermediate in synthesizing more complex organic compounds due to its versatile reactivity profile [1].

Table 1: Physicochemical & Structural Identifiers
PropertyValue
IUPAC Name N-[2-(difluoromethoxy)phenyl]acetamide
CAS Number 22236-05-1
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
SMILES Notation CC(=O)Nc1ccccc1OC(F)F
Hydrogen Bond Donors 1 (Amide NH) + 1 (Weak, –OCF₂H)
Hydrogen Bond Acceptors 3 (Amide Carbonyl, Ether Oxygen, Fluorines)

The Difluoromethoxy Pharmacophore: Conformational & Electronic Profiling

In medicinal chemistry, the –OCF₂H group is not merely a passive structural spacer; it is an active modulator of molecular behavior. Unlike the methoxy (–OCH₃) or trifluoromethoxy (–OCF₃) groups, the difluoromethoxy moiety possesses a highly specific set of attributes that make it invaluable for lead optimization [2].

Conformational Flexibility and the Rotational Barrier

The conformational preference of the –OCF₂H moiety in aryl ethers resides dynamically between the planar conformation of –OCH₃ and the orthogonal conformation of –OCF₃. Because the rotational barrier in the Ar–OCF₂H system is considerably lower than that of the Ar–OCF₃ system, the difluoromethoxy group can present a bioisosteric replacement for either moiety depending on the binding pocket's requirements [3]. This unique ability to adopt different conformations in polar and nonpolar environments provides an unusual combination of good aqueous solubility and high cellular permeability [3].

Lipophilic Hydrogen Bond Donor Capability

The high electronegativity of the two fluorine atoms withdraws electron density from the adjacent carbon, significantly increasing the acidity of the remaining hydrogen atom. This transforms the –OCF₂H group into a lipophilic hydrogen bond donor —a rare and highly sought-after characteristic in drug design that allows it to act as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups [2].

Pharmacophore A Ar-OCF2H Motif B Lipophilic H-Bond Donor (Bioisostere for -OH / -SH) A->B C Conformational Flexibility (Low Rotational Barrier) A->C D Metabolic Stability (Resists Cytochrome P450) A->D E Enhanced ADME Profile (Permeability & Half-life) B->E C->E D->E

Figure 1. Logical relationship diagram detailing the pharmacological advantages of the difluoromethoxy group.

Synthetic Methodology: Acetylation of 2-(Difluoromethoxy)aniline

The synthesis of N-[2-(difluoromethoxy)phenyl]acetamide is achieved via the nucleophilic acyl substitution of 2-(difluoromethoxy)aniline (CAS 22236-04-0) [5]. To ensure high yield, purity, and reproducibility, the protocol must be tightly controlled. The following methodology is designed as a self-validating system , ensuring that intermediate states confirm the success of the reaction.

Table 2: Reactant Profiling
ReagentRoleCAS NumberMW ( g/mol )Equivalents
2-(Difluoromethoxy)aniline Primary Substrate22236-04-0159.131.0 eq
Acetic Anhydride Acetylating Agent108-24-7102.091.5 eq
Glacial Acetic Acid Solvent / Catalyst64-19-760.05Solvent (Excess)
Step-by-Step Experimental Protocol & Causality Analysis
  • Substrate Dissolution:

    • Action: Dissolve 10.0 mmol of 2-(difluoromethoxy)aniline in 15 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: Glacial acetic acid is utilized rather than a non-polar solvent because it protonates a small equilibrium fraction of the amine. This buffers the nucleophilicity of the aniline, preventing over-reaction (diacetylation), while providing a homogenous polar-protic medium that stabilizes the tetrahedral intermediate [6].

  • Reagent Addition:

    • Action: Slowly add 15.0 mmol (approx. 1.4 mL) of acetic anhydride dropwise to the stirring solution at room temperature.

    • Causality: Acetic anhydride is strictly preferred over acetyl chloride. Acetyl chloride generates corrosive HCl gas as a byproduct, which would prematurely precipitate the unreacted aniline as an insoluble hydrochloride salt, halting the forward reaction [6].

  • Thermal Activation:

    • Action: Attach a reflux condenser and gently heat the mixture to 80°C for 30 minutes.

    • Causality: The ortho-difluoromethoxy group introduces significant steric hindrance around the nucleophilic amine. Gentle thermal activation overcomes this steric activation energy barrier, driving the nucleophilic acyl substitution to completion.

  • Precipitation & Quenching:

    • Action: Remove the flask from heat, allow it to cool slightly, and pour the reaction mixture vigorously into 100 mL of ice-cold distilled water while stirring.

    • Causality: This step leverages the differential solubility of the components. The sudden shift in the dielectric constant of the solvent crashes out the highly lipophilic N-[2-(difluoromethoxy)phenyl]acetamide as a white precipitate, while the acetic acid byproduct and any unreacted anhydride are completely hydrolyzed and remain solvated in the aqueous phase [6].

  • Isolation & Self-Validation:

    • Action: Isolate the crude solid via vacuum filtration. Recrystallize from boiling water.

    • Validation: Perform Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (95:5) eluent. The complete disappearance of the highly polar primary amine spot (starting material) and the appearance of a single, higher-Rf spot confirms quantitative conversion.

ExperimentalWorkflow N1 Step 1: Dissolution 2-(Difluoromethoxy)aniline in Glacial Acetic Acid N2 Step 2: Acetylation Dropwise addition of Acetic Anhydride N1->N2 N3 Step 3: Thermal Control Gentle heating (80°C) to overcome steric hindrance N2->N3 N4 Step 4: Precipitation Quench in ice-cold distilled water N3->N4 N5 Step 5: Isolation & Validation Vacuum filtration, Recrystallization, and TLC verification N4->N5 N6 Pure N-[2-(difluoromethoxy)phenyl]acetamide N5->N6

Figure 2. Step-by-step experimental workflow for the acetylation of 2-(difluoromethoxy)aniline.

Applications in Drug Development

The synthesized N-[2-(difluoromethoxy)phenyl]acetamide serves as a critical junction in the synthesis of advanced Active Pharmaceutical Ingredients (APIs).

Minimizing Reactive Metabolite Formation

A primary challenge in medicinal chemistry is the metabolic liability of electron-rich aromatic rings, which are prone to oxidation by Cytochrome P450 enzymes, forming toxic reactive epoxides or quinone imines. The strategic placement of the electron-withdrawing difluoromethoxy group deactivates the phenyl ring toward electrophilic oxidation.

For example, in the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists, the incorporation of a difluoromethoxy-substituted aromatic ring reduced the formation of reactive glutathione (GSH) adducts to a mere 0.1% of the total excreted drug material, drastically improving the in vivo safety profile and minimizing the risk of idiosyncratic drug toxicity [7]. Furthermore, the addition of these fluorinated groups enhances cellular membrane permeability and overall pharmacokinetic stability, making compounds like N-[2-(difluoromethoxy)phenyl]acetamide indispensable in modern lead optimization[4].

References

  • EvitaChem.Buy N-[2-(difluoromethoxy)phenyl]acetamide (EVT-4543693).
  • BenchChem.The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
  • National Institutes of Health (PMC).Recent progress in the strategic incorporation of fluorine into medicinally active compounds.
  • National Institutes of Health (PMC).Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • Sigma-Aldrich.2-(Difluoromethoxy)aniline 97 22236-04-0.
  • Vedantu.Preparation of Acetanilide: Step-by-Step Lab Guide.
  • ACS Publications.A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-...

N-[2-(difluoromethoxy)phenyl]acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-[2-(difluoromethoxy)phenyl]acetamide

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of N-[2-(difluoromethoxy)phenyl]acetamide, a compound of significant interest in synthetic chemistry and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, characterization, and potential applications of this versatile molecule.

Compound Identification and Core Properties

N-[2-(difluoromethoxy)phenyl]acetamide is an aromatic compound belonging to the acetamide class. The presence of the difluoromethoxy group imparts unique electronic and lipophilic properties, making it a valuable building block in medicinal chemistry. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₉F₂NO₂[1]
Molecular Weight 201.17 g/mol [1]
CAS Number 22236-05-1[1]
IUPAC Name N-[2-(difluoromethoxy)phenyl]acetamide[1]
Canonical SMILES CC(=O)NC1=CC=CC=C1OC(F)F[1]
InChI Key ILWLHIKGKVODOP-UHFFFAOYSA-N[1]

Synthesis and Purification

The synthesis of N-[2-(difluoromethoxy)phenyl]acetamide is generally accomplished via a robust two-step process. This pathway involves the initial formation of a key intermediate, 2-(difluoromethoxy)aniline, followed by an acetylation reaction.[1] The choice of reagents and conditions is critical for achieving high yield and purity.

G cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Acetylation A 2-Aminophenol C 2-(difluoromethoxy)aniline A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B Difluoromethoxy Precursor (e.g., Chlorodifluoromethane) B->C D 2-(difluoromethoxy)aniline F N-[2-(difluoromethoxy)phenyl]acetamide (Final Product) D->F Base (e.g., Pyridine) or Acidic Conditions E Acetylating Agent (e.g., Acetic Anhydride) E->F

Caption: General synthetic workflow for N-[2-(difluoromethoxy)phenyl]acetamide.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative method for synthesizing N-[2-(difluoromethoxy)phenyl]acetamide.

Step 1: Synthesis of 2-(difluoromethoxy)aniline

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-aminophenol (1.0 eq) and a suitable base such as potassium carbonate (2.5 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF). The choice of DMF is crucial as it effectively solubilizes the phenoxide intermediate and withstands the required reaction temperatures.

  • Reagent Introduction: Carefully introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon-22), into the reaction mixture at a controlled rate. This step is often performed under pressure and requires appropriate safety precautions.

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Isolation: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(difluoromethoxy)aniline.

Step 2: Acetylation to N-[2-(difluoromethoxy)phenyl]acetamide

  • Setup: Dissolve the crude 2-(difluoromethoxy)aniline (1.0 eq) from the previous step in a suitable solvent, such as dichloromethane (DCM), in a flask under a nitrogen atmosphere.

  • Reagent Addition: Add a base, such as pyridine (1.2 eq), to act as a nucleophilic catalyst and an acid scavenger. Cool the mixture in an ice bath.

  • Acetylation: Add acetic anhydride (1.1 eq) dropwise to the cooled solution. The exothermic nature of this reaction necessitates slow addition and temperature control to prevent side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Final Purification: The resulting crude solid should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the final product as a pure solid.

Self-Validation: The identity and purity of the final compound must be confirmed by spectroscopic analysis (¹H NMR, ¹⁹F NMR, MS) and melting point determination. Purity should exceed 95% for use in biological assays.

Potential Applications in Research and Drug Development

N-[2-(difluoromethoxy)phenyl]acetamide is not merely a synthetic intermediate; its structural motifs are relevant in the design of bioactive molecules.

  • Pharmaceutical Development : It serves as a lead compound or a key building block for developing new drugs.[1] The difluoromethoxy group can enhance metabolic stability and improve pharmacokinetic properties compared to a traditional methoxy group.

  • Biochemical Studies : The compound and its derivatives are investigated for their effects on cellular pathways. Some reports suggest that related structures may exhibit enzyme inhibition, for example, against dihydrofolate reductase, and possess cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications.[1]

  • Synthetic Chemistry : Its versatile reactivity profile makes it a useful intermediate for synthesizing more complex organic molecules.[1][2] The acetamide and difluoromethoxy groups can be further functionalized to build diverse chemical libraries.

G A N-[2-(difluoromethoxy)phenyl]acetamide (Lead Compound) B Chemical Modification (e.g., Substitution on phenyl ring, Modification of acetamide) A->B C Library of Analogs B->C D Screening & Optimization (SAR Studies) C->D E Drug Candidate D->E

Caption: Role as a lead compound in drug discovery.

Chemical Reactivity and Further Functionalization

The chemical structure of N-[2-(difluoromethoxy)phenyl]acetamide allows for several types of chemical transformations:

  • Oxidation : The aromatic ring can undergo oxidation, leading to hydroxylated or other oxidized derivatives, although this may require harsh conditions.[1]

  • Electrophilic Aromatic Substitution : The phenyl ring can be functionalized via reactions such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of diverse substituents.

  • Hydrolysis : The acetamide bond can be hydrolyzed under acidic or basic conditions to regenerate the parent amine, 2-(difluoromethoxy)aniline, which can then be used in other coupling reactions.

Conclusion

N-[2-(difluoromethoxy)phenyl]acetamide is a compound with well-defined properties and a straightforward synthetic pathway. Its molecular formula of C₉H₉F₂NO₂ and molecular weight of 201.17 g/mol are foundational data points for any research endeavor.[1] Beyond these basics, its true value lies in its potential as a versatile building block in medicinal chemistry and materials science. The strategic presence of the difluoromethoxy group provides a powerful tool for scientists to modulate molecular properties, driving the discovery of new and improved chemical entities.

References

  • N-[2-(difluoromethoxy)phenyl]-2-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}acetamide, Molbase. [Link]

Sources

Literature Review and Technical Guide: N-[2-(difluoromethoxy)phenyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorinated moieties into organic frameworks is a cornerstone of modern medicinal chemistry and agrochemical development. Among these, the difluoromethoxy group (–OCHF₂) occupies a privileged position due to its unique ability to act as a lipophilic hydrogen bond donor and acceptor. This whitepaper provides an in-depth technical analysis of N-[2-(difluoromethoxy)phenyl]acetamide and its derivatives. By examining their structural dynamics, pharmacological mechanisms, and synthetic pathways, this guide serves as a comprehensive resource for researchers leveraging these compounds in drug discovery and complex organic synthesis.

Structural & Pharmacological Significance

Conformational Dynamics of the Ortho-Difluoromethoxy Motif

The placement of the –OCHF₂ group at the ortho position relative to the acetamide nitrogen creates a highly specific stereoelectronic environment. The lone pairs on the oxygen atom, coupled with the electron-withdrawing nature of the fluorine atoms, significantly alter the electron density of the phenyl ring. Furthermore, steric hindrance between the ortho-difluoromethoxy group and the acetamide side chain restricts free rotation. This steric clash is reported to cause distinct deformation from planarity in complex ring systems (such as dihydropyridines synthesized from this scaffold), effectively locking the molecule into bioactive conformations that enhance target binding affinity[1].

Mechanism of Action: Target Inhibition in Cancer Metabolism

N-[2-(difluoromethoxy)phenyl]acetamide derivatives have emerged as potent lead compounds in oncology. Their primary mechanism of action involves the targeted inhibition of specific enzymes critical to cancer cell metabolism, most notably Dihydrofolate Reductase (DHFR) [1]. By competitively binding to the active site of DHFR, these derivatives block the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The depletion of THF stalls the one-carbon transfer reactions essential for de novo purine and thymidylate synthesis, ultimately triggering DNA synthesis arrest and apoptosis in rapidly dividing cancer cells.

DHFR_Pathway Drug N-[2-(difluoromethoxy)phenyl] acetamide Derivatives DHFR Dihydrofolate Reductase (DHFR) Drug->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->DHFR Substrate Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide 1C Transfer DNA DNA Synthesis & Repair Nucleotide->DNA Precursors Apoptosis Cancer Cell Apoptosis DNA->Apoptosis Arrest induces

Mechanism of Action: DHFR inhibition by N-[2-(difluoromethoxy)phenyl]acetamide derivatives.

Physicochemical Profiling and Quantitative Data

The baseline physicochemical properties of these derivatives dictate their behavior in both biological assays and synthetic workflows. The addition of a chlorine atom to the acetyl group (forming the 2-chloroacetamide derivative) transforms the molecule from a terminal pharmacophore into a highly reactive electrophilic intermediate used in proteomics research[2].

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Primary Application / Role
N-[2-(difluoromethoxy)phenyl]acetamide 22236-05-1C₉H₉F₂NO₂201.17DHFR Inhibitor / Cancer Metabolism Lead[1]
2-Chloro-N-(2-difluoromethoxy-phenyl)-acetamide 568567-38-4C₉H₈ClF₂NO₂235.62Proteomics / Synthesis Intermediate[2],[3]

Advanced Synthetic Methodologies & Reaction Causality

The synthesis of these derivatives requires precise control over reaction conditions to prevent the degradation of the sensitive difluoromethoxy group. The workflow below outlines the self-validating system used to generate both the base acetamide and its highly versatile 2-chloro derivative.

Synthetic_Workflow Step1 2-Nitrophenol Step2 Difluoromethylation (ClCF2H, Base) Step1->Step2 Step3 1-Difluoromethoxy- 2-nitrobenzene Step2->Step3 Step4 Reduction (Fe/HCl) Step3->Step4 Step5 2-(Difluoromethoxy) aniline Step4->Step5 Step6 Acetylation (Ac2O or ClAcCl) Step5->Step6 Step7 Target Acetamide Derivatives Step6->Step7

Synthetic workflow for N-[2-(difluoromethoxy)phenyl]acetamide and its chloro-derivatives.

Protocol 1: Difluoromethylation of 2-Nitrophenol
  • Setup: Charge a high-pressure reaction vessel with 2-nitrophenol (1.0 eq), NaOH (3.0 eq), and a biphasic solvent system of 1,4-dioxane and water.

  • Execution: Heat the mixture to 65°C. Slowly bubble Chlorodifluoromethane (ClCF₂H, Freon-22) gas into the solution under vigorous stirring.

  • Causality & Validation: The strong base serves a dual purpose: it deprotonates the phenol to form a nucleophilic phenoxide ion, and it induces alpha-elimination on ClCF₂H to generate the highly reactive difluorocarbene (:CF₂). The biphasic system stabilizes the carbene long enough for the phenoxide to attack. The reaction is validated by TLC (disappearance of the bright yellow phenoxide spot).

Protocol 2: Chemoselective Reduction
  • Setup: Dissolve the isolated 1-difluoromethoxy-2-nitrobenzene in ethanol. Add fine Iron powder (5.0 eq) and a catalytic amount of concentrated HCl.

  • Execution: Reflux the mixture for 2 hours (Béchamp reduction conditions). Filter hot through Celite to remove iron oxides.

  • Causality & Validation: Iron-mediated reduction is explicitly chosen over Palladium-catalyzed hydrogenation (Pd/C). While Pd/C is cleaner, it carries a high risk of hydrodefluorination (cleaving the C-F bonds) under pressurized hydrogen. The Fe/HCl system guarantees chemoselective reduction of the nitro group to an amine without compromising the difluoromethoxy moiety.

Protocol 3: N-Acetylation
  • Setup: Dissolve the resulting 2-(difluoromethoxy)aniline in anhydrous dichloromethane (DCM). Add Triethylamine (TEA) (1.2 eq).

  • Execution: Cool the system to 0°C. Dropwise add either acetyl chloride (for the base compound) or chloroacetyl chloride (for the 2-chloro derivative) (1.1 eq). Stir for 4-6 hours while allowing the system to reach room temperature[4].

  • Causality & Validation: Cooling to 0°C is critical to control the exothermic acylation and prevent the formation of di-acylated byproducts. TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium toward the product.

Downstream Derivatization: The Chloroacetamide Hub

The synthesis of 2-Chloro-N-(2-difluoromethoxy-phenyl)-acetamide unlocks a vast array of downstream chemical space. The alpha-chloro group is highly susceptible to S_N2 nucleophilic substitution.

In recent medicinal chemistry campaigns, this derivative has been reacted with various mercaptobenzimidazoles in the presence of K₂CO₃. The resulting benzimidazole-clubbed acetamide derivatives exhibit profound biological activities, including enhanced antibacterial, antifungal, and analgesic properties[4]. The electron-withdrawing nature of the ortho-difluoromethoxy group on the acetamide phenyl ring synergizes with the benzimidazole core, lowering the Minimum Inhibitory Concentration (MIC) against resistant microbial strains and establishing this scaffold as a highly valuable asset in modern drug discovery.

Sources

Technical Whitepaper: Physicochemical Characterization of N-[2-(difluoromethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug development and synthetic chemistry, the precise characterization of a lead compound’s physical properties is non-negotiable. N-[2-(difluoromethoxy)phenyl]acetamide (CAS: 22236-05-1) serves as a critical intermediate and a lead scaffold for targeting specific enzymes in cancer metabolism .

Understanding its physical properties—specifically its solubility profile and melting point—requires analyzing the interplay between its two primary functional groups: the difluoromethoxy ether (-OCF₂H) and the acetamide moiety (-NHCOCH₃). The electron-withdrawing nature of the fluorine atoms significantly reduces the basicity of the adjacent oxygen, limiting its capacity to act as a hydrogen-bond acceptor in aqueous media. Conversely, the acetamide group provides strong intermolecular hydrogen bonding (N-H···O=C), which dictates the compound's crystal lattice energy and, consequently, its melting point and thermodynamic solubility.

SPR Core N-[2-(difluoromethoxy)phenyl]acetamide Sub1 -OCF2H Group (Electron Withdrawing) Core->Sub1 Sub2 -NHCOCH3 Group (H-Bond Donor/Acceptor) Core->Sub2 Prop1 Increased Lipophilicity (LogP Elevation) Sub1->Prop1 Reduces hydration Prop2 Intermolecular H-Bonding (Lattice Energy) Sub2->Prop2 Directs packing Result1 Limited Aqueous Solubility Prop1->Result1 Prop2->Result1 High lattice energy Result2 Defined Melting Point (Crystalline Solid) Prop2->Result2

Structure-property relationships governing solubility and melting point.

Quantitative Data Summary

The physical behavior of N-[2-(difluoromethoxy)phenyl]acetamide is heavily influenced by its crystalline state. Below is a summary of its core physicochemical parameters based on structural analysis and empirical database consensus .

PropertyValue / DescriptionAnalytical Rationale
Molecular Weight 201.17 g/mol Derived from formula C₉H₉F₂NO₂.
Appearance Solid crystalline substanceDriven by acetamide-mediated crystal packing.
Melting Point 75°C – 95°C (Typical range)Strong lattice energy requires thermal validation via DSC.
Aqueous Solubility Limited / Poor (< 0.1 mg/mL)High lipophilicity driven by the -OCF₂H group.
Organic Solubility Highly soluble (> 50 mg/mL)Readily dissolves in DMSO, DMF, and Methanol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of solubility and melting point must move beyond simple observation. The protocols below are designed as self-validating systems —meaning the experiment inherently proves its own accuracy through built-in thermodynamic checks and internal standards.

Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: We utilize the shake-flask method over solvent-shift kinetic assays. Kinetic assays often overestimate solubility due to transient supersaturation and the precipitation of high-energy amorphous forms. The shake-flask method ensures we are measuring the true thermodynamic equilibrium of the most stable crystalline polymorph in accordance with OECD guidelines .

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount (approx. 10 mg) of crystalline N-[2-(difluoromethoxy)phenyl]acetamide to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in two separate glass vials.

  • Equilibration: Seal the vials and incubate in a thermostatic shaker at 37°C and 200 rpm.

  • Self-Validating Time Points: Sample Vial A at 24 hours and Vial B at 48 hours. Rationale: If the concentration at 48h deviates by >5% from the 24h mark, thermodynamic equilibrium has not been reached, and the assay must be extended.

  • Phase Separation: Centrifuge the samples at 15,000 rpm for 15 minutes at 37°C. Filter the supernatant through a pre-warmed 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Solid-Phase Verification (Crucial): Recover the remaining solid from the bottom of the vial and analyze it via X-ray Powder Diffraction (XRPD). Rationale: This validates that the compound did not undergo a polymorphic transformation or form a hydrate during the 48-hour aqueous incubation.

  • Quantification: Dilute the filtered supernatant with mobile phase and quantify the dissolved compound using LC-MS/MS against a standard calibration curve prepared in DMSO.

Workflow A Solid Compound (CAS: 22236-05-1) B Buffer Incubation (pH 7.4, 37°C) A->B Excess addition C Phase Separation (Centrifugation) B->C 24h & 48h points D Supernatant Analysis (LC-MS/MS) C->D Quantify dissolved E Solid Phase Check (XRPD Validation) C->E Check polymorph F Thermodynamic Solubility Value D->F Equilibrium confirmed E->F Crystal stable

Thermodynamic solubility workflow with self-validating polymorphic checks.

Melting Point & Thermal Profiling via DSC

Causality: Standard capillary melting point apparatuses rely on visual estimation and cannot detect subtle thermal events like glass transitions or polymorphic shifts. Differential Scanning Calorimetry (DSC) is mandated here because it quantifies both the melting onset temperature ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ), which are mathematically required to model the compound's ideal solubility .

Step-by-Step Methodology:

  • Calibration (Self-Validation): Run a high-purity Indium standard ( Tm​ = 156.6°C) prior to the sample. Rationale: This validates the calorimetric sensitivity and temperature accuracy of the instrument for the day's run.

  • Sample Loading: Accurately weigh 2.0 to 3.0 mg of N-[2-(difluoromethoxy)phenyl]acetamide into an aluminum DSC pan. Crimp the pan with a pinhole lid to allow the escape of any volatile impurities or residual solvents.

  • Purge Gas: Establish a dry nitrogen purge at 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Cycle: Equilibrate the sample at 25°C, then heat at a controlled rate of 10°C/min up to 150°C.

  • Data Extraction: Record the extrapolated onset temperature (the true thermodynamic melting point) and integrate the area under the endothermic peak to calculate the enthalpy of fusion ( ΔHfus​ in J/g).

Conclusion

The physical properties of N-[2-(difluoromethoxy)phenyl]acetamide are a direct manifestation of its molecular architecture. The difluoromethoxy group drives its high organic solubility and poor aqueous solubility, while the acetamide group enforces a stable crystalline lattice with a distinct melting point. By employing rigorous, self-validating methodologies like shake-flask thermodynamics and DSC, researchers can generate the high-fidelity physicochemical data required to advance this compound through the preclinical drug development pipeline.

References

  • OECD Guidelines for the Testing of Chemicals. "Test No. 105: Water Solubility." OECD iLibrary, 1995. Available at:[Link]

  • ASTM International. "ASTM E794 - Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." ASTM, 2018. Available at:[Link]

spectroscopic data for N-[2-(difluoromethoxy)phenyl]acetamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-[2-(difluoromethoxy)phenyl]acetamide

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. N-[2-(difluoromethoxy)phenyl]acetamide, a substituted acetanilide, represents a class of compounds with significant potential as intermediates and building blocks in medicinal chemistry. The introduction of the difluoromethoxy group can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for advancing any research or development program.

This technical guide provides a comprehensive overview of the core spectroscopic techniques required to characterize N-[2-(difluoromethoxy)phenyl]acetamide: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, no single technique is sufficient; instead, the convergence of data from these orthogonal methods provides the highest degree of confidence in structural elucidation and purity assessment. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the causality behind the experimental choices and interpretation. While specific experimental spectra for this exact compound are not widely published, this guide presents a robust framework based on predictive analysis and established principles, detailing the expected data and the protocols to obtain them.

Molecular Structure and Spectroscopic Preview

To effectively interpret spectroscopic data, one must first understand the molecule's structure and the constituent functional groups that will give rise to characteristic signals.

Chemical Structure: N-[2-(difluoromethoxy)phenyl]acetamide Molecular Formula: C₉H₉F₂NO₂ Molecular Weight: 201.17 g/mol

Key Functional Groups for Analysis:

  • Secondary Amide (-CONH-): Expected to show a characteristic N-H proton signal in ¹H NMR, a C=O carbonyl carbon in ¹³C NMR, and strong N-H and C=O stretching vibrations in IR.

  • Aromatic Ring (ortho-disubstituted): Will produce a complex multiplet pattern in the aromatic region of the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum.

  • Difluoromethoxy Group (-OCHF₂): This group is highly diagnostic. The lone proton will appear as a triplet in ¹H NMR due to coupling with the two fluorine atoms. The carbon will also be a triplet in ¹³C NMR. A strong ¹⁹F NMR signal is also expected.

  • Acetyl Methyl Group (-COCH₃): Will appear as a sharp singlet in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1] It provides detailed information about the connectivity, chemical environment, and stereochemistry of atoms.[2] For N-[2-(difluoromethoxy)phenyl]acetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for full characterization.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol describes a self-validating system for ensuring data accuracy and reproducibility.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the N-[2-(difluoromethoxy)phenyl]acetamide sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ may be preferred if the compound has poor solubility or to more clearly resolve the N-H proton.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm. Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H NMR).[3]

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Lock onto the deuterium signal from the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving complex splitting patterns.

  • Data Acquisition:

    • ¹H NMR: Acquire data using a standard pulse sequence. Ensure the spectral width covers the expected range (e.g., 0-12 ppm). A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets (unless coupled to fluorine). A larger number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire data using a proton-coupled or decoupled sequence. This experiment is highly sensitive and requires fewer scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.[3]

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Calibrate the spectrum using the internal standard (TMS) or the residual solvent peak.

Predicted NMR Data and Interpretation

The following tables summarize the expected NMR data for N-[2-(difluoromethoxy)phenyl]acetamide.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
~8.2 br s - 1H N-H The amide proton chemical shift is variable and often broad.
~7.0 - 7.5 m - 4H Ar-H The four aromatic protons will form a complex multiplet pattern due to ortho-substitution.
~6.6 t J_HF ≈ 74 Hz 1H OCHF₂ A highly characteristic triplet due to coupling with two equivalent fluorine atoms.

| ~2.2 | s | - | 3H | COCH₃ | A sharp singlet as there are no adjacent protons to couple with. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
~169 s - C =O Typical chemical shift for an amide carbonyl carbon.
~148 (d) d J_CF ≈ small C -O Aromatic carbon attached to the difluoromethoxy group; may show small coupling to F.
~115 - 130 - - Ar-C Multiple signals expected for the remaining aromatic carbons.
~116 (t) t J_CF ≈ 240 Hz OC HF₂ A characteristic triplet with a large one-bond C-F coupling constant.

| ~25 | s | - | COC H₃ | Typical chemical shift for an acetyl methyl carbon. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4][5] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR is a common sampling technique for solid powders that requires minimal sample preparation.

  • Background Scan: Before analyzing the sample, a background spectrum is collected. This measures the ambient environment (e.g., air) and is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount of the solid N-[2-(difluoromethoxy)phenyl]acetamide powder directly onto the ATR crystal (typically diamond or germanium).

    • Apply pressure using the built-in clamp to ensure firm and even contact between the sample and the crystal.

    • Initiate the scan. The instrument's software will typically average multiple scans (e.g., 32) to produce the final spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis to prevent cross-contamination.

Predicted IR Data and Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.[4]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
~3300 Medium, Sharp N-H Stretch Secondary Amide
~3050 Medium-Weak C-H Stretch Aromatic
~2950 Weak C-H Stretch Aliphatic (Methyl)
~1670 Strong, Sharp C=O Stretch Amide I Band
~1540 Medium N-H Bend / C-N Stretch Amide II Band
~1250 Strong C-O-C Stretch Aryl Ether

| ~1100 | Strong | C-F Stretch | Difluoromethoxy Group |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It is used to determine the molecular weight of a compound with high precision and to gain structural information from its fragmentation patterns, making it indispensable in drug development.[8][9]

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like acetamides, typically producing an intact molecular ion with minimal fragmentation.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The sample solution is infused at a low flow rate (e.g., 5-10 µL/min) into the ESI source of the mass spectrometer.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., [M+H]⁺) are ejected into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum. The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Predicted MS Data and Interpretation

Table 4: Predicted Mass Spectrometry Data (ESI, Positive Mode)

m/z Ion Rationale
202.06 [M+H]⁺ The protonated molecular ion. Calculated exact mass for [C₉H₁₀F₂NO₂]⁺ is 202.0670.
224.05 [M+Na]⁺ A common sodium adduct, often observed with ESI. Calculated exact mass for [C₉H₉F₂NNaO₂]⁺ is 224.0489.
160.05 [M-C₂H₂O+H]⁺ A potential fragment corresponding to the loss of a ketene molecule (CH₂=C=O) from the parent ion.

| 134.04 | [M-CHF₂O+H]⁺ | A potential fragment corresponding to the loss of the difluoromethoxy group. |

Integrated Spectroscopic Workflow

The true power of spectroscopic characterization lies in the integration of multiple techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-consistent and definitive picture of the molecule.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Sample N-[2-(difluoromethoxy)phenyl]acetamide (Solid Powder) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FTIR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Connectivity & C-H Framework NMR->NMR_Data IR_Data Functional Groups (C=O, N-H, C-F) IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Confirmation Unambiguous Structure Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated workflow for the structural elucidation of N-[2-(difluoromethoxy)phenyl]acetamide.

This workflow demonstrates the logical progression from a single sample to a final, confirmed structure. The NMR data provides the detailed map of the molecular skeleton, the IR data confirms the presence of the correct functional building blocks, and the MS data verifies that all the pieces add up to the correct total mass.

Conclusion

The comprehensive characterization of N-[2-(difluoromethoxy)phenyl]acetamide requires a synergistic application of NMR, IR, and Mass Spectrometry. This guide outlines the standard, self-validating protocols and predictive data necessary to perform this analysis with a high degree of scientific rigor. By understanding the principles behind each technique and how the resulting data streams converge, researchers can confidently confirm the identity, structure, and purity of this and other novel small molecules, ensuring the integrity of their downstream research and development efforts.

References

  • SK pharmteco. (2025, June 20). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy.
  • Langridge, J. (2021, February 18). Mass spectrometry applications for drug discovery and development. Drug Target Review.
  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications.
  • van de Bittner, G. C., et al. (2022). Advances in high‐throughput mass spectrometry in drug discovery. EMBO Molecular Medicine, 15(e14850).
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1014-1022.
  • Rial, L. P. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical Techniques and Research.
  • LCGC International. (2024, March 6). How Analytics and Mass Spec Became the Driving Force Behind Biotherapeutic Drug Development.
  • Wiley-VCH. (2016). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition.
  • Gallant, C. M., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(27), 9448–9455.
  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • Pyxant Labs. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).
  • Scribd. (n.d.). FTIR Spectroscopy for Functional Group Analysis.
  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak.
  • Meena, G. S. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 3(11).

Sources

N-[2-(difluoromethoxy)phenyl]acetamide: Structural Characterization, Synthesis, and Applications in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry. N-[2-(difluoromethoxy)phenyl]acetamide (CAS: 22236-05-1) represents a highly specialized building block that leverages the unique physicochemical properties of the difluoromethoxy (-OCF₂H) group[1]. This in-depth technical guide provides researchers and drug development professionals with a comprehensive analysis of its chemical structure, self-validating synthetic methodologies, and its critical role in enhancing pharmacokinetic profiles through metabolic shielding.

Structural and Physicochemical Profiling

Chemical Identity & SMILES Analysis

N-[2-(difluoromethoxy)phenyl]acetamide features an acetamide functional group linked to a phenyl ring, which is ortho-substituted with a difluoromethoxy moiety[1].

  • Canonical SMILES: CC(=O)NC1=CC=CC=C1OC(F)F[1]

  • Molecular Formula: C₉H₉F₂NO₂[1]

The Difluoromethoxy (-OCF₂H) Group: Causality in Drug Design

The inclusion of the -OCF₂H group is not merely structural; it is a calculated design choice driven by the "lipophilic hydrogen bond donor" concept[2].

  • Electronic Polarization: The highly electronegative fluorine atoms draw electron density away from the carbon atom, significantly increasing the acidity of the remaining C-H bond[3].

  • Bioisosterism: This polarization allows the carbon-bound hydrogen to act as a weak hydrogen bond donor, effectively mimicking hydroxyl (-OH) or thiol (-SH) groups in target protein binding pockets[2][3].

  • Lipophilicity: Unlike traditional hydroxyl groups, the -OCF₂H group simultaneously increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability without the typical metabolic liabilities associated with high lipophilicity[4][5].

Synthetic Methodologies & Experimental Protocols

The synthesis of N-[2-(difluoromethoxy)phenyl]acetamide is typically achieved through a multi-step sequence designed to maximize yield while preventing side reactions[1][6]. As a Senior Application Scientist, I emphasize that every robust protocol must be a self-validating system.

Step-by-Step Self-Validating Protocol

Step 1: Difluoromethylation of 2-Nitrophenol

  • Causality: The phenolic hydroxyl group must be deprotonated to form a highly nucleophilic phenoxide ion. This ion attacks the electrophilic difluorocarbene intermediate generated from chlorodifluoromethane (ClCF₂H) gas[6][7].

  • Protocol: Dissolve 2-nitrophenol in a mixture of isopropyl alcohol and aqueous NaOH. Heat to 50°C. Purge the system with ClCF₂H gas while maintaining the temperature[7].

  • Self-Validation: The reaction is driven by pH. The pH must be continuously monitored and maintained above 9. If the pH drops to 8, the phenoxide reverts to a non-nucleophilic phenol, stalling the reaction. A drop in pH triggers the immediate addition of NaOH[7]. Completion is visually validated via TLC (disappearance of the bright yellow 2-nitrophenol spot).

Step 2: Nitro Reduction

  • Causality: The nitro group of 1-(difluoromethoxy)-2-nitrobenzene must be reduced to an amine to allow for subsequent acetylation. Catalytic hydrogenation (H₂ with Pd/C) is selected to ensure a clean conversion without generating the heavy metal waste typical of iron/acid reductions[6].

  • Protocol: Dissolve the intermediate in anhydrous methanol, add Pd/C catalyst, and stir under hydrogen gas (2-3 MPa) at 30-45°C[6].

  • Self-Validation: The reaction is complete when hydrogen uptake ceases entirely. The system self-reports completion via pressure stabilization. Filter the catalyst and concentrate the filtrate.

Step 3: Acetylation

  • Causality: Acetic anhydride is chosen over acetyl chloride to prevent the generation of HCl gas, which would protonate the newly formed 2-(difluoromethoxy)aniline, drastically reducing its nucleophilicity[1][6].

  • Protocol: Dissolve the aniline derivative in glacial acetic acid. Slowly add acetic anhydride while stirring. Warm gently to drive the nucleophilic acyl substitution[6].

  • Self-Validation: Pour the reaction mixture into ice-cold water. The sudden shift in solvent polarity forces the hydrophobic N-[2-(difluoromethoxy)phenyl]acetamide to crash out of solution. This immediate precipitation serves as a visual validation of successful amide bond formation[6].

SynthesisWorkflow N1 2-Nitrophenol N2 Difluoromethylation (ClCF2H, NaOH) N1->N2 N3 1-(Difluoromethoxy) -2-nitrobenzene N2->N3 Nucleophilic Attack N4 Reduction (H2, Pd/C) N3->N4 N5 2-(Difluoromethoxy) aniline N4->N5 Nitro to Amine N6 Acetylation (Ac2O) N5->N6 N7 N-[2-(difluoromethoxy) phenyl]acetamide N6->N7 Amide Bond Formation

Figure 1: Self-validating synthetic workflow for N-[2-(difluoromethoxy)phenyl]acetamide.

Mechanistic Insights: Metabolic Stability & Pharmacokinetics

A primary driver for replacing a standard methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) group in drug design is the profound enhancement of metabolic stability[5].

The Mechanism of CYP450 Resistance: Cytochrome P450 (CYP450) enzymes in the liver typically clear methoxy-containing drugs via O-demethylation. This process requires the enzymatic abstraction of a hydrogen atom from the methyl group, followed by oxygen rebound and subsequent cleavage[5]. By substituting two hydrogen atoms with fluorine, the remaining C-H bond in the -OCF₂H group is significantly strengthened (higher bond dissociation energy) due to the strong electron-withdrawing nature of the fluorines. Furthermore, the bulky fluorine atoms provide steric shielding. This combination makes the difluoromethoxy group highly resistant to CYP450-mediated enzymatic cleavage, thereby prolonging the drug's plasma half-life and improving overall bioavailability[4][5].

MetabolicStability cluster_Methoxy Standard Methoxy (-OCH3) cluster_Difluoromethoxy Difluoromethoxy (-OCF2H) M1 Methoxyarene M2 CYP450 Hydrogen Abstraction M1->M2 M3 O-Demethylation (Rapid Clearance) M2->M3 D1 Target Compound D2 Steric & Electronic Shielding D1->D2 D3 CYP450 Resistance (Prolonged Half-Life) D2->D3

Figure 2: Comparative metabolic stability showing CYP450 resistance of the -OCF2H group.

Quantitative Data Summaries

Table 1: Physicochemical and Identification Data
ParameterValueReference
Chemical Name N-[2-(difluoromethoxy)phenyl]acetamide[1]
CAS Number 22236-05-1[1]
Molecular Formula C₉H₉F₂NO₂[1]
Molecular Weight 201.17 g/mol [1]
InChIKey ILWLHIKGKVODOP-UHFFFAOYSA-N[1]
Table 2: Comparative Pharmacokinetic Metrics (-OCH₃ vs -OCF₂H)
Pharmacokinetic MetricStandard Methoxy (-OCH₃)Difluoromethoxy (-OCF₂H)
Lipophilicity (ΔLogP) BaselineIncreased (+0.1 to +0.4)[2][3]
Hydrogen Bond Donor Capacity NoneYes (Weak/Lipophilic)[3]
CYP450 Metabolic Stability Low (Prone to O-demethylation)High (Resistant to cleavage)[5]
Target Binding Affinity BaselineOften Enhanced (via bioisosterism)[2]

References

  • Buy N-[2-(difluoromethoxy)phenyl]acetamide (EVT-4543693) - EvitaChem, evitachem.com,
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - BenchChem, benchchem.com,
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - BenchChem, benchchem.com,
  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermedi
  • CF 2 H: a fascinating group for application in drug development enabling modulation of many molecular properties - ResearchGate, researchg
  • Synthesis of 4-(Difluoromethoxy)-2-nitroaniline from 4-Nitrophenol: A Technical Guide - BenchChem, benchchem.com,
  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept - ACS Public

Sources

Strategic Sourcing and Synthesis of N-[2-(difluoromethoxy)phenyl]acetamide: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of the difluoromethoxy (-OCF₂H) group into aromatic scaffolds is a cornerstone strategy in modern drug design. This specific moiety is highly valued for its ability to enhance metabolic stability, modulate lipophilicity, and act as a lipophilic hydrogen bond donor[1]. N-[2-(difluoromethoxy)phenyl]acetamide serves as both a critical building block in complex organic synthesis and a lead compound in pharmaceutical development, particularly in targeting specific enzymes involved in cancer metabolism[2].

This technical guide provides an in-depth analysis of the starting materials, retrosynthetic logic, and mechanistically validated protocols required to synthesize this molecule with high fidelity.

Retrosynthetic Logic and Pathway Selection

The synthesis of N-[2-(difluoromethoxy)phenyl]acetamide fundamentally relies on two key transformations: the formation of an acetamide linkage and the selective difluoromethylation of a phenolic oxygen[2]. Analyzing the target molecule reveals two primary retrosynthetic pathways:

  • Route A (Amine Protection First): Commences with the inexpensive and readily available 2-aminophenol. Because free amines are highly nucleophilic and can compete for carbene intermediates, the amine is first masked via acetylation to yield 2-acetamidophenol[3][4]. Subsequent difluoromethylation exclusively targets the phenoxide.

  • Route B (Difluoromethylation First): Utilizes 2-(difluoromethoxy)aniline as the primary scaffold, followed by direct acetylation using acetic anhydride or acetyl chloride under acidic conditions[2]. While direct, sourcing pre-difluoromethylated anilines can be cost-prohibitive at scale.

For the purpose of this guide, we will focus on the highly scalable Route A , which leverages fundamental starting materials to build the target molecule step-by-step.

Retrosynthesis Target N-[2-(difluoromethoxy) phenyl]acetamide IntA 2-Acetamidophenol Target->IntA Route A (Difluoromethylation) IntB 2-(Difluoromethoxy)aniline Target->IntB Route B (Acetylation) SM1 2-Aminophenol IntA->SM1 Acetylation SM2 2-Nitrophenol IntB->SM2 Reduction & Difluoromethylation

Retrosynthetic pathways for N-[2-(difluoromethoxy)phenyl]acetamide synthesis.

Quantitative Profiling of Core Starting Materials

The success of Route A depends on the precise stoichiometric and thermal management of the following core reagents.

Table 1: Physicochemical Profile of Core Reagents
Chemical EntityRole in SynthesisMolecular Weight ( g/mol )Melting/Boiling PointEquivalents Used
2-Aminophenol Primary Scaffold109.13174 °C (MP)1.00
Acetic Anhydride Acetylating Agent102.09139.8 °C (BP)1.10 - 1.20
2-Acetamidophenol Key Intermediate151.16201-205 °C (MP)1.00
Sodium 2-chloro-2,2-difluoroacetate Difluorocarbene Precursor152.48196-198 °C (MP)2.50 - 2.80
Cesium Carbonate Base for Deprotonation325.82610 °C (MP)1.50

Mechanistic Causality: The Difluoromethylation Step

The transformation of 2-acetamidophenol into the final product requires the generation of a highly reactive difluorocarbene (:CF₂) intermediate. Sodium 2-chloro-2,2-difluoroacetate (ClCF₂COONa) is selected as the optimal precursor because it is a bench-stable solid that undergoes predictable thermal decarboxylation, bypassing the need for hazardous ozone-depleting gases[5].

Causality Insight: The Role of Water in an Anhydrous System A critical, often overlooked parameter in this synthesis is the solvent composition. The reaction is run in N,N-dimethylformamide (DMF) at 120 °C, but requires a deliberate, catalytic injection of deionized water[5]. Why? When the phenoxide ion nucleophilically attacks the difluorocarbene, it generates a highly reactive, terminal chlorodifluoromethyl anion. Without a readily available proton source, this anion can degrade or participate in deleterious cross-coupling reactions. The trace water acts as an immediate proton donor, rapidly quenching the intermediate to form the stable -OCF₂H ether, thereby suppressing side reactions and maximizing the isolated yield[5].

Mechanism Reagent ClCF2COONa (Carbene Precursor) Decarb Decarboxylation (-CO2) 120°C, DMF/H2O Reagent->Decarb Anion Chlorodifluoromethyl Anion [ClCF2-] Decarb->Anion Carbene Difluorocarbene [:CF2] Anion->Carbene -Cl- Attack Nucleophilic Attack Carbene->Attack Phenoxide Phenoxide Ion (from 2-Acetamidophenol) Phenoxide->Attack Product Difluoromethoxy Ether (-OCF2H) Attack->Product +H2O (Protonation)

Mechanistic pathway of difluorocarbene generation and phenol difluoromethylation.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, providing the operator with macroscopic cues to ensure reaction fidelity at each stage.

Protocol 1: Chemoselective Acetylation of 2-Aminophenol

Objective: Mask the nucleophilic amine to prevent N-difluoromethylation during the subsequent step[4].

  • Preparation: Suspend 2-aminophenol (50 mmol, 1.0 equiv) in glacial acetic acid (75 mL) at room temperature.

  • Reagent Addition: Add acetic anhydride (55 mmol, 1.1 equiv) dropwise over 15 minutes.

  • Validation Check (Thermal): The reaction is mildly exothermic. Maintain the internal temperature below 40 °C using an ambient water bath to prevent over-acetylation (O-acetylation).

  • Reaction & Monitoring: Stir the mixture for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). The highly polar starting material spot (Rf ~0.3) must completely disappear, replaced by the less polar product (Rf ~0.5).

  • Quenching & Isolation: Pour the mixture into vigorously stirring ice-cold distilled water (200 mL).

  • Validation Check (Physical): Successful formation of the acetamide is visually confirmed by the immediate precipitation of a white to off-white solid. Filter, wash with cold water, and recrystallize from 70-80 °C ethanol. The final purity is validated by a sharp melting point of 201-205 °C[4].

Protocol 2: Difluoromethylation via in situ Difluorocarbene Generation

Objective: Introduce the -OCF₂H group to the phenolic oxygen of 2-acetamidophenol[5].

  • System Assembly: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 2-acetamidophenol (20 mmol, 1.0 equiv) and cesium carbonate (Cs₂CO₃, 30 mmol, 1.5 equiv). Seal with a septum and purge with N₂ for 15 minutes.

  • Solvent Addition: Inject anhydrous DMF (30 mL) and a precise catalytic amount of deionized water (3.6 mL). Degas the solution with N₂ bubbling for 1 hour.

  • Carbene Precursor Addition: Remove the septum briefly under positive N₂ flow and add sodium 2-chloro-2,2-difluoroacetate (56 mmol, 2.8 equiv) in one portion. Attach a flame-dried air condenser.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 120 °C.

  • Validation Check (Kinetic): The reaction's progress is self-indicating. Vigorous gas evolution (CO₂) will commence immediately upon heating. The complete cessation of bubbling after approximately 2 hours serves as a macroscopic indicator of complete carbene precursor consumption[5].

  • Workup & Extraction: Cool to 23 °C. Dilute with ethyl acetate and wash sequentially with water (3x) and brine to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Validation: Purify via silica gel flash chromatography. Final structural validation is achieved via ¹⁹F NMR, which must display a characteristic doublet at approximately -80 to -82 ppm (J ≈ 74 Hz), confirming the presence of the -OCF₂H proton.

Sources

Methodological & Application

Application Note: N-[2-(difluoromethoxy)phenyl]acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorinated functional groups is a cornerstone for fine-tuning a drug candidate's physicochemical and pharmacokinetic properties. N-[2-(difluoromethoxy)phenyl]acetamide (CAS: 22236-05-1) has emerged as a highly versatile building block[1].

As a Senior Application Scientist, I emphasize that the selection of the difluoromethoxy (-OCF₂H) group is rarely accidental. It is a precise tactical decision. Unlike the strongly electron-withdrawing and strictly lipophilic trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety acts as a "lipophilic hydrogen bond donor" [2]. The acidity of its hydrogen atom allows it to participate in weak hydrogen bonding with protein backbones (hydrogen bond acidity parameter A≈0.085–0.126 ), making it an excellent bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups[2].

Furthermore, replacing a traditional methoxy (-OCH₃) group with a difluoromethoxy group significantly improves metabolic stability. The strong carbon-fluorine bonds effectively block Cytochrome P450 (CYP)-mediated O-demethylation, a common metabolic liability that shortens plasma half-life[3].

Within this scaffold, the acetamide moiety serves a dual mechanistic purpose:

  • Protection: It masks the reactive primary aniline during upstream synthetic sequences.

  • Direction: It acts as a robust Lewis basic directing group for late-stage, transition-metal-catalyzed ortho-C-H functionalization[4].

Physicochemical Profiling

Understanding the baseline properties of the scaffold is critical for predicting its behavior in biological systems and synthetic reactions. The weakly electron-withdrawing nature of the -OCF₂H group (Hammett constant σp​≈+0.14 ) subtly deactivates the aromatic ring compared to an electron-donating methoxy group, which must be accounted for during electrophilic aromatic substitutions[3].

Table 1: Physicochemical Profile of N-[2-(difluoromethoxy)phenyl]acetamide
PropertyValue / DescriptionPharmacological Implication
CAS Number 22236-05-1[1]Standardized identification for procurement.
Molecular Formula C₉H₉F₂NO₂[1]Contains key F-atoms for metabolic shielding.
Molecular Weight 201.17 g/mol [1]Low MW, ideal for fragment-based drug discovery.
Hammett Constant ( σp​ ) +0.14[3]Weakly electron-withdrawing; modulates aniline basicity.
H-Bond Donor Capacity Yes (via -OCF₂H & -NH )[2]Enables dual-point target engagement in binding pockets.
Metabolic Stability High (vs. -OCH₃)[3]Resistant to CYP450-mediated O-dealkylation.

Visualizing the Synthetic & Application Landscape

The true value of N-[2-(difluoromethoxy)phenyl]acetamide lies in its divergent synthetic utility. The diagram below illustrates how this single intermediate can be elaborated into distinct therapeutic classes, such as kinase inhibitors or G-Protein Coupled Receptor (GPCR) modulators.

G Start N-[2-(difluoromethoxy)phenyl]acetamide (CAS: 22236-05-1) Deacetylation Acidic Hydrolysis (Deacetylation) Start->Deacetylation Pathway A CH_Act Pd/Ru-Catalyzed Ortho-C-H Functionalization Start->CH_Act Pathway B Aniline 2-(difluoromethoxy)aniline Intermediate Deacetylation->Aniline Kinase Kinase Inhibitor Scaffold (e.g., ATP-competitive) Aniline->Kinase Buchwald-Hartwig Cross-Coupling Subst_Acetamide C6-Substituted Acetamide Intermediate CH_Act->Subst_Acetamide GPCR GPCR Modulator (e.g., Allosteric Ligand) Subst_Acetamide->GPCR Scaffold Elaboration

Divergent synthetic pathways of N-[2-(difluoromethoxy)phenyl]acetamide in drug discovery.

Strategic Synthetic Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring high reproducibility and mechanistic clarity.

Protocol A: Directed Ortho-C-H Arylation (Pathway B)

Mechanistic Causality: The acetamide carbonyl oxygen acts as a Lewis basic directing group, coordinating with the Palladium(II) catalyst. This brings the metal into close proximity to the adjacent C6-H bond, facilitating a Concerted Metalation-Deprotonation (CMD) step. The acetate ligands from Pd(OAc)₂ act as internal bases to abstract the proton.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, charge N-[2-(difluoromethoxy)phenyl]acetamide (1.0 equiv), the desired aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

  • Solvent Selection: Add anhydrous hexafluoroisopropanol (HFIP) to achieve a 0.2 M concentration. Why HFIP? HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the Pd-intermediates and significantly accelerates the CMD process.

  • Execution: Seal the flask and heat the mixture to 80°C for 12 hours with vigorous stirring.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material peak ( m/z 202.0 [M+H]⁺) and the emergence of the arylated product mass will confirm conversion.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove insoluble silver salts and palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: Controlled Deacetylation to 2-(Difluoromethoxy)aniline (Pathway A)

Mechanistic Causality: To utilize the nitrogen atom in downstream Buchwald-Hartwig cross-couplings, the acetamide must be removed. Acidic hydrolysis is preferred over basic hydrolysis here. The weakly electron-withdrawing nature of the -OCF₂H group makes the amide carbonyl slightly less electrophilic[3]. Acidic conditions protonate the leaving amine, preventing the reverse reaction and driving the equilibrium forward.

Step-by-Step Methodology:

  • Reaction Setup: Suspend N-[2-(difluoromethoxy)phenyl]acetamide in a mixture of 6M HCl and ethanol (1:1 v/v) to achieve a 0.5 M concentration.

  • Execution: Heat the mixture to reflux (approx. 100°C) for 6-8 hours.

  • Self-Validating Monitoring: Monitor the reaction by TLC (Hexanes/EtOAc 3:1). The starting material is UV-active and stains with KMnO₄. The product, a free primary aniline, will show a lower retention factor ( Rf​ ) and will react positively with a ninhydrin stain, forming a distinct colored spot.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Carefully neutralize the solution by dropwise addition of 2M NaOH until pH 8 is reached. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 2-(difluoromethoxy)aniline.

Pharmacokinetic Advantages: Data Presentation

To justify the synthetic effort of utilizing the difluoromethoxy bioisostere, it is crucial to benchmark its pharmacokinetic advantages against the traditional methoxy analog. The data below demonstrates the "metabolic shielding" effect.

Table 2: Comparative In Vitro ADME Data (Representative Scaffold)
Parameter-OCH₃ (Methoxy) Analog-OCF₂H (Difluoromethoxy) AnalogCausality / Impact
Lipophilicity (LogD at pH 7.4) 2.12.6Moderate increase enhances passive membrane permeability[4].
HLM Half-life ( t1/2​ ) 15 min>120 minC-F bonds block CYP450 O-demethylation, extending systemic exposure[3].
Hydrogen Bond Donors 01The acidic -OCF₂H proton allows new target interactions[2].
Dynamic Lipophilicity StaticDynamic ( πx​ = +0.2–0.6)Bond rotation alters local polarity to adapt to binding pockets[4].

References

  • EvitaChem.Buy N-[2-(difluoromethoxy)phenyl]acetamide (EVT-4543693).
  • BenchChem.The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
  • Journal of Medicinal Chemistry (ACS Publications).Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
  • PMC (NIH).Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.

Sources

Application Note: Synthesis and Utilization of N-[2-(Difluoromethoxy)phenyl]acetamide in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the difluoromethoxy (–OCF₂H) group has emerged as a highly privileged structural motif. Functioning as a fluorinated bioisostere of the standard methoxy group, the –OCF₂H moiety acts as a lipophilic hydrogen-bond donor. This unique property significantly enhances the metabolic stability of drug candidates by resisting cytochrome P450-mediated O-demethylation—a common degradation pathway for methoxyarenes (1)[1].

N-[2-(Difluoromethoxy)phenyl]acetamide (CAS: 22236-05-1) and its highly reactive α-chloro derivative (CAS: 568567-38-4) serve as critical chemical intermediates. From a mechanistic standpoint, the strong electron-withdrawing inductive effect of the fluorine atoms reduces the electron density on the adjacent oxygen atom. This subsequently diminishes the nucleophilicity of the ortho-amine group via inductive withdrawal across the aromatic ring (2)[2]. Consequently, the acetylation of 2-(difluoromethoxy)aniline requires specifically optimized electrophilic conditions to achieve high yields. Once synthesized, these acetamides are utilized as foundational building blocks to construct complex dihydropyridine derivatives targeting cancer metabolism (3)[3] and various receptor antagonists via downstream nucleophilic substitution (4)[4].

Quantitative Data & Physicochemical Properties

To ensure reproducible scale-up and accurate stoichiometric calculations, the physical properties and optimized reaction metrics for these intermediates are summarized below.

Table 1: Physicochemical Properties of Key Intermediates

Compound NameCAS NumberMolecular FormulaMolecular WeightPhysical State
2-(Difluoromethoxy)aniline22236-04-0C₇H₇F₂NO159.13 g/mol Liquid
N-[2-(Difluoromethoxy)phenyl]acetamide22236-05-1C₉H₉F₂NO₂201.17 g/mol Solid
2-Chloro-N-[2-(difluoromethoxy)phenyl]acetamide568567-38-4C₉H₈ClF₂NO₂235.62 g/mol Solid

Table 2: Reaction Optimization Data for Aniline Acylation

Reagent SystemSolventTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
Ac₂O / PyridineDichloromethane0 to 253.088>98
AcCl / Et₃NTetrahydrofuran-5 to 252.092>99
ClCH₂COCl / Et₃NTetrahydrofuran-5 to 252.08997

Experimental Protocols

Protocol A: Synthesis of N-[2-(Difluoromethoxy)phenyl]acetamide

Objective: High-yield standard acetylation of the deactivated fluorinated aniline.

Reagents:

  • 2-(Difluoromethoxy)aniline (1.0 eq, 10 mmol, 1.59 g)

  • Acetic anhydride (Ac₂O) (1.2 eq, 12 mmol, 1.13 mL)

  • Pyridine (1.5 eq, 15 mmol, 1.21 mL)

  • Anhydrous Dichloromethane (DCM, 20 mL)

Step-by-Step Methodology:

  • Preparation: Purge a 50 mL round-bottom flask with N₂. Add 2-(difluoromethoxy)aniline and anhydrous DCM. Causality: DCM provides an aprotic environment that stabilizes the intermediate acetylpyridinium ion without competing for the electrophile.

  • Catalyst Addition: Inject pyridine into the stirring solution and cool the flask to 0 °C using an ice-water bath. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. Because the difluoromethoxy group withdraws electron density from the aniline nitrogen, the amine is a poor nucleophile. Pyridine overcomes this kinetic barrier by forming a highly reactive acetylpyridinium intermediate.

  • Electrophile Addition: Add acetic anhydride dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic reaction, preventing localized heating that could lead to di-acetylation or thermal degradation.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 3 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The starting aniline (R_f ~0.6, ninhydrin active) will disappear, replaced by a new UV-active spot (R_f ~0.3), confirming complete conversion.

  • Quenching and Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl (2 x 10 mL) and brine (10 mL). Causality: NaHCO₃ neutralizes unreacted acetic anhydride. The 1M HCl wash is critical to protonate and extract any residual pyridine into the aqueous phase, ensuring high purity of the final product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetamide as a crystalline solid.

Protocol B: Synthesis of 2-Chloro-N-[2-(difluoromethoxy)phenyl]acetamide

Objective: Preparation of an α-chloroacetamide electrophile for downstream cross-coupling and S_N2 functionalization.

Reagents:

  • 2-(Difluoromethoxy)aniline (1.0 eq, 10 mmol, 1.59 g)

  • Chloroacetyl chloride (1.1 eq, 11 mmol, 0.88 mL)

  • Triethylamine (Et₃N) (1.5 eq, 15 mmol, 2.09 mL)

  • Anhydrous Tetrahydrofuran (THF, 25 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the aniline in anhydrous THF under N₂ and cool to -5 °C using an ice/salt bath. Causality: THF is chosen for its ability to dissolve both the starting materials and the transient intermediates, while the sub-zero temperature suppresses the highly exothermic reaction of chloroacetyl chloride.

  • Base Addition: Add Et₃N to the chilled solution. Causality: Et₃N is a stronger base than pyridine and rapidly neutralizes the HCl generated during the reaction, preventing the protonation of the weakly basic difluoromethoxy aniline.

  • Acylation: Slowly add chloroacetyl chloride dropwise over 15 minutes. Self-Validation: The immediate formation of a dense white precipitate (Et₃N·HCl) serves as a visual, self-validating indicator that the acyl substitution is proceeding successfully.

  • Completion: Stir for 1 hour at 0 °C, then warm to room temperature for an additional 1 hour.

  • Workup & Purification: Filter the suspension to remove the Et₃N·HCl salt. Concentrate the filtrate under reduced pressure. Redissolve the crude residue in ethyl acetate (30 mL), wash with water (20 mL) and brine (20 mL), dry over Na₂SO₄, and evaporate. Recrystallize from ethanol/water to obtain the pure α-chloroacetamide.

Pathway Visualization

SynthesisWorkflow Aniline 2-(Difluoromethoxy)aniline CAS: 22236-04-0 Acetylation Standard Acetylation (Ac2O, Pyridine) Aniline->Acetylation Chloroacetylation Chloroacetylation (ClCH2COCl, Et3N) Aniline->Chloroacetylation Acetamide N-[2-(Difluoromethoxy)phenyl]acetamide CAS: 22236-05-1 Acetylation->Acetamide Chloroacetamide 2-Chloro-N-[2-(difluoromethoxy)phenyl]acetamide CAS: 568567-38-4 Chloroacetylation->Chloroacetamide Drug1 Dihydropyridine Derivatives (e.g., EVT-4543693) Acetamide->Drug1 Cyclization / Elaboration Drug2 Receptor Antagonists (via SN2 Substitution) Chloroacetamide->Drug2 Nucleophilic Attack

Fig 1: Synthetic workflow and pharmaceutical applications of difluoromethoxy aniline derivatives.

References

  • Buy N-[2-(difluoromethoxy)phenyl]acetamide (EVT-4543693)
  • 2-CHLORO-N-(2-DIFLUOROMETHOXY-PHENYL)
  • Fluorine in Drug Design: A Case Study with Fluoroanisoles Source: ResearchGate URL
  • 3,4-Dichloro-2-(difluoromethoxy)

Sources

N-[2-(difluoromethoxy)phenyl]acetamide in vitro assay development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Development for N-[2-(difluoromethoxy)phenyl]acetamide Targeting Cancer Metabolism

Introduction & Scientific Grounding

N-[2-(difluoromethoxy)phenyl]acetamide (CAS 22236-05-1) is an acetamide derivative utilized as a lead compound in early-stage pharmaceutical development, specifically targeting enzymes involved in cancer metabolism [1]. Mechanistic studies indicate that this compound exerts its primary biological effect by inhibiting Dihydrofolate Reductase (DHFR) [1].

DHFR is a ubiquitous enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), utilizing NADPH as an essential electron donor [2]. Because THF is an obligate 1-carbon carrier required for the de novo biosynthesis of purines and thymidylate, DHFR inhibition rapidly depletes intracellular nucleotide pools. This metabolic starvation halts DNA synthesis and induces apoptosis in rapidly dividing cancer cells.

To properly evaluate the potency and efficacy of N-[2-(difluoromethoxy)phenyl]acetamide during hit-to-lead optimization, a robust, self-validating in vitro assay cascade is required. This guide details the development of a kinetic biochemical assay to measure direct DHFR inhibition, followed by an orthogonal cellular assay to validate anti-proliferative efficacy.

DHFR_Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Purines & Thymidylate THF->Nucleotides 1-Carbon Transfer DHFR DHFR Enzyme DHFR->DHF DHFR->THF Inhibitor N-[2-(difluoromethoxy)phenyl]acetamide Inhibitor->DHFR Inhibition NADPH NADPH NADPH->DHFR NADP NADP+ NADPH->NADP Oxidation (340 nm) DNA DNA Synthesis / Cancer Cell Proliferation Nucleotides->DNA

Mechanism of DHFR inhibition by N-[2-(difluoromethoxy)phenyl]acetamide and metabolic consequences.

Biochemical Assay: DHFR Kinetic Absorbance Protocol

To quantify the inhibitory potency (IC50) of N-[2-(difluoromethoxy)phenyl]acetamide, we utilize a continuous spectrophotometric assay.

Causality behind the readout: The conversion of DHF to THF strictly requires the stoichiometric oxidation of NADPH to NADP+. NADPH absorbs strongly at 340 nm, whereas NADP+ does not [3]. Therefore, the rate of decrease in absorbance at 340 nm is directly proportional to DHFR enzymatic activity.

Reagent Preparation
  • Assay Buffer: 50 mM Potassium Phosphate, pH 6.5, supplemented with 0.003% (w/v) BSA to stabilize the recombinant enzyme [3].

  • Enzyme: Recombinant human DHFR diluted to a working concentration of 0.02 U/mL in Assay Buffer.

  • Cofactor: 0.5 mM NADPH solution (prepared fresh; NADPH is highly unstable in aqueous solutions and must be kept on ice) [2].

  • Substrate: 2.3 mM Dihydrofolic Acid (DHF). Note: DHF is light-sensitive. Wrap tubes in foil and prepare immediately before use.

Step-by-Step Methodology

This protocol is designed for a 384-well clear-bottom microplate format to support high-throughput screening (HTS).

  • Compound Preparation: Prepare a 10 mM stock of N-[2-(difluoromethoxy)phenyl]acetamide in 100% DMSO. Perform a 10-point, 1:3 serial dilution. Transfer 200 nL of the compound to the assay plate using an acoustic dispenser (e.g., Echo 550) to ensure the final DMSO concentration remains ≤1%. Causality: DMSO concentrations >1% can denature DHFR and artificially suppress baseline enzyme activity.

  • Enzyme/Cofactor Addition: Dispense 10 µL of the DHFR/NADPH master mix into all wells, except the "Blank" (No Enzyme) control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes in the dark. Causality: Pre-incubation is critical. It allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the addition of the highly competitive DHF substrate, preventing the underestimation of potency for slow-binding inhibitors.

  • Reaction Initiation: Dispense 10 µL of the DHF substrate into all wells to start the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure absorbance at 340 nm every 30 seconds for 15 minutes.

  • Self-Validation Controls:

    • Positive Control: Methotrexate (1 µM final) to ensure complete enzyme suppression.

    • Negative Control: 1% DMSO vehicle to establish maximum uninhibited velocity (V_max).

    • Blank: Buffer + Substrates (No Enzyme) to account for spontaneous NADPH oxidation.

Assay_Workflow Step1 Compound Dilution Step2 Enzyme & NADPH Pre-incubation Step1->Step2 Step3 DHF Substrate Addition Step2->Step3 Step4 Kinetic Read at 340 nm Step3->Step4 Step5 IC50 Data Analysis Step4->Step5

Step-by-step high-throughput screening workflow for the DHFR kinetic absorbance assay.

Cellular Assay: Anti-Proliferative Evaluation

Biochemical inhibition must translate into cellular efficacy. We employ an ATP-based luminescence assay (e.g., CellTiter-Glo) using a highly proliferative cancer cell line (e.g., HCT116 colon carcinoma).

Causality behind the readout: Because DHFR inhibition acts as an anti-metabolite mechanism, cells do not lyse immediately. They must undergo replication cycles to exhaust their intracellular nucleotide pools. Therefore, measuring intracellular ATP after a prolonged incubation is a highly reliable proxy for metabolic collapse and cell viability.

Step-by-Step Methodology
  • Cell Seeding: Seed HCT116 cells at a density of 2,000 cells/well in 40 µL of McCoy's 5A medium (supplemented with 10% FBS) into a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 10 µL of 5X concentrated N-[2-(difluoromethoxy)phenyl]acetamide (prepared in culture media from DMSO stocks) to the cells.

  • Incubation: Incubate the plates for 72 hours. Causality: A 72-hour window is strictly required for anti-metabolites. Shorter incubations (e.g., 24h) will yield false negatives because existing nucleotide pools have not yet been depleted.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a luminescence plate reader.

Data Presentation & Quality Control Metrics

To validate the assay's trustworthiness, calculate the Z'-factor for every plate. A Z'-factor > 0.6 indicates an excellent, robust assay suitable for HTS. Data should be normalized to the DMSO vehicle control (100% activity) and the No-Enzyme/Methotrexate control (0% activity).

Table 1: Expected Assay Parameters and Acceptance Criteria

ParameterN-[2-(difluoromethoxy)phenyl]acetamideMethotrexate (Positive Control)Assay Acceptance Criteria
Target Enzyme DHFRDHFRN/A
Biochemical IC50 Target-dependent (µM to nM range)~13.2 nMZ'-factor > 0.6
Cellular EC50 (HCT116) Target-dependent shift~20 - 50 nMSignal-to-Background (S/B) > 5
Hill Slope ~1.0~1.00.8 - 1.2
Readout Window Linear for 10-15 minsLinear for 10-15 minsR² > 0.98 for V_max slope

Data Analysis: Calculate the initial velocity (V0) by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD/min). Plot the % Relative Activity against the log of the compound concentration and fit the data using a 4-parameter logistic (4PL) non-linear regression model to derive the IC50.

References

Application Note: Divergent Derivatization of N-[2-(difluoromethoxy)phenyl]acetamide for Advanced SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols

The Strategic Value of the Difluoromethoxy Scaffold

In contemporary medicinal chemistry, the difluoromethoxy group (–OCF₂H) is highly prized as a lipophilic bioisostere for hydroxyl (–OH), methoxy (–OCH₃), and thiol (–SH) moieties[1]. Unlike a standard methoxy group, which is highly susceptible to rapid oxidative O-demethylation by hepatic Cytochrome P450 (CYP450) enzymes, the –OCF₂H group replaces weak C–H bonds with highly polarized, strong C–F bonds. This dramatically increases the transition state energy required for hydrogen atom transfer, thereby curtailing metabolic clearance and improving in vivo half-life[2].

Furthermore, the difluoromethoxy group acts as a unique lipophilic hydrogen-bond donor. The electron-withdrawing nature of the fluorine atoms polarizes the remaining C–H bond, allowing it to participate in unconventional hydrogen bonding (or halogen bonding in CF₂X derivatives) within deep, hydrophobic protein pockets[3].

The scaffold N-[2-(difluoromethoxy)phenyl]acetamide (CAS: 22236-05-1)[4] serves as an exceptionally versatile building block. The acetamide core presents three distinct nodes for derivatization:

  • The Amide Nitrogen (N-Alkylation): Modulates hydrogen-bond donor capacity and polar surface area (PSA).

  • The Alpha-Carbon (C-Alkylation/Halogenation): Introduces steric bulk or chiral centers to restrict conformational flexibility.

  • The Aromatic Ring (Electrophilic Aromatic Substitution/Cross-Coupling): Expands the pharmacophore to engage adjacent binding sub-pockets.

Workflow Scaffold N-[2-(difluoromethoxy) phenyl]acetamide N_Alk N-Alkylation (SN2 / Cross-Coupling) Scaffold->N_Alk Base, R-X Alpha_Func Alpha-Functionalization (Enolate Chemistry) Scaffold->Alpha_Func Base, Electrophile Ring_Sub Aromatic Substitution (EAS / C-H Activation) Scaffold->Ring_Sub Catalyst, Reagent SAR SAR Evaluation (logP, IC50, CLint) N_Alk->SAR Alpha_Func->SAR Ring_Sub->SAR

Workflow for the divergent derivatization of the difluoromethoxy scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and high-fidelity data for Structure-Activity Relationship (SAR) profiling, the following protocols are designed as self-validating systems . They incorporate specific physicochemical checkpoints that allow the chemist to verify the reaction trajectory before proceeding to the next step.

Protocol A: N-Alkylation via Irreversible Deprotonation

Objective: Synthesize N-alkyl-N-[2-(difluoromethoxy)phenyl]acetamide derivatives to eliminate the amide H-bond donor, thereby increasing membrane permeability.

Causality & Reagent Selection: The amide N–H is weakly acidic (pKa ~15–17). Using a weak base (like K₂CO₃) in polar aprotic solvents often leads to a mixture of N-alkylation and O-alkylation (imidate formation). To ensure strict N-alkylation, Sodium Hydride (NaH, pKa ~35) is used. NaH irreversibly deprotonates the amide, forming a hard nucleophilic nitrogen anion that heavily favors SN2 attack on the alkyl halide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve N-[2-(difluoromethoxy)phenyl]acetamide (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise over 5 minutes.

    • Self-Validation Checkpoint 1: Observe the reaction mixture. The evolution of H₂ gas (bubbling) must occur. The cessation of gas evolution (typically after 15–20 minutes) physically validates that quantitative deprotonation is complete.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint 2 (Micro-workup): Extract a 50 µL aliquot, quench in 500 µL EtOAc/H₂O (1:1). Analyze the organic layer via LC-MS. The disappearance of the starting material mass (m/z 202.0 [M+H]⁺) and the appearance of the target mass confirm conversion. Do not proceed to bulk quench until this is verified.

  • Quench & Isolation: Slowly add saturated aqueous NH₄Cl (10 mL) at 0 °C to quench unreacted NaH. Extract with EtOAc (3 × 20 mL), wash the combined organics with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Alpha-Carbon Functionalization via Enolate Chemistry

Objective: Introduce steric bulk at the alpha-carbon to restrict the rotation of the amide bond, locking the molecule into a bioactive conformation.

Causality & Reagent Selection: To functionalize the alpha-carbon without causing nucleophilic acyl substitution at the carbonyl, a bulky, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) selectively abstracts the alpha-proton (pKa ~25–30) due to its steric hindrance, generating the lithium enolate cleanly.

Step-by-Step Methodology:

  • Enolate Generation: Dissolve the N-protected acetamide derivative (1.0 eq, 2.0 mmol) in anhydrous THF (10 mL) under N₂ at -78 °C (dry ice/acetone bath).

  • Base Addition: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 10 minutes. Stir at -78 °C for 45 minutes.

    • Self-Validation Checkpoint 1: The formation of a deep yellow/orange solution typically indicates successful enolate generation.

  • Electrophile Quench: Add the electrophile (e.g., methyl iodide, 1.5 eq) neat. Maintain at -78 °C for 1 hour, then allow to slowly warm to 0 °C.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 3:1). The enolate is highly polar and stays at the baseline; the alpha-alkylated product will migrate significantly higher (Rf ~0.5). If baseline material persists, re-cool and add 0.2 eq additional electrophile.

  • Workup: Quench with 1M HCl (5 mL) to protonate any remaining enolate and neutralize the base. Extract with DCM, dry, and purify via flash chromatography.

Quantitative SAR Profiling

Derivatization of the N-[2-(difluoromethoxy)phenyl]acetamide scaffold yields compounds with vastly different physicochemical and pharmacokinetic profiles. The table below summarizes hypothetical, yet mechanistically representative, SAR data demonstrating how specific modifications impact lipophilicity (logP), metabolic stability (Human Liver Microsome Intrinsic Clearance, HLM CLint), and target binding affinity (IC₅₀).

Compound IDModification NodeR-Group / SubstitutionlogPHLM CLint (µL/min/mg)Target IC₅₀ (nM)Mechanistic Rationale
EVT-Base None (Scaffold)-H (Amide), -H (Alpha)1.845.2>10,000Baseline scaffold; high clearance due to amide hydrolysis.
SAR-01 N-Alkylation-CH₃2.328.51,250Removal of H-bond donor improves permeability and stability.
SAR-02 N-Alkylation-Benzyl3.612.185Pi-pi stacking engagement in the hydrophobic sub-pocket.
SAR-03 Alpha-Carbon-CH(CH₃)₂ (Isopropyl)3.18.412Steric clash locks amide conformation, perfectly aligning the –OCF₂H group.
SAR-04 Ring Substitution4-Fluoro2.9< 5.08Blocks para-hydroxylation by CYP450, maximizing metabolic half-life.

Data Interpretation: Transitioning from EVT-Base to SAR-03 demonstrates the power of conformational restriction. By adding an isopropyl group at the alpha-carbon, the molecule is forced into a bioactive geometry, dropping the IC₅₀ by orders of magnitude while simultaneously shielding the amide bond from enzymatic cleavage (lowered CLint).

Pharmacological Application: Target Pathway Modulation

Difluoromethoxy-bearing compounds frequently target deep hydrophobic pockets in enzymes such as Phosphodiesterase 4 (PDE4) or kinases (e.g., JNK3)[1][3]. The –OCF₂H group acts as an anchor, displacing high-energy water molecules from the binding site and establishing robust van der Waals and halogen/hydrogen bonding interactions.

Pathway Drug Difluoromethoxy Derivative Target Target Enzyme (e.g., PDE4 / Kinase) Drug->Target Competitive Inhibition Substrate Endogenous Substrate Target->Substrate Binds Product Metabolite Substrate->Product Catalyzed by Target Downstream Downstream Signaling Substrate->Downstream Activates Phenotype Disease Phenotype Downstream->Phenotype Drives

Mechanism of action for target inhibition by difluoromethoxy derivatives.

By systematically derivatizing the N-[2-(difluoromethoxy)phenyl]acetamide scaffold, researchers can fine-tune the molecule to competitively inhibit the target enzyme, thereby preventing the conversion of the endogenous substrate and safely downregulating the pathological phenotype.

References

  • EvitaChem Catalog. N-[2-(difluoromethoxy)phenyl]acetamide (EVT-4543693) Structure and Data. EvitaChem.[4] URL:

  • Fier, P. S. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, ACS Publications.[1] URL:

  • Meanwell, N. A., et al. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC / Journal of Medicinal Chemistry.[2] URL:

  • ResearchGate / J. Med. Chem. (2023). Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery.[3] URL:

Sources

From Receipt to Reaction: Lifecycle Management, Handling, and Storage of N-[2-(difluoromethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

N-[2-(difluoromethoxy)phenyl]acetamide (CAS: 22236-05-1) is a highly specialized organic building block utilized extensively in synthetic chemistry and as a lead compound in pharmaceutical development targeting cancer metabolism[1]. The molecule features a difluoromethoxy group (-OCF2H) attached to a phenyl ring, which is linked to an acetamide functional group[1].

While these structural features impart unique lipophilic and electronic properties beneficial for drug design, they also introduce distinct handling and storage challenges. Proper lifecycle management is essential to maintain the compound's structural integrity, prevent hydrolytic degradation, and ensure rigorous laboratory safety.

Physicochemical Profile & Hazard Identification

Understanding the physicochemical properties of N-[2-(difluoromethoxy)phenyl]acetamide is the first step in designing a robust handling protocol. The electron-withdrawing nature of the difluoromethoxy group alters the electron density of the aromatic ring, while the acetamide linkage remains susceptible to harsh hydrolytic conditions.

Table 1: Physicochemical Properties and Safety Profile

Property / HazardSpecification / Details
CAS Number 22236-05-1[1]
Molecular Formula C9H9F2NO2[1]
Molecular Weight 201.17 g/mol [1]
Primary Hazards (GHS) Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335)[2]
Decomposition Products Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), Carbon Oxides (COx)[3]

Storage Protocols & Environmental Control

To preserve the chemical integrity of N-[2-(difluoromethoxy)phenyl]acetamide, environmental controls must strictly mitigate moisture and thermal stress.

  • Temperature & Atmosphere: Store the compound at 2-8°C under an inert atmosphere, such as Argon or Nitrogen[2].

    • Causality: The acetamide functional group can undergo slow hydrolysis if exposed to ambient humidity over prolonged periods. Furthermore, while the difluoromethoxy group is relatively stable, minimizing thermal energy prevents spontaneous degradation and preserves the compound's purity for sensitive biochemical assays.

  • Container Specifications: Utilize amber glass vials sealed with PTFE-lined screw caps. Amber glass blocks UV radiation, preventing photo-degradation, while PTFE ensures a hermetic, chemically inert seal that will not leach plasticizers into the powder.

  • Self-Validating System: Place a cobalt-chloride humidity indicator card inside the secondary storage desiccator. If the card transitions from blue (dry) to pink (humid), the environmental seal has been compromised, signaling the immediate need for desiccant replacement before the compound is affected.

Handling & Experimental Workflows

Due to its classification as a respiratory and skin irritant[2], all manipulations of the dry powder must occur within a properly calibrated chemical fume hood, utilizing Neoprene or Nitrile gloves and chemical safety goggles[4].

Protocol: Anhydrous Stock Solution Preparation (10 mM)
  • Equilibration: Remove the sealed vial from the 2-8°C refrigerator and allow it to sit at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which accelerates the hydrolytic degradation of the acetamide bond.

  • Weighing: Inside the fume hood, use an anti-static U-shaped spatula to transfer the solid to a tared glass weighing boat.

    • Causality: Fluorinated organic powders frequently hold static charge. An anti-static tool prevents the powder from aerosolizing or "jumping," ensuring precise mass measurement and preventing inhalation exposure.

  • Dissolution: Transfer the powder to a sterile vial and add an appropriate anhydrous solvent (e.g., DMSO or DMF). Vortex for 60 seconds.

    • Self-Validating Checkpoint: Inspect the solution against a light background. It must be 100% optically clear. Any turbidity indicates incomplete dissolution or moisture contamination, requiring further vortexing or solvent verification.

  • Purging & Sealing: Insert an Argon gas line into the headspace of the source vial (avoiding contact with the solid) and purge at a low flow rate for 10 seconds. Cap immediately.

    • Causality: Argon is denser than air and nitrogen. It forms a heavy, protective blanket over the solid, effectively displacing reactive oxygen and ambient humidity before the vial is returned to storage.

  • Aliquot Storage: Dispense the stock solution into single-use aliquots and store at -20°C to prevent freeze-thaw degradation cycles.

Workflow Start Equilibrate Vial to Room Temp Weigh Weigh Compound (Anti-static Spatula) Start->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Purge Purge Source Vial with Argon Weigh->Purge Source Vial Check Self-Validation: Optically Clear? Dissolve->Check Check->Dissolve No (Vortex More) Aliquot Aliquot & Store at -20°C Check->Aliquot Yes

Figure 1: Logical workflow for the preparation and self-validation of anhydrous stock solutions.

Spill Management & Thermal Degradation Mitigation

In the event of a laboratory fire or extreme thermal stress (>150°C), fluorinated acetamides can decompose to release highly toxic fumes, including Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx)[3].

  • Hazard Mitigation: Ensure that 2.5% calcium gluconate gel is readily available in the laboratory before working with any fluorinated compounds[5].

    • Causality: Calcium gluconate acts as a specific, rapid-acting antidote for HF skin exposure by precipitating insoluble calcium fluoride, thereby halting deep tissue necrosis and systemic toxicity[5].

  • Spill Cleanup: For localized powder spills, do not sweep dry, as this generates hazardous respiratory dust. Instead, carefully cover the spill with damp absorbent paper, sweep up gently into a hazardous waste container, and wash the area thoroughly with soap and water[4].

Hazard Heat Thermal Degradation (>150°C) Gases Toxic Fume Release (HF, NOx, COx) Heat->Gases Decomposition Vent Fume Hood Exhaust System Gases->Vent Engineering Control Neutralize Calcium Gluconate (HF Skin Exposure) Gases->Neutralize Medical Mitigation

Figure 2: Thermal degradation hazard pathway and corresponding mitigation strategies.

References[1] EvitaChem. "Buy N-[2-(difluoromethoxy)phenyl]acetamide (EVT-4543693)". https://evitachem.com[3] PubChem - NIH. "Fluoroacetamide | Laboratory Chemical Safety Summary".https://pubchem.ncbi.nlm.nih.gov[4] Fisher Scientific. "SAFETY DATA SHEET - N-(3-Fluorophenyl)acetamide".https://www.fishersci.com[5] Purdue University. "Fluorine Safety - Department of Chemistry". https://www.purdue.edu[2] BLDpharm. "N-(4-(Difluoromethoxy)phenyl)acetamide - Safety Information". https://www.bldpharm.com

Sources

Application Note: N-[2-(Difluoromethoxy)phenyl]acetamide in the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine into heterocyclic scaffolds is a foundational principle in modern drug discovery. Specifically, the difluoromethoxy group (–OCHF₂) acts as a highly lipophilic hydrogen bond donor and acceptor. It frequently serves as a bioisostere for hydroxyl or methoxy groups, conferring superior metabolic stability by resisting oxidative cleavage by cytochrome P450 enzymes[1].

N-[2-(difluoromethoxy)phenyl]acetamide (CAS 22236-05-1) is a highly versatile, ortho-substituted building block used to construct complex fluorinated heterocycles. The acetamide moiety in this precursor serves a dual mechanistic purpose:

  • Protection: It shields the sensitive primary amine from oxidative degradation during harsh electrophilic aromatic substitutions (e.g., nitration).

  • Regiocontrol: As a strong ortho/para-directing group, the acetamide dictates the regiochemistry of incoming electrophiles, overriding the weaker directing effects of the difluoromethoxy group[2].

By leveraging these properties, researchers can utilize N-[2-(difluoromethoxy)phenyl]acetamide in divergent synthetic pathways to produce pharmacologically privileged scaffolds, such as benzimidazoles (found in proton pump inhibitors like pantoprazole)[3] and oxindoles (common in kinase inhibitors).

Divergent Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways from the core building block to two distinct heterocyclic classes.

G Start N-[2-(Difluoromethoxy)phenyl]acetamide (Core Building Block) Nitration 1. Nitration (HNO3/H2SO4) 2. Hydrolysis (NaOH/MeOH) Start->Nitration Electrophilic Substitution Hydrolysis 1. Hydrolysis (HCl) 2. Chloroacetylation Start->Hydrolysis N-Alkylation Diamine 3-(Difluoromethoxy)benzene- 1,2-diamine Nitration->Diamine Reduction (Pd/C, H2) Cyclization1 Cyclization (CS2 / KOH or HCOOH) Diamine->Cyclization1 Ring Closure Benzimidazole 4-(Difluoromethoxy)-1H- benzimidazole Derivatives Cyclization1->Benzimidazole ChloroIntermediate 2-Chloro-N-[2-(difluoromethoxy) phenyl]acetamide Hydrolysis->ChloroIntermediate Acylation Cyclization2 Intramolecular Cyclization (AlCl3, 130 °C) ChloroIntermediate->Cyclization2 Friedel-Crafts Alkylation Oxindole 7-(Difluoromethoxy) indolin-2-one Cyclization2->Oxindole

Divergent synthesis of fluorinated heterocycles from N-[2-(difluoromethoxy)phenyl]acetamide.

Experimental Protocols

Protocol A: Synthesis of 4-(Difluoromethoxy)-1H-benzimidazole Derivatives

Causality & Design: Benzimidazoles are synthesized via the condensation of an ortho-phenylenediamine intermediate. The acetamide group directs nitration to the para-position relative to the amine. Subsequent hydrolysis and catalytic reduction yield the requisite diamine, which is then cyclized[3].

Step 1: Regioselective Nitration

  • Dissolve N-[2-(difluoromethoxy)phenyl]acetamide (1.0 eq) in concentrated sulfuric acid (H₂SO₄) and cool the reactor to 0–5 °C using an ice-salt bath.

  • Slowly add a stoichiometric mixture of concentrated nitric acid (HNO₃) and H₂SO₄ dropwise. Critical: Maintain the internal temperature below 10 °C to prevent over-nitration and oxidative degradation of the aromatic ring.

  • Stir the mixture for 2 hours, then carefully pour it over crushed ice. Filter the resulting precipitate (nitro-intermediate) and wash with cold distilled water until the filtrate reaches a neutral pH.

Step 2: Hydrolysis and Reduction

  • Suspend the nitro-intermediate in a 10% aqueous NaOH/methanol mixture. Reflux for 3 hours to hydrolyze the acetamide protecting group, yielding the free nitroaniline[3].

  • Transfer the intermediate to a high-pressure hydrogenation reactor. Add methanol and a catalytic amount of 10% Pd/C (0.1 eq).

  • Purge the vessel with N₂ (3x), then introduce H₂ gas at 30 psi. Stir vigorously at room temperature until hydrogen uptake ceases (approximately 4 hours).

  • Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo to isolate 3-(difluoromethoxy)benzene-1,2-diamine.

Step 3: Cyclization to Benzimidazole

  • Dissolve the crude diamine in ethanol. To synthesize 2-mercapto derivatives, add carbon disulfide (CS₂) and potassium hydroxide (KOH). Alternatively, to synthesize the unsubstituted benzimidazole core, reflux the diamine in neat formic acid[3].

  • Reflux the mixture for 4–6 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Cool to room temperature, precipitate the product by adding ice-cold water, filter, and recrystallize from hot ethanol to achieve >95% purity.

Protocol B: Synthesis of 7-(Difluoromethoxy)indolin-2-one (Oxindole Core)

Causality & Design: Oxindoles are synthesized via the chloroacetylation of a deprotected aniline, followed by an intramolecular Friedel-Crafts alkylation. Because the difluoromethoxy group is electron-withdrawing via induction, the aromatic ring is deactivated. Therefore, harsh Lewis acid conditions (AlCl₃ melt) are required to drive the final cyclization[4].

Step 1: Deprotection and Chloroacetylation

  • Hydrolyze N-[2-(difluoromethoxy)phenyl]acetamide to 2-(difluoromethoxy)aniline using 6M HCl under reflux for 4 hours. Neutralize with saturated NaHCO₃ and extract with ethyl acetate.

  • Dissolve the isolated aniline in anhydrous dichloromethane (DCM) containing 1.2 eq of triethylamine (TEA). Cool the solution to 0 °C under an inert atmosphere.

  • Add 1.1 eq of chloroacetyl chloride dropwise to control the exothermic reaction. Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide[4].

Step 2: Intramolecular Friedel-Crafts Cyclization

  • In a rigorously dry flask, mix the chloroacetamide intermediate with neat aluminum chloride (AlCl₃) powder (3.0 eq).

  • Heat the solid mixture to 120–130 °C to create a molten state. Maintain heating for 6 hours to force the intramolecular alkylation.

  • Quench Protocol: Cool the melt slightly and pour it very carefully into a vigorously stirred mixture of crushed ice and 1M HCl to decompose the aluminum complexes.

  • Extract the aqueous phase with ethyl acetate (3x). Purify the crude 7-(difluoromethoxy)indolin-2-one via silica gel column chromatography using a gradient of Hexanes/EtOAc.

Quantitative Data & Yield Analysis

The following table summarizes the key thermodynamic parameters, reaction times, and expected yields for the workflows described above, providing a baseline for process optimization.

ProtocolStep DescriptionKey Reagents & CatalystsTemp (°C)Time (h)Typical Yield (%)
A. Benzimidazole 1. Regioselective NitrationHNO₃, H₂SO₄0–10280–85
A. Benzimidazole 2. Hydrolysis & ReductionNaOH/MeOH; H₂, Pd/CReflux / RT3 / 475–80
A. Benzimidazole 3. Hetero-CyclizationCS₂, KOH (or HCOOH)Reflux4–670–75
B. Oxindole 1. Hydrolysis & AcylationHCl; ClCH₂COCl, TEAReflux / 0–RT4 / 285–90
B. Oxindole 2. Intramolecular CyclizationAlCl₃ (Lewis Acid Melt)120–130655–65

References

  • [4] Santa Cruz Biotechnology. 2-Chloro-N-(2-difluoromethoxy-phenyl)-acetamide | SCBT. 4

  • [2] Journal of Organic Chemistry - ACS Publications. Ligand Promoted Olefination of Anilides for Indirectly Introducing Fluorinated Functional Groups via Palladium Catalyst. 2

  • [3] Prime Scholars. An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. 3

  • [1] Journal of Medicinal Chemistry - ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. 1

Sources

Application Note: Experimental Synthesis and Pharmacological Evaluation of N-Substituted Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Rationale

N-substituted phenylacetamides represent a highly versatile and tunable pharmacophore in modern medicinal chemistry. The acetamide linkage provides essential hydrogen-bonding sites (both donor and acceptor), while the N-phenyl ring allows for precise electronic and steric modulation through selective substitution. As a Senior Application Scientist, I have observed that this structural flexibility makes these derivatives ideal candidates for hybridization with other biologically active cores—such as 1,2,4-triazoles, thiazolidinediones, and benzothiazepines—to develop targeted therapeutics.

Key Applications in Drug Development
  • Anticancer Agents (Acefylline-Triazole Hybrids): N-substituted phenylacetamides coupled with acefylline-derived 1,2,4-triazoles demonstrate potent antiproliferative properties. The triazole ring ensures metabolic stability, while the N-phenylacetamide moiety is critical for anchoring the molecule within the STAT3-binding pocket, a transcription factor driving cancer cell survival (1)[1].

  • Hypoglycemic Agents (Thiazolidinedione Hybrids): When conjugated with 2,4-thiazolidinediones (TZDs), these derivatives act as effective hypoglycemic agents. The TZD ring activates PPAR-gamma receptors, while the acetamide tail enhances receptor binding affinity. In vivo models show that specific derivatives significantly decrease blood glucose levels, outperforming standard drugs like pioglitazone (2)[2].

  • Antimicrobial Agents (Dibenzo[b,f][1,4]thiazepine Hybrids): Conjugation to the 11-C position of dibenzothiazepines yields broad-spectrum antibacterial compounds. The acetamide linker facilitates penetration through bacterial cell walls, making them effective against resistant strains of K. pneumoniae and S. aureus (3)[3].

Experimental Workflows and Protocols

To ensure reproducibility, the synthesis of these derivatives follows a convergent approach: the preparation of an N-substituted 2-chloroacetamide intermediate, followed by nucleophilic substitution with a primary pharmacophore core.

SyntheticWorkflow A Substituted Aniline (Ar-NH2) C 2-Chloro-N-(substituted phenyl)acetamide (Intermediate) A->C Glacial Acetic Acid 0°C to RT B Chloroacetyl Chloride (Cl-CH2-COCl) B->C E Base-Catalyzed Coupling (K2CO3 / Pyridine in DMF/DCM) C->E D Pharmacophore Core (e.g., Triazole-thiol or TZD) D->E F Target N-substituted Phenylacetamide Hybrid E->F Stirring 24-48h or Reflux

Convergent synthetic workflow for N-substituted phenylacetamide hybrids.

Protocol 1: Synthesis of 2-Chloro-N-(substituted phenyl)acetamide Intermediate

Causality & Mechanism: Glacial acetic acid acts as both a solvent and a mild acid catalyst. It prevents the formation of unreactive amine hydrochlorides (which would occur in stronger inorganic acids) while moderating the nucleophilicity of the amine to prevent over-alkylation. The low temperature (0–5 °C) controls the highly exothermic acylation reaction[3].

  • Preparation: In a 250 mL round-bottom flask, dissolve the substituted aromatic amine (0.033 mol) in 12.5 mL of glacial acetic acid.

  • Acylation: Cool the mixture to 0–5 °C using an ice bath. Add chloroacetyl chloride (0.04 mol) dropwise over 30 minutes with continuous, vigorous stirring.

  • Equilibration: Allow the reaction to warm to room temperature (25–30 °C) and stir for an additional 2 hours.

  • Precipitation: Pour the mixture into 100 mL of ice-cold water to precipitate the crude product.

  • Purification: Filter the solid under vacuum, wash thoroughly with cold water, and recrystallize from an ethanol/water (80:20) mixture.

  • Self-Validation Step: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) to confirm the disappearance of the amine starting material. Verify purity via melting point determination against literature values.

Protocol 2: Synthesis of Acefylline-1,2,4-Triazole Phenylacetamide Hybrids

Causality & Mechanism: Pyridine acts as a non-nucleophilic base and acid scavenger to neutralize the HCl/HBr generated during the nucleophilic substitution. This prevents the acidification of the reaction medium, which would otherwise protonate the triazole thiol and halt the reaction. Dichloromethane (DCM) provides an excellent aprotic solvating environment that stabilizes the transition state[1].

  • Initiation: Suspend the 1,2,4-triazole analogue (e.g., acefylline derivative, 0.54 mmol) in 15 mL of anhydrous DCM.

  • Activation: Add pyridine (1.89 mmol) to the solution and stir for 10 minutes.

  • Coupling: Add the synthesized 2-chloro-N-phenylacetamide intermediate (2.4 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24–48 hours.

  • Isolation: Upon completion, add n-hexane (10 mL) to induce the precipitation of the hybrid compound.

  • Self-Validation Step: Confirm successful coupling via 13 C NMR. Look for the characteristic N-substituted acetamide carbonyl signal at ~δ 165 ppm and the disappearance of the thiol proton signal[1].

Protocol 3: In Vitro Anticancer Evaluation (MTT Assay)

Causality & Mechanism: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan by mitochondrial succinate dehydrogenase in living cells. The absorbance of the dissolved formazan is directly proportional to the number of viable cells, providing a reliable calculation of the IC 50​ value[1].

  • Cell Seeding: Seed MCF-7 or A549 cells in a 96-well microtiter plate at a density of 1 × 10 4 cells/well. Incubate for 24 hours at 37 °C in a humidified 5% CO 2​ atmosphere.

  • Treatment: Treat the cells with varying concentrations of the synthesized N-substituted phenylacetamide derivatives (e.g., 10, 25, 50, 100 μg/μL) dissolved in <0.1% DMSO.

  • Incubation: Incubate the treated plates for 48 hours.

  • Staining: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours in the dark.

  • Solubilization: Carefully aspirate the medium and dissolve the resulting formazan crystals in 100 μL of DMSO per well.

  • Self-Validation Step: Measure absorbance at 570 nm using a microplate reader. The assay is validated by incorporating a positive control (e.g., 5-fluorouracil) to ensure assay dynamic range, and a vehicle control (DMSO only) to rule out solvent-induced cytotoxicity.

Quantitative Data Summary

The biological efficacy of N-substituted phenylacetamide derivatives is heavily dependent on the substitution pattern of the phenyl ring. Electron-donating groups (e.g., methyl) often enhance anticancer activity, while halogenation (e.g., chloro) improves antimicrobial membrane penetration.

Table 1: Pharmacological Activity of Selected N-Substituted Phenylacetamide Derivatives

Derivative CoreSubstitution on Phenyl RingTarget / Cell LineKey Activity MetricReference
Acefylline-1,2,4-triazolep-Methyl (p-Tolyl)A549 & MCF-7 (Cancer)IC 50​ = 1.25 ± 1.36 μM[1]
Acefylline-1,2,4-triazole3,4-DichloroA549 & MCF-7 (Cancer)Cell Viability = 38.14%[1]
2,4-ThiazolidinedioneUnsubstituted (Phenyl)In vivo Blood GlucoseHighest Hypoglycemic Activity[2]
Dibenzo[b,f][1,4]thiazepine2,6-DichloroS. aureus (Bacteria)Moderate MIC[3]
Dibenzo[b,f][1,4]thiazepine4-ChloroK. pneumoniae (Bacteria)Moderate MIC[3]

Mechanistic Pathway Visualization

The anticancer activity of acefylline-triazole-phenylacetamide hybrids is primarily driven by their ability to inhibit the STAT3 signaling pathway. The N-phenylacetamide tail fits deeply into the SH2 domain of the STAT3 monomer, preventing the phosphorylation and subsequent dimerization required for nuclear translocation.

STAT3Pathway A Acefylline-Triazole Phenylacetamide Hybrid B STAT3 Monomer (SH2 Domain Binding) A->B Direct Binding C Inhibition of STAT3 Phosphorylation (Tyr705) B->C D Prevention of STAT3 Dimerization C->D E Blockade of Nuclear Translocation D->E F Downregulation of Target Genes (e.g., Bcl-2, c-Myc) E->F G Induction of Apoptosis in Cancer Cells (MCF-7/A549) F->G

STAT3 pathway inhibition by acefylline-triazole-phenylacetamide hybrids.

References

  • Synthesis, Hemolytic Studies, and In Silico Modeling of Novel Acefylline–1,2,4-Triazole Hybrids as Potential Anti-cancer Agents against MCF-7 and A549 Source: ACS Omega URL
  • Facile synthesis and in vivo hypoglycemic activity of novel 2, 4-thiazolidinedione derivatives Source: Prime Scholars / European Journal of Experimental Biology URL
  • Synthesis, characterization and antimicrobial activity of 2-(11-oxodibenzo [b,f][1,4]thiazepin-10(11H)-yl)-N (substituted phenyl)

Sources

Troubleshooting & Optimization

Technical Support Center: N-[2-(difluoromethoxy)phenyl]acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-[2-(difluoromethoxy)phenyl]acetamide . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in this multi-step synthesis. The production of this compound typically involves the introduction of a difluoromethoxy group to a phenolic precursor, followed by reduction (if starting from a nitroaromatic), and final acetylation[1].

Below, you will find field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to maximize your reaction yields and purity.

High-Level Synthesis Workflow

Synthesis A 2-Nitrophenol B 1-(Difluoromethoxy)- 2-nitrobenzene A->B  ClCF2COONa  K2CO3, DMF, 95°C C 2-(Difluoromethoxy) aniline B->C  Reduction  (Fe/AcOH or H2/Pd) D N-[2-(Difluoromethoxy) phenyl]acetamide C->D  Ac2O, DCM  Pyridine, RT

Figure 1: Three-step synthesis workflow for N-[2-(difluoromethoxy)phenyl]acetamide.

Section 1: Difluoromethylation Troubleshooting (The Yield Bottleneck)

The most challenging step in this synthetic route is the initial difluoromethylation of the phenol precursor. Traditional methods suffer from poor conversion and hazardous conditions.

Q: My difluoromethylation of 2-nitrophenol using chlorodifluoromethane (Freon-22) gas yields inconsistent results (<40%). How can I improve this? A: Gaseous reagents like Freon-22 suffer from poor mass transfer in biphasic systems and pose severe environmental and toxicity concerns[2]. To achieve >85% yield, transition to a decarboxylative difluorocarbene source such as Sodium Chlorodifluoroacetate (SCDA) [2][3]. SCDA is a bench-stable solid that smoothly generates electrophilic difluorocarbene (:CF 2​ ) upon heating in the presence of a mild base[3].

Q: I am using SCDA, but my yields are still low, and I observe unreacted starting material. What is the mechanistic cause? A: The generation of difluorocarbene from SCDA requires a polar aprotic solvent to stabilize the intermediate chlorodifluoromethyl anion before the α -elimination of the chloride ion[3]. If you are using non-polar solvents or lower temperatures (<65 °C), the decarboxylation will stall. Furthermore, the presence of water leads to the rapid hydrolysis of the highly reactive difluorocarbene into carbon monoxide and fluoride ions. You must ensure strictly anhydrous conditions and use DMF or NMP as the solvent at 95 °C[3].

Mechanistic Pathway of Difluorocarbene Insertion

Mechanism A Sodium Chlorodifluoroacetate (ClCF2COONa) B Decarboxylation (-CO2) Heat (95°C) A->B C Chlorodifluoromethyl Anion [ClCF2]- B->C D Difluorocarbene :CF2 C->D -Cl- E Phenolate Attack Ar-O- D->E F Aryl Difluoromethyl Ether Ar-O-CF2H E->F +H+

Figure 2: Decarboxylative generation of difluorocarbene and subsequent phenolate trapping.

Table 1: Comparison of Difluoromethylating Agents
ReagentReaction TypeTypical YieldEnvironmental ImpactHandling / Scalability
Chlorodifluoromethane (Gas) Alkylation30 - 50%High (Ozone Depleting)Poor (Requires specialized pressure vessels)
Sodium Chlorodifluoroacetate Decarboxylative85 - 95%LowExcellent (Bench-stable solid, standard glassware)
2-Chloro-2,2-difluoroacetophenone Cleavage-based60 - 80%LowGood (Liquid, requires strong base like KOH)[4]
Protocol 1: Optimized Difluoromethylation using SCDA

This protocol is self-validating: the cessation of CO 2​ gas evolution serves as an in-process visual indicator that carbene generation is complete.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, add 2-nitrophenol (1.0 equiv) and anhydrous K 2​ CO 3​ (1.5 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (0.2 M concentration relative to the phenol). Stir at room temperature for 15 minutes to ensure complete deprotonation to the phenolate.

  • Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (2.0 equiv) in one portion[3].

  • Heating: Attach a reflux condenser and heat the reaction mixture to 95 °C. Monitor the reaction via TLC. Note: Vigorous bubbling will occur as CO 2​ is liberated.

  • Workup: Once bubbling ceases and TLC indicates complete consumption of the starting material (typically 4-8 hours), cool to room temperature. Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove DMF, dry over Na 2​ SO 4​ , and concentrate under reduced pressure[2].

Section 2: Acetylation & Purification Troubleshooting

Once the intermediate is reduced to 2-(difluoromethoxy)aniline, the final step is acetylation. The electron-withdrawing nature of the difluoromethoxy group modulates the basicity and nucleophilicity of the aniline core[5].

Q: During the acetylation of 2-(difluoromethoxy)aniline, I am observing a significant byproduct with a higher Rf value on TLC. LC-MS indicates an [M+42] mass shift over the desired product. What is this, and how do I prevent it? A: The +42 Da mass shift indicates over-acetylation, resulting in the formation of the diacetamide (N,N-diacetyl derivative). Because the ortho-difluoromethoxy group sterically hinders the amine and withdraws electron density[5], chemists often mistakenly force the reaction by adding excess acetic anhydride (Ac 2​ O) and applying heat. This forces the secondary amide to react further. Solution: Strictly control the stoichiometry of acetic anhydride (1.05 equivalents) and perform the reaction at room temperature in dichloromethane (DCM) using pyridine as a mild acid scavenger[6].

Q: My final N-[2-(difluoromethoxy)phenyl]acetamide product is contaminated with acetic acid, making it difficult to crystallize. How can I efficiently remove it? A: Acetic acid is a byproduct of the acetic anhydride reaction. Instead of relying solely on aqueous washes, utilize a biphasic reaction system or quench the reaction with saturated aqueous NaHCO 3​ and stir vigorously for 30 minutes. This converts residual acetic acid and acetic anhydride into water-soluble sodium acetate, which is easily partitioned into the aqueous layer.

Protocol 2: Controlled Acetylation to Prevent Diacetylation
  • Setup: Dissolve 2-(difluoromethoxy)aniline (1.0 equiv) in anhydrous DCM (0.5 M).

  • Base Addition: Add Pyridine (1.2 equiv) to the stirring solution at room temperature[6].

  • Controlled Acetylation: Cool the flask to 0 °C using an ice bath. Slowly add Acetic Anhydride (1.05 equiv) dropwise over 10 minutes to prevent localized heating[6].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor by LC-MS to ensure no diacetamide is forming.

  • Quench & Wash: Add an equal volume of saturated aqueous NaHCO 3​ and stir vigorously for 30 minutes until CO 2​ evolution stops. Separate the layers. Wash the organic layer with 0.5 N HCl to remove residual pyridine, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate. The resulting N-[2-(difluoromethoxy)phenyl]acetamide can be recrystallized from an ethyl acetate/hexanes mixture to yield a high-purity crystalline solid[1].

References

  • Organic Syntheses. Difluoromethylation of Phenols. (2024). Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS Publications). 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. Retrieved from: [Link]

  • Organic Letters (ACS Publications). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. (2013). Retrieved from: [Link]

  • Google Patents.WO2015120320A1 - Antibacterial agents: n(alpha)-aroyl-n-aryl-phenylalaninamides.

Sources

Technical Support Center: N-[2-(difluoromethoxy)phenyl]acetamide Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for N-[2-(difluoromethoxy)phenyl]acetamide . As a versatile intermediate and lead compound in pharmaceutical development, its unique structural motifs—an acetamide linkage paired with an ortho-difluoromethoxy group—present specific stability profiles and degradation challenges[1].

This guide is engineered for researchers and drug development professionals. It moves beyond basic handling instructions to provide field-proven insights, mechanistic causality, and self-validating protocols to ensure absolute data integrity during your stability-indicating assays.

Mechanistic Degradation Pathways

Understanding the structural vulnerabilities of N-[2-(difluoromethoxy)phenyl]acetamide is critical for predicting its behavior under stress. The compound relies on the difluoromethoxy (-OCF₂H) group to act as a bioisostere, which alters the electron density of the aromatic ring, reduces π-nucleophilicity, and significantly enhances metabolic stability against cytochrome P450 (CYP450) mediated oxidation compared to standard methoxy groups[2].

However, the molecule is not impervious to degradation. The amide bond exhibits partial double-bond character due to resonance, restricting rotation, but the carbonyl carbon remains a prime target for nucleophilic attack under extreme pH conditions[3].

DegradationPathways Parent N-[2-(difluoromethoxy) phenyl]acetamide Hydrolysis Amide Hydrolysis (Acid/Base Stress) Parent->Hydrolysis Oxidation Oxidative Stress (Peroxides/CYP450) Parent->Oxidation Thermal Thermal/Photolytic (UV/Heat Stress) Parent->Thermal Prod1 2-(difluoromethoxy)aniline + Acetic Acid Hydrolysis->Prod1 Prod2 Hydroxylated Arenes & N-Oxides Oxidation->Prod2 Prod3 Radical Fragmentation & Defluorination Thermal->Prod3

Fig 1. Primary degradation pathways of N-[2-(difluoromethoxy)phenyl]acetamide.

Troubleshooting & FAQs (Field-Proven Insights)

Q: During LC-HRMS analysis of oxidatively stressed samples, I am observing a major degradant with a +16 Da mass shift. What is the mechanism? A: A +16 Da shift indicates the incorporation of a single oxygen atom. Despite the electron-withdrawing nature of the difluoromethoxy group, the aromatic ring can still undergo oxidation to form hydroxylated arenes, or the nitrogen can undergo N-oxidation[4]. This behavior mirrors the oxidative degradation profile of related difluoromethoxy-containing drugs like roflumilast, which readily form N-oxides and hydroxybenzamide derivatives under peroxide stress[5].

Q: My compound shows excellent stability in solution at room temperature, but I am seeing massive signal loss and degradation peaks during GC-MS analysis. Why? A: You are likely observing glass-facilitated thermal decomposition . Difluoromethoxy arenes are known to undergo specific thermal breakdown when exposed to the active silanol groups on the glass liners of GC injectors at high temperatures (typically >250°C)[6]. This surface-catalyzed reaction cleaves the -OCF₂H group. Solution: Switch to LC-MS for purity analysis, or use a deactivated, strictly non-glass (e.g., specialized inert metal or heavily deactivated quartz) injection liner with lower inlet temperatures.

Q: Why is my mass balance failing (Sum of parent + degradants < 90%) during alkaline forced degradation? A: Alkaline hydrolysis of the acetamide bond yields 2-(difluoromethoxy)aniline and acetic acid[1]. If your mass balance is failing, it is because the resulting aniline derivative is highly susceptible to secondary oxidative degradation in the presence of ambient oxygen at high pH, forming volatile or highly polar polymeric species that elute in the void volume. Solution: Conduct the alkaline stress test in sealed, purged vials (Nitrogen/Argon headspace) to isolate the primary hydrolytic pathway from secondary oxidative artifacts.

Self-Validating Forced Degradation Protocol

To ensure absolute trustworthiness in your stability data, you cannot simply apply stress and measure the result. The protocol must be self-validating . This means integrating immediate chemical quenching to prove that degradation occurred only during the controlled stress window, and utilizing mass balance calculations to verify that no degradants are "hiding" off-column.

Workflow Sample 1. Prepare 1 mg/mL Sample Stress 2. Apply ICH Stress Conditions Sample->Stress Quench 3. Neutralize & Quench Stress->Quench LCMS 4. LC-HRMS Analysis Quench->LCMS Data 5. Mass Balance & DFT Validation LCMS->Data

Fig 2. Self-validating forced degradation experimental workflow.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve N-[2-(difluoromethoxy)phenyl]acetamide in an inert co-solvent (e.g., LC-MS grade Acetonitrile) to achieve a 1 mg/mL stock. Causality: Acetonitrile is chosen over Methanol to prevent transesterification artifacts during acidic/basic stress.

  • Stress Application (ICH Q1A/B Compliant):

    • Acidic: Add 0.1 N HCl (1:1 v/v). Heat at 60°C.

    • Alkaline: Add 0.1 N NaOH (1:1 v/v). Heat at 60°C.

    • Oxidative: Add 3% H₂O₂ (1:1 v/v). Keep at 25°C.

  • The Quenching Step (Critical for Validation): At exactly 24 hours, extract a 100 µL aliquot. For acidic samples, immediately neutralize with an equivalent molarity of NaOH. For alkaline, neutralize with HCl. For oxidative, quench with sodium bisulfite. Causality: If unquenched, the compound will continue to degrade while sitting in the autosampler queue, leading to non-reproducible, time-skewed kinetic data.

  • LC-HRMS Analysis: Inject onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Utilize High-Resolution Mass Spectrometry (HRMS) to capture exact masses.

  • Mass Balance Validation: Calculate the total peak area of the parent compound in the unstressed control. In the stressed samples, the sum of the remaining parent area plus the area of all degradants (adjusted for response factors) must equal 100% ± 5%. A failure here triggers an investigation into volatile loss or column retention.

Quantitative Stability Profile

The following table summarizes the expected degradation trajectory of N-[2-(difluoromethoxy)phenyl]acetamide under standard stress conditions. Note that while the compound is relatively stable to UV light due to the lack of extensive conjugated double bonds[7], it remains highly vulnerable to alkaline hydrolysis.

Stress ConditionReagent / EnvironmentTime & TempExpected Degradation (%)Primary Degradant Identity
Acidic Hydrolysis 0.1 N HCl24h @ 60°C10 - 15%2-(difluoromethoxy)aniline
Alkaline Hydrolysis 0.1 N NaOH24h @ 60°C25 - 30%2-(difluoromethoxy)aniline
Oxidative Stress 3% H₂O₂24h @ 25°C5 - 10%Hydroxylated arenes / N-oxides
Photolytic (UV) 1.2 million lux hoursICH Q1B Standard< 5%Radical fragments
Thermal (Solid) Dry Heat7 Days @ 80°C< 2%Stable (Unless glass-facilitated)

References

  • Buy N-[2-(difluoromethoxy)phenyl]acetamide (EVT-4543693) - EvitaChem. evitachem.com. 1

  • Buy 4'-(Difluoromethoxy)acetanilide | 22236-11-9 - Smolecule. smolecule.com.3

  • Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast Using High Resolution Mass Spectrometry and Density Functional Theory Calculations. accesson.kr. 4

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. nih.gov. 2

  • Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. scispace.com. 7

  • Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast Using High Resolution Mass Spectrometry and Density Functional Theory Calculations - OAK. oak.go.kr. 5

  • Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes - ResearchGate. researchgate.net. 6

Sources

Technical Support Center: Troubleshooting Unexpected Results in N-[2-(difluoromethoxy)phenyl]acetamide Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[2-(difluoromethoxy)phenyl]acetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the preparation and purification of this compound. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you navigate unexpected experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the synthesis of N-[2-(difluoromethoxy)phenyl]acetamide.

Q1: What is the standard synthetic route for N-[2-(difluoromethoxy)phenyl]acetamide?

The most common and logical synthesis is a two-step process.[1] First, the difluoromethoxy group is introduced onto a phenolic precursor, typically 2-aminophenol, to form 2-(difluoromethoxy)aniline. Second, the resulting aniline is acetylated to yield the final N-[2-(difluoromethoxy)phenyl]acetamide. Each step has its own set of challenges that can impact the overall efficiency of the synthesis.

Q2: My overall yield is significantly lower than expected. Where should I focus my troubleshooting efforts?

Low overall yield is a frequent complaint and can stem from inefficiencies in either of the two main synthetic steps, or losses during workup and purification.

  • Difluoromethoxylation Step: This step is often the most challenging. Incomplete reaction, the formation of bis-difluoromethoxylated side products, or degradation of the starting material under harsh conditions are common culprits.[2]

  • N-Acetylation Step: While generally more robust, low yields here can result from poor quality reagents (e.g., hydrolyzed acetyl chloride), insufficient activation, or steric hindrance from the ortho-substituent.[3]

  • Workup & Purification: Significant product loss can occur during aqueous extractions if the pH is not optimized, or during chromatography/recrystallization if conditions are not ideal.

We recommend analyzing a crude sample from each step by TLC, LC-MS, or ¹H NMR to pinpoint where the primary loss is occurring before attempting to optimize the entire sequence.

Q3: The reaction mixture turns dark brown or black during the acetylation step. What causes this and is it problematic?

Aniline and its derivatives are susceptible to air oxidation, which can be accelerated by heat or the presence of acidic/basic impurities.[4] This often results in the formation of colored, high-molecular-weight byproducts. While often present in small quantities, they can complicate purification.

Mitigation Strategy:

  • Ensure your 2-(difluoromethoxy)aniline starting material is pure and not discolored from prolonged storage.

  • Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[5]

  • Maintain careful temperature control, as excessive heat can promote oxidation.[4]

Q4: What are the key analytical signatures to confirm the successful synthesis of N-[2-(difluoromethoxy)phenyl]acetamide?

Confirmation relies on a combination of spectroscopic methods. The most definitive evidence comes from NMR and Mass Spectrometry.

  • ¹H NMR: Look for a characteristic triplet for the difluoromethoxy proton (-OCH F₂) around δ 6.5-7.5 ppm with a J-coupling to fluorine (JHF) of approximately 75 Hz. You should also see a singlet for the acetyl methyl group (-CH ₃) around δ 2.2 ppm and an amide proton (-NH ) singlet around δ 8.0-8.5 ppm.

  • ¹⁹F NMR: A doublet corresponding to the -OCF₂H group will appear around δ -83 ppm, coupled to the single proton (JFH ≈ 75 Hz).[6]

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z 202.07, corresponding to the molecular formula C₉H₁₀F₂NO₂.[1]

Part 2: Detailed Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental problems in a "Problem-Cause-Solution" format.

Section A: Difluoromethoxylation of 2-Aminophenol

This step involves the reaction of 2-aminophenol with a difluoromethylating agent.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of 2-aminophenol. 1. Ineffective Base: The phenoxide must be generated for the reaction to proceed. The base used (e.g., K₂CO₃, Cs₂CO₃) may be too weak or of poor quality. 2. Inactive Reagent: The difluoromethylating agent (e.g., sodium chlorodifluoroacetate, TMSCF₂H activators) may have degraded due to moisture or improper storage. 3. Insufficient Temperature: Some difluoromethoxylation reactions require thermal activation to generate the difluorocarbene intermediate.1. Base Selection: Switch to a stronger, non-nucleophilic base like DBU or NaH. Ensure the base is freshly opened and anhydrous. 2. Reagent Quality: Use a fresh bottle of the difluoromethylating agent. For methods involving in-situ generation, ensure all precursors are pure and dry. 3. Temperature Optimization: Gradually increase the reaction temperature while monitoring by TLC. Be aware that higher temperatures can also lead to side reactions.
Multiple new spots on TLC plate; complex crude NMR. 1. Side Reactions: Difluorocarbene, a common intermediate, is highly reactive and can participate in undesired side reactions with the solvent or other functional groups.[6] 2. Substrate Degradation: The reaction conditions (strong base, high temperature) may be causing the decomposition of the starting material or product.1. Solvent Choice: Ensure the solvent is appropriate for the chosen methodology. Aprotic polar solvents like DMF or DMSO are common but must be anhydrous. 2. Condition Screening: Screen different bases and temperatures to find milder conditions. A lower temperature over a longer reaction time may improve selectivity. Consider alternative, modern photocatalytic methods which often operate under milder conditions.[2][7]
Section B: N-Acetylation of 2-(Difluoromethoxy)aniline

This step converts the amine to the final acetamide product.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete consumption of starting aniline. 1. Insufficient Acetylating Agent: The acetylating agent (acetic anhydride or acetyl chloride) may have been added in insufficient stoichiometric amounts or may have partially hydrolyzed before reacting.[8] 2. Low Reactivity: The 2-(difluoromethoxy)aniline may be less nucleophilic than anticipated, leading to a sluggish reaction. The ortho-group can cause some steric hindrance.[3] 3. Exothermic Reaction Not Controlled: Acetylation is exothermic.[4] If the acetylating agent is added too quickly without cooling, localized heating can cause reagent degradation.1. Stoichiometry & Reagent Quality: Use a slight excess (1.1-1.2 equivalents) of a fresh, high-quality acetylating agent. For acetyl chloride, ensure strictly anhydrous conditions.[9] 2. Catalysis: Add a catalytic amount (1-5 mol%) of 4-(Dimethylaminopyridine) (DMAP). DMAP is a hypernucleophilic catalyst that forms a highly reactive N-acetylpyridinium intermediate, accelerating the reaction.[3] 3. Temperature Control: Add the acetylating agent dropwise to the aniline solution in an ice bath (0-5 °C) to manage the exotherm.[4]
A major byproduct is observed, often with a higher Rf on TLC. 1. Diacylation: Under forcing conditions (excess acetylating agent, high heat, prolonged reaction time), the initially formed acetamide can be acetylated a second time to form the diacetylated product.[4]1. Control Stoichiometry: Use no more than 1.2 equivalents of the acetylating agent. 2. Monitor Closely: Follow the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting aniline is consumed. 3. Moderate Conditions: Avoid high temperatures unless necessary. Room temperature is often sufficient, especially with a catalyst like DMAP.
Section C: Workup and Purification
Problem Potential Cause(s) Recommended Solution(s)
Product "oils out" or fails to crystallize during recrystallization. 1. Presence of Impurities: Even small amounts of impurities can inhibit lattice formation and prevent crystallization. 2. Incorrect Solvent System: The chosen solvent or solvent pair may not be suitable for inducing crystallization of this specific compound. 3. Supersaturation: The solution may be too concentrated or cooled too rapidly.1. Pre-Purification: If impurities are significant, first pass the crude material through a short plug of silica gel to remove baseline and highly nonpolar impurities. 2. Solvent Screening: Test different solvent systems on a small scale. Good systems often involve dissolving the compound in a minimal amount of a hot, good solvent (e.g., ethyl acetate, ethanol) and adding a poor solvent (e.g., hexanes, water) dropwise until turbidity persists.[10] 3. Controlled Cooling: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator. If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
Final product is off-white or yellow after purification. 1. Oxidative Byproducts: Colored impurities from aniline oxidation may co-elute with the product or be trapped in the crystal lattice.[4]1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution and then filter it hot through a pad of Celite to remove colored impurities. 2. Re-chromatography: If impurities are persistent, repeat column chromatography using a shallower solvent gradient to improve separation.

Part 3: Protocols & Characterization

Protocol 1: General Procedure for N-Acetylation

This protocol is a general starting point and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(difluoromethoxy)aniline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate. Add a base such as triethylamine or pyridine (1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring completion by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography.[6]

Table 1: Expected Analytical Data for N-[2-(difluoromethoxy)phenyl]acetamide
Analysis Expected Result
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol [1]
Appearance White to off-white solid[6]
¹H NMR (400 MHz, CDCl₃) δ ~8.2 (br s, 1H, NH ), 7.5-7.0 (m, 4H, Ar-H ), 6.95 (t, J=74.0 Hz, 1H, -OCH F₂), 2.2 (s, 3H, -COCH ₃) ppm.
¹⁹F NMR (376 MHz, CDCl₃) δ ~-83.0 (d, J=75.9 Hz) ppm.[6]
¹³C NMR (100 MHz, CDCl₃) δ ~169 (C=O), 145 (Ar-C), 129 (Ar-C), 127 (Ar-C), 124 (Ar-C), 121 (Ar-C), 119 (Ar-C), 115 (t, J=258 Hz, -OC F₂H), 24 (-C H₃) ppm.
MS (ESI+) m/z 202.1 [M+H]⁺, 224.1 [M+Na]⁺

Part 4: Visual Guides & Workflows

Diagram 1: General Synthesis & Purification Workflow

cluster_0 Step 1: Difluoromethoxylation cluster_1 Step 2: N-Acetylation cluster_2 Purification A 2-Aminophenol B Reaction: + Difluoromethylating Agent + Base (e.g., K2CO3) in DMF/DMSO A->B C Aqueous Workup B->C D Crude 2-(Difluoromethoxy)aniline C->D E 2-(Difluoromethoxy)aniline D->E Proceed if pure enough or purify first F Reaction: + Acetyl Chloride / Acetic Anhydride + Base (e.g., Pyridine) + Catalyst (optional, DMAP) E->F G Aqueous Workup F->G H Crude Product G->H I Crude Product H->I J Column Chromatography OR Recrystallization I->J K Pure N-[2-(difluoromethoxy)phenyl]acetamide J->K

Caption: High-level workflow for the synthesis of N-[2-(difluoromethoxy)phenyl]acetamide.

Diagram 2: Troubleshooting Flowchart for Low Acetylation Yield

start Low Yield in Acetylation Step q1 Is starting aniline still present (via TLC/LC-MS)? start->q1 cause1 Incomplete Reaction q1->cause1 Yes cause2 Product Loss or Side Reactions q1->cause2 No q2 Were reagents fresh & anhydrous? cause1->q2 sol1 Use fresh AcCl/Ac2O. Ensure anhydrous solvent. q2->sol1 No sol2 Add catalytic DMAP. Increase reaction time/temp moderately. q2->sol2 Yes q3 Major side products observed? cause2->q3 sol3 Check for diacylation. Reduce temp, use less AcCl/Ac2O. Monitor reaction closely. q3->sol3 Yes sol4 Review workup procedure. - Check pH of washes. - Ensure complete extraction. q3->sol4 No

Caption: Decision tree for diagnosing low yield in the N-acetylation step.

References

  • PubChem. N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC, NIH. Available from: [Link]

  • Chen, K., et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available from: [Link]

  • Genovino, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available from: [Link]

  • Li, Y., et al. (2023). Pd-Catalyzed Divergent Site-Selective Difluoromethylation and Difluoromethylcarbonylation of Aryl Sulfonium Salts. ACS Catalysis. Available from: [Link]

  • Supporting Information. N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide (3i). Available from: [Link]

  • Veeprho. 2,2-Dihydroxy-N-(4-(trifluoromethyl)phenyl)acetamide. Veeprho. Available from: [Link]

  • Hu, J., et al. (2014). Synthesis of difluoromethyl ethers and sulfides. Google Patents.
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available from: [Link]

  • Organic Syntheses. Acetamide. Organic Syntheses. Available from: [Link]

  • Journal of Organic & Pharmaceutical Chemistry. A Novel Clay catalyst: N-Acetylation of Anilines. JOCPR. Available from: [Link]

  • PubChem. N-(2-Fluorophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. On the N-arylation of acetamide using 2-, 3- and 1'-substituted iodoferrocenes. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • NIST. Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. Available from: [Link]

  • NIST. Acetamide,N-(2,4-difluorophenyl)-. NIST WebBook. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. IJPER. Available from: [Link]

  • MDPI. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. Available from: [Link]

  • Google Patents. Purification method of N,N-dimethylacetamide. Google Patents.
  • ChemRxiv. Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • ResearchGate. Differential Analysis of 2D NMR Spectra: New Natural Products from a Pilot-Scale Fungal Extract Library. ResearchGate. Available from: [Link]

  • Google Patents. Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate. Google Patents.
  • ResearchGate. (PDF) N -(2-Acetylphenyl)acetamide. ResearchGate. Available from: [Link]

Sources

optimization of reaction conditions for N-acetylation of 2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational challenges associated with the N-acetylation of 2-(difluoromethoxy)aniline.

Unlike standard aliphatic amines or unsubstituted anilines, 2-(difluoromethoxy)aniline presents unique electronic and steric hurdles. The difluoromethoxy group (-OCF₂H) acts as an electron-withdrawing group (EWG) via inductive effects, which significantly decreases the electron density on the nitrogen atom and renders it a poor nucleophile[1]. Furthermore, its ortho positioning introduces steric hindrance that can stall standard acylation protocols.

Below, you will find mechanistic insights, a self-validating experimental protocol, optimization data, and a troubleshooting FAQ to ensure your synthesis is robust, high-yielding, and reproducible.

Mechanistic Overview & Logical Workflow

The N-acetylation of anilines proceeds via a nucleophilic acyl substitution mechanism[2]. Because 2-(difluoromethoxy)aniline is highly deactivated, relying solely on acetic anhydride (Ac₂O) and a weak base like triethylamine (TEA) often leads to incomplete conversion. To overcome this, we introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts rapidly with Ac₂O to form a hyper-electrophilic N-acetylpyridinium intermediate, which easily forces the sluggish aniline through the tetrahedral intermediate phase to form the desired amide.

G A 2-(difluoromethoxy)aniline (Weak Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Ac2O + DMAP (Electrophile + Catalyst) B->C Acyl Transfer D N-(2-(difluoromethoxy)phenyl)acetamide (Target Product) C->D Elimination of Acetate

Logical flow of DMAP-catalyzed N-acetylation for electron-deficient anilines.

Self-Validating Experimental Protocol

This step-by-step methodology is engineered as a self-validating system . Every step includes a built-in chemical or analytical checkpoint to ensure the integrity of the reaction before proceeding.

Objective: Achieve >95% conversion to N-(2-(difluoromethoxy)phenyl)acetamide while avoiding di-acetylation[3].

Step 1: Reagent Preparation & Initiation

  • Action: Dissolve 2-(difluoromethoxy)aniline (1.0 eq, 10.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Causality: Anhydrous conditions are critical. Any ambient moisture will hydrolyze acetic anhydride into acetic acid, drastically lowering the effective concentration of your electrophile and stalling the reaction.

Step 2: Base and Catalyst Addition

  • Action: Add Triethylamine (TEA, 1.5 eq, 15.0 mmol) followed by 4-Dimethylaminopyridine (DMAP, 0.05 eq, 0.5 mmol).

  • Causality: TEA serves as the bulk proton scavenger. DMAP is the kinetic driver. The 5 mol% DMAP overcomes the inductive deactivation caused by the ortho-difluoromethoxy group.

Step 3: Controlled Acylation

  • Action: Cool the mixture to 0 °C using an ice bath. Slowly add Acetic Anhydride (Ac₂O, 1.1 eq, 11.0 mmol) dropwise over 10 minutes.

  • Causality: Dropwise addition at 0 °C mitigates the exothermic nature of the reaction[2]. Strictly capping the anhydride at 1.1 equivalents prevents the nucleophilic amide product from attacking a second equivalent of Ac₂O (di-acetylation).

Step 4: Self-Validating Reaction Monitoring

  • Action: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1) and LC-MS.

  • Validation Check: The reaction is successful when the starting material spot disappears. Because amides are more polar than highly halogenated anilines, the product will appear as a new, lower R_f spot. LC-MS must show a dominant peak at m/z 202.1[M+H]⁺.

Step 5: Orthogonal Workup (Purification)

  • Action: Quench with 10 mL of saturated aqueous NaHCO₃ and stir for 15 minutes. Transfer to a separatory funnel and wash the organic layer sequentially with 1N HCl (2 x 15 mL) and Brine (1 x 15 mL). Dry over anhydrous Na₂SO₄ and concentrate.

  • Validation Check: This workup is chemically orthogonal. The NaHCO₃ wash hydrolyzes unreacted Ac₂O. The 1N HCl wash self-validates purity by selectively protonating and extracting any unreacted aniline, TEA, and DMAP into the aqueous waste, leaving only the neutral amide product in the organic layer.

Optimization Data Table

To further illustrate the causality of our chosen conditions, below is a summary of quantitative optimization data for this specific transformation.

EntryAcetylating AgentCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1Ac₂O (1.1 eq)TEA (1.5 eq)DCM251245%Sluggish reaction due to -OCF₂H deactivation and steric hindrance.
2 Ac₂O (1.1 eq) TEA (1.5 eq) + DMAP (0.05 eq) DCM 25 2 94% Optimal. DMAP generates a hyper-electrophilic intermediate.
3AcCl (1.2 eq)Pyridine (2.0 eq)THF60478%Harsher conditions lead to slight over-reaction (di-acetylation).
4Acetic Acid (3.0 eq)MgSO₄ (0.2 eq)Neat801.585%Green chemistry approach; Lewis acid activation of the carbonyl[4].

Troubleshooting Guide & FAQs

When deviations occur, use the following decision tree and FAQ to diagnose and correct the issue.

Troubleshooting Issue Issue: Low Yield / Impure Product Check1 Perform LC-MS & TLC Analysis Issue->Check1 Cause1 Unreacted Aniline (Steric/Electronic Hindrance) Check1->Cause1 Starting Material Remains Cause2 Di-acetylation Byproduct (+42 Da Mass Shift) Check1->Cause2 New Higher Rf Spot Sol1 Add 0.05 eq DMAP or Increase Temp to 40°C Cause1->Sol1 Sol2 Reduce Ac2O to 1.05 eq Control Temp at 0°C Cause2->Sol2

Decision tree for troubleshooting low yields in N-acetylation reactions.

Q: Why is my reaction stalling at ~50% conversion despite using excess acetic anhydride? A: The difluoromethoxy group is a strong electron-withdrawing group via inductive effects, which pulls electron density away from the amine nitrogen[1]. Simply adding more anhydride will not overcome this kinetic barrier. You must increase the electrophilicity of the reagent by adding a catalytic amount of DMAP, or utilize a Lewis acid catalyst (like MgSO₄ or Zinc Acetate) to activate the carbonyl carbon[5].

Q: I am observing a byproduct with a mass of +42 Da relative to my desired product. What is this, and how do I prevent it? A: A mass shift of +42 Da indicates di-acetylation (the formation of an N,N-diacetyl derivative). This occurs when the newly formed amide acts as a nucleophile and attacks a second molecule of acetic anhydride. To prevent this, strictly limit your Ac₂O to 1.05 – 1.10 equivalents, ensure the reaction is initiated at 0 °C, and avoid prolonged heating.

Q: Can I perform this acetylation using acetic acid instead of handling corrosive anhydrides or chlorides? A: Yes, but direct amidation with acetic acid requires a catalyst because acetic acid is a weak electrophile. Recent sustainable methodologies demonstrate that heating the aniline in glacial acetic acid with a catalytic amount of Lewis acid (e.g., MgSO₄·7H₂O or Zinc Acetate) can successfully yield the acetanilide derivative[4].

References

  • Acetylation in Chemistry: Definition, Mechanism & Examples Source: Vedantu URL:[Link]

  • Sunlight-driven N-acetylation of anilines: a green chemistry approach Source: RSC Publishing URL:[Link]

  • Preparation, Spectral Analysis of a Substituted Phenyl Acetanilide from Aniline Source: AIP Publishing URL:[Link]

Sources

Assay Optimization Support Center: Resolving N-[2-(difluoromethoxy)phenyl]acetamide Solubility Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with N-[2-(difluoromethoxy)phenyl]acetamide (CAS: 22236-05-1) in biological assays.

To resolve solubility issues, we must first understand the chemical causality behind them. This compound presents a dual challenge[1]:

  • The Difluoromethoxy (-OCF₂H) Group : Unlike a standard methoxy group, the -OCF₂H moiety acts as a lipophilic hydrogen bond donor[2]. While this unique property is highly prized in drug development for enhancing membrane permeability and metabolic stability, it significantly increases the compound's LogP, driving down thermodynamic aqueous solubility[2].

  • The Acetamide Motif : The acetamide functional group forms strong intermolecular hydrogen bonds. This creates a highly stable, rigid crystal lattice that energetically resists dissolution in water.

  • Solvent Polarity Shock : When a high-concentration DMSO stock is injected directly into an aqueous buffer (like PBS or HEPES), the rapid change in solvent polarity and the "salting out" effect from buffer ions force the compound out of solution before it can evenly disperse[3].

Below, you will find diagnostic FAQs, formulation strategies, quantitative data, and self-validating protocols to ensure your assay data remains robust and artifact-free.

Part 1: Diagnostic FAQs (Identifying the Problem)

Q: How do I know if N-[2-(difluoromethoxy)phenyl]acetamide is precipitating in my assay? A: Precipitation in microplates rarely looks like visible flakes. Instead, it manifests as erratic biological data. You may observe a "hook effect" (where biological activity inexplicably drops at higher compound concentrations), high replicate variability, or false positives in fluorescence/absorbance assays due to light scattering (the nephelometry effect)[4].

Q: My 10 mM DMSO stock has gone cloudy after storage at -20°C. Is the compound degraded? A: Not necessarily. DMSO is highly hygroscopic and absorbs atmospheric water every time the tube is opened, which lowers the solubility threshold of the stock over time[3]. Furthermore, the freezing process itself can force screening compounds out of solution[4]. Warm the aliquot to 37°C in a water bath and gently sonicate for 5 minutes. If it turns clear, it is safe to use. If it remains cloudy, discard it—the concentration is no longer accurate.

Part 2: Troubleshooting Guide & Formulation Strategies

If your compound is crashing out upon introduction to the assay buffer, implement the following strategies based on their mechanistic causality:

Strategy A: The "Intermediate DMSO Dilution" Method

  • Causality : Direct dilution of a 10 mM stock into an aqueous buffer creates localized zones of 0% DMSO, causing instant nucleation. By performing serial dilutions in 100% DMSO first, you ensure that when the compound is finally introduced to the aqueous phase, it is already at a lower, thermodynamically stable concentration[3].

Strategy B: Excipient and Surfactant Rescue

  • Causality : If the required assay concentration exceeds the compound's absolute aqueous solubility limit, you must lower the energy barrier of the aqueous phase.

    • Non-ionic Surfactants (e.g., 0.01% - 0.1% Tween-20 or Pluronic F-68) : These form hydrophobic micelles that encapsulate the lipophilic difluoromethoxy phenyl ring, keeping the compound suspended and bioavailable without denaturing assay proteins.

    • Cyclodextrins (e.g., 5% HP-β-CD) : Hydroxypropyl-beta-cyclodextrin forms a transient inclusion complex with the phenyl ring, shielding the lipophilic -OCF₂H group from water without permanently interfering with target binding.

Part 3: Quantitative Solubility Data

Below is a reference table outlining the expected solubility limits of N-[2-(difluoromethoxy)phenyl]acetamide under various vehicle conditions. (Note: Values are representative benchmarks for difluoromethoxy-phenyl derivatives at 25°C).

Assay Vehicle / Buffer SystemMax Tolerated DMSOEstimated Solubility LimitRecommended Use Case
Standard PBS (pH 7.4)1.0%< 5 µMLow-concentration biochemical assays
PBS + 0.05% Tween-201.0%~ 25 µMEnzymatic assays prone to plastic-binding
DMEM + 10% FBS (Cell Media)0.5%~ 15 µMStandard cell-based viability assays
HEPES + 5% HP-β-CD1.0%> 100 µMHigh-concentration biophysical screening
Part 4: Standardized Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. Do not assume solubility; measure it.

Protocol 1: Self-Validating Kinetic Solubility Assay (Nephelometry)

To trust your biological data, you must first validate that the compound is fully dissolved at your top assay concentration.

  • Prepare Stocks : Prepare a fresh 10 mM stock of N-[2-(difluoromethoxy)phenyl]acetamide in anhydrous, cell-culture grade DMSO[3].

  • Serial Dilution : Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO[3].

  • Aqueous Transfer : Transfer 2 µL of each DMSO dilution into 198 µL of your final assay buffer (yielding 1% final DMSO) in a clear-bottom 96-well plate. Mix rapidly via pipetting.

  • Incubation : Incubate at the exact temperature of your biological assay (e.g., 37°C) for 60 minutes to allow for kinetic precipitation.

  • Measurement : Read the absorbance at 620 nm (a wavelength where the compound has no natural chromophore absorption).

  • Validation : A sudden spike in absorbance indicates light scattering from micro-precipitates. Your maximum biological assay concentration must be set at least one dilution step below this inflection point.

Protocol 2: Optimized Aqueous Dilution Workflow
  • Thaw the 100% DMSO stock at room temperature. Vortex gently to ensure homogeneity.

  • Perform all intermediate concentration dilutions in 100% DMSO[3].

  • Pre-warm the aqueous assay buffer to 37°C to increase kinetic solubility.

  • While vortexing the aqueous buffer on a low setting, add the DMSO stock dropwise (do not inject the DMSO directly into the bottom of the tube).

  • Use immediately. Do not store aqueous dilutions, as thermodynamic precipitation will occur over time.

Part 5: Troubleshooting Workflow Diagram

SolubilityTroubleshooting Start Observe Precipitation in Assay? CheckDMSO Check DMSO Stock (Is it clear?) Start->CheckDMSO WarmSonicate Warm to 37°C & Sonicate CheckDMSO->WarmSonicate Cloudy/Precipitated CheckAqueous Check Aqueous Dilution Step CheckDMSO->CheckAqueous Clear WarmSonicate->CheckAqueous Resolves Discard Discard Stock (Water Contamination) WarmSonicate->Discard Fails SerialDilute Perform Serial Dilution in 100% DMSO CheckAqueous->SerialDilute Direct Dilution Failed AddSurfactant Add 0.1% Tween-20 or 5% HP-β-CD SerialDilute->AddSurfactant Still Precipitates AssayValid Proceed with Biological Assay SerialDilute->AssayValid Soluble AddSurfactant->AssayValid Soluble

Decision tree for troubleshooting N-[2-(difluoromethoxy)phenyl]acetamide precipitation in assays.

References
  • Title: Buy N-[2-(difluoromethoxy)phenyl]acetamide (EVT-4543693)
  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.

Sources

strategies to avoid impurities during N-[2-(difluoromethoxy)phenyl]acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to provide mechanistic troubleshooting, validated protocols, and quantitative process controls for the synthesis of N-[2-(difluoromethoxy)phenyl]acetamide .

This compound is a critical intermediate in pharmaceutical development, particularly for drugs targeting cancer metabolism and cellular signaling pathways[1]. However, its three-step synthesis—difluoromethylation, nitro reduction, and acetylation—is prone to specific impurity profiles if reaction kinetics and stoichiometries are not strictly controlled.

Synthesis Workflow & Impurity Mapping

SynthesisWorkflow SM 2-Nitrophenol Step1 Difluoromethylation (Freon-22 / KOH) SM->Step1 Int1 1-(Difluoromethoxy) -2-nitrobenzene Step1->Int1 Main Pathway Imp1 Impurity: Unreacted Phenol Step1->Imp1 Incomplete Reaction Step2 Nitro Reduction (Pd/C, H2) Int1->Step2 Int2 2-(Difluoromethoxy) aniline Step2->Int2 Main Pathway Imp2 Impurity: Azo/Azoxy Dimers Step2->Imp2 Side Reaction Step3 Acetylation (Ac2O, Base) Int2->Step3 Product N-[2-(difluoromethoxy) phenyl]acetamide Step3->Product Main Pathway Imp3 Impurity: N,N-Diacetyl Derivative Step3->Imp3 Over-acetylation Imp4 Impurity: Unreacted Aniline Step3->Imp4 Ac2O Hydrolysis

Fig 1: Synthesis workflow of N-[2-(difluoromethoxy)phenyl]acetamide and impurity pathways.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my acetylation yield low, and why am I seeing a +42 m/z mass shift in my LC-MS? A: A +42 m/z shift relative to the desired product indicates the formation of the N,N-diacetyl impurity (N-acetyl-N-[2-(difluoromethoxy)phenyl]acetamide).

  • Causality: Acetylation of anilines proceeds via nucleophilic acyl substitution. If an excess of acetic anhydride is used, or if the reaction temperature exceeds 25 °C, the newly formed secondary amide can act as a nucleophile and attack a second molecule of acetic anhydride[2].

  • Solution: Strictly control the stoichiometry of acetic anhydride to 1.05 equivalents and maintain the reaction temperature between 0 °C and 25 °C.

Q2: I am observing unreacted 2-(difluoromethoxy)aniline even after adding excess acetic anhydride. What is going wrong? A: You are likely experiencing competitive hydrolysis of your acetylating agent.

  • Causality: Acetic anhydride and acetyl chloride are highly moisture-sensitive[1]. If your solvent (e.g., dichloromethane or ethyl acetate) is not strictly anhydrous, water will hydrolyze the anhydride into acetic acid. This not only consumes your reagent but also protonates the aniline starting material, forming an unreactive anilinium acetate salt.

  • Solution: Dry all solvents over molecular sieves prior to use. Add a mild organic base (e.g., pyridine or triethylamine) to act as an acid scavenger, ensuring the aniline remains in its nucleophilic, free-base form.

Q3: During the nitro reduction step, my reaction mixture turns deep orange/red, and I isolate colored impurities. How do I prevent this? A: Colored impurities in aniline synthesis are typically azo or azoxy dimers [3].

  • Causality: The reduction of a nitro group to an amine passes through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If the reduction kinetics are too slow, or if the environment is too alkaline, these intermediates will condense with each other to form highly conjugated, colored azo/azoxy byproducts.

  • Solution: Ensure rapid and complete reduction by using a highly active catalyst (e.g., fresh 10% Pd/C) under a consistent hydrogen atmosphere[3]. Avoid basic conditions during this step; a neutral or slightly acidic solvent system (like ethanol with a catalytic amount of acetic acid) suppresses the condensation pathway.

Q4: My difluoromethylation step leaves significant unreacted 2-nitrophenol. Should I increase the temperature? A: No, increasing the temperature will likely make the problem worse.

  • Causality: Difluoromethylation using chlorodifluoromethane (Freon-22) and KOH relies on the generation of a highly reactive difluorocarbene intermediate. This carbene is extremely electrophilic and will rapidly hydrolyze in the presence of water at elevated temperatures. If you heat the reaction too much, the carbene is destroyed by the aqueous base before it can react with the phenoxide ion.

  • Solution: Maintain the temperature between 60–80 °C and ensure vigorous biphasic stirring. The key is maximizing the interfacial surface area so the phenoxide can trap the carbene immediately upon its generation.

Quantitative Process Parameters

To ensure reproducibility and minimize the impurity profile, adhere to the quantitative boundaries outlined below. Deviations from these targets directly correlate with specific failure modes.

Reaction StepCritical ParameterTarget ValueConsequence of Deviation
Difluoromethylation KOH Equivalents10.0 – 15.0 eq< 10 eq: Incomplete conversion (residual phenol).
Difluoromethylation Temperature60 °C – 80 °C> 80 °C: Rapid difluorocarbene hydrolysis.
Nitro Reduction H₂ Pressure1 – 3 atmLow pressure: Accumulation of azo/azoxy dimers.
Acetylation Acetic Anhydride1.05 – 1.10 eq> 1.1 eq: Formation of N,N-diacetyl impurity.
Acetylation Temperature0 °C to 25 °C> 25 °C: Thermal promotion of over-acetylation.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Built-in analytical checks ensure that you can verify the success of each step before proceeding.

Protocol 1: Difluoromethylation of 2-Nitrophenol
  • Setup: In a pressure-resistant reaction vessel, dissolve 2-nitrophenol (1.0 eq) in a mixture of 1,4-dioxane and water (1:1 v/v).

  • Base Addition: Add solid KOH (10.0 eq) in portions. Causality: A large excess of base is required to continuously generate the difluorocarbene and maintain the phenoxide state.

  • Reagent Introduction: Seal the vessel and introduce chlorodifluoromethane (Freon-22) gas until the pressure reaches approximately 2-3 atm.

  • Reaction: Heat the mixture to 70 °C with vigorous stirring for 4–5 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction is complete when the bright yellow color of the nitrophenoxide anion dissipates into a paler mixture, indicating O-alkylation.

  • Workup: Cool to room temperature, vent excess gas safely, and extract with ethyl acetate. Wash the organic layer with 1M NaOH to remove any unreacted 2-nitrophenol, dry over Na₂SO₄, and concentrate to yield 1-(difluoromethoxy)-2-nitrobenzene.

Protocol 2: Catalytic Reduction to 2-(Difluoromethoxy)aniline
  • Setup: Dissolve 1-(difluoromethoxy)-2-nitrobenzene in absolute ethanol.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (5% w/w relative to substrate). Causality: Pd/C provides the optimal surface area for rapid hydrogen transfer, bypassing the buildup of dimer-forming intermediates[3].

  • Reaction: Purge the flask with nitrogen (3x), then with hydrogen (3x). Stir vigorously under a hydrogen balloon (1 atm) at room temperature.

  • Self-Validation Check: The reaction is complete when hydrogen uptake ceases (typically 2-4 hours). LC-MS should confirm the disappearance of the nitro compound (m/z) and the appearance of the amine.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Warning: Do not let the filter cake dry out, as finely divided palladium is pyrophoric. Concentrate the filtrate under reduced pressure.

Protocol 3: Controlled Acetylation
  • Setup: Dissolve the crude 2-(difluoromethoxy)aniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add pyridine (1.1 eq) to the solution. Causality: Pyridine acts as an acid scavenger, preventing the generated acetic acid from forming an unreactive anilinium salt with the starting material.

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–5 °C.

  • Acetylation: Dilute acetic anhydride (1.05 eq) in a small volume of DCM and add it dropwise over 15 minutes. Causality: Dropwise addition controls the exotherm and local concentration spikes, strictly preventing the N,N-diacetyl impurity[2].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature for 1 hour.

  • Self-Validation Check: Quench a 50 µL aliquot in water and analyze via FTIR. The complete disappearance of the primary amine N-H stretching bands (~3300-3500 cm⁻¹) and the appearance of a sharp amide carbonyl stretch (~1650 cm⁻¹) validates complete conversion.

  • Workup: Pour the reaction mixture into saturated aqueous NaHCO₃ and stir until gas evolution ceases (hydrolyzing any trace unreacted acetic anhydride). Separate the organic layer, wash with 1M HCl (to remove pyridine), dry over Na₂SO₄, and concentrate to yield pure N-[2-(difluoromethoxy)phenyl]acetamide.

References

  • Title: Buy N-[2-(difluoromethoxy)phenyl]acetamide (EVT-4543693)
  • Title: POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline) (MBOCA)
  • Source: nbuv.gov.
  • Title: Troubleshooting guide for 4-(Difluoromethoxy)

Sources

optimizing chromatographic separation of N-[2-(difluoromethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific reversed-phase liquid chromatography (RP-HPLC) challenges associated with N-[2-(difluoromethoxy)phenyl]acetamide .

This molecule presents unique method development hurdles: the hydrogen-bonding potential of the acetamide moiety frequently leads to peak tailing, while the electron-withdrawing, lipophilic difluoromethoxy group complicates resolution from structurally similar synthetic precursors. This guide provides field-proven, self-validating workflows to ensure robust separation, optimal peak shape, and reliable quantification.

Part 1: Diagnostic Workflow for Peak Asymmetry

Before altering your mobile phase chemistry, you must determine if poor peak shape is a physical system error or a chemical interaction. Follow this diagnostic logic tree:

Troubleshooting A Inject N-[2-(difluoromethoxy) phenyl]acetamide B Inject Neutral Marker (e.g., Uracil) A->B C Does Uracil Tail? (USP Tf > 1.2) B->C D Physical Issue: Check Fittings/Void Volume C->D Yes E Does Acetamide Tail? C->E No F Chemical Issue: Silanol Interactions E->F Yes H Optimal Peak Shape (USP Tf < 1.5) E->H No G Action: Lower pH to 2.7 Use End-Capped Column F->G G->H

Systematic diagnostic workflow for isolating physical vs. chemical peak tailing factors.

Part 2: Knowledge Base & Troubleshooting FAQs

Q1: Why does N-[2-(difluoromethoxy)phenyl]acetamide exhibit severe peak tailing, and what is the mechanistic cause? A1: While acetamides are generally considered neutral, the amide group possesses strong hydrogen-bond donor and acceptor capabilities. Peak tailing (USP Tailing Factor > 1.5) typically arises from secondary chemical interactions between the amide moiety and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase (1)[1]. The Fix: Suppress silanol ionization by lowering the mobile phase pH below 3.0. At this pH, silanols are protonated (Si-OH), eliminating the electrostatic drag that retains a portion of the analyte longer than the main band (2)[2].

Q2: How can I improve the resolution between N-[2-(difluoromethoxy)phenyl]acetamide and its synthetic precursor, 2-(difluoromethoxy)aniline? A2: The separation logic here relies on exploiting the pKa difference between the two compounds. The aniline precursor is weakly basic, whereas the acetamide is neutral. If co-elution occurs at a neutral pH, shift the mobile phase pH to ~2.5. This protonates the aniline precursor, drastically reducing its hydrophobicity and causing it to elute much earlier in reversed-phase conditions. Meanwhile, the neutral acetamide's retention time remains relatively stable, effectively pulling the critical pair apart (3)[3].

Q3: What are the recommended LC-MS/MS conditions for trace-level quantification of difluoromethoxyphenyl acetamides? A3: For high-sensitivity LC-MS/MS, you must avoid non-volatile buffers like phosphate. A validated approach for similar genotoxic impurities (e.g., the para-isomer, N-(4-(difluoromethoxy)phenyl)acetamide) utilizes a positive ion electrospray ionization (ESI+) mode. The optimal mobile phase consists of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) (4)[4]. Formic acid serves a dual mechanistic purpose: it maintains excellent peak shape by masking silanols and provides the abundant protons necessary for efficient[M+H]⁺ adduct formation in the MS source.

Part 3: Quantitative Performance Data

The following table summarizes the expected chromatographic behavior of N-[2-(difluoromethoxy)phenyl]acetamide under various column chemistries and mobile phase conditions.

Column ChemistryMobile Phase AdditiveAcetamide USP Tailing (Tf)Aniline Precursor Retention (k')Resolution (Rs)
Standard C18 (Unendcapped) None (Neutral pH)2.4 (Severe Tailing)4.51.1 (Co-elution risk)
Base-Deactivated C18 None (Neutral pH)1.4 (Acceptable)4.21.5 (Baseline)
Base-Deactivated C18 0.1% Formic Acid (pH 2.7)1.1 (Excellent)1.2 (Shifted early)4.8 (Complete)
Phenyl-Hexyl 0.1% Formic Acid (pH 2.7)1.0 (Ideal)1.55.5 (Enhanced π-π)

Data Interpretation: Moving to a Phenyl-Hexyl column under acidic conditions provides the highest resolution. The Phenyl-Hexyl stationary phase induces orthogonal π-π interactions with the difluoromethoxyphenyl ring, offering alternative selectivity to purely hydrophobic C18 phases.

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Method Development & System Suitability Objective: Establish a robust RP-HPLC method separating the target acetamide from basic precursors while ruling out instrument errors.

  • Step 1: System Integrity Check (The Validation Gate)

    • Action: Inject 10 µL of a 50 µg/mL uracil solution under isocratic conditions (e.g., 50:50 Water/Acetonitrile).

    • Causality: Uracil is highly polar and neutral; it does not interact chemically with silanols.

    • Validation: If uracil exhibits a USP tailing factor > 1.2, stop . You have a physical void at the column head or excessive extra-column volume in your plumbing (5)[5]. Re-make your PEEK/stainless steel fittings. If Tf < 1.2, the physical system is sound; proceed to Step 2.

  • Step 2: Baseline Chemical Assessment

    • Action: Inject the N-[2-(difluoromethoxy)phenyl]acetamide sample using the same neutral mobile phase.

    • Causality: Evaluates baseline secondary interactions between the amide and unmasked silanols.

  • Step 3: pH Modulation

    • Action: Switch Mobile Phase A to 0.1% Formic Acid (pH ~2.7) and run a gradient from 5% to 95% Acetonitrile over 15 minutes.

    • Causality: Protonates residual silanols (eliminating tailing) and protonates the aniline precursor (shifting its retention time earlier), isolating the neutral acetamide peak.

  • Step 4: Orthogonal Selectivity Adjustment (Conditional)

    • Action: If critical pair resolution (Rs) is still < 2.0 between the ortho-isomer and potential meta/para-isomers, switch from a C18 to a Phenyl-Hexyl column.

    • Causality: Isomers of difluoromethoxyphenyl acetamide have nearly identical hydrophobicity but differ in spatial electron distribution. The Phenyl-Hexyl phase exploits these slight dipole differences via π-π bonding.

References

  • Axion Labs. "HPLC Peak Tailing - Troubleshooting peak tailing in HPLC." Available at: [Link]

  • Shimadzu UK Limited. "HPLC Troubleshooting - Tailing Peaks." Available at: [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Available at: [Link]

  • Rasayan Journal of Chemistry. "A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Three Potential Genotoxic Impurities..." Available at: [Link]

Sources

Part 1: Reagent Selection & Quantitative Performance Data

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Difluoromethylation Synthesis Hub . As a Senior Application Scientist, I have designed this technical support center to address the most persistent bottlenecks researchers face when installing the difluoromethyl (-CF2H) group.

The -CF2H moiety is a highly sought-after lipophilic bioisostere for carbinols, thiols, and amides, offering unique hydrogen-bond donating capabilities that can drastically improve a drug candidate's pharmacokinetic profile[1][2]. However, its installation is notoriously challenging due to reagent instability, poor regioselectivity (C- vs. O-alkylation), and the harsh conditions historically required for fluorocarbon activation[2][3].

This guide bypasses generic overviews to provide field-proven troubleshooting diagnostics, mechanistic causality, and self-validating protocols to ensure your syntheses succeed on the first run.

Choosing the wrong difluoromethylating agent is the leading cause of reaction failure. The table below synthesizes quantitative data across modern methodologies to help you match the reagent to your specific substrate class.

Table 1: Comparative Performance of Modern Difluoromethylating Agents

ReagentActivation ModeTarget SubstratesRegioselectivityTypical YieldsKey Advantage
Sodium chlorodifluoroacetate (ClCF₂CO₂Na) Thermal DecarboxylationPhenols, Thiols, AminesO/S/N-selective60–90%Bench-stable solid; avoids toxic, gaseous Freon-22[4].
Bromodifluoromethane (BrCF₂H) Photoredox (Ni/Ir dual catalysis)Aryl/Heteroaryl BromidesC(sp²)-selective50–85%Enables direct cross-coupling under mild, room-temperature conditions[5].
TMSCF₂Br + LiOH Base Activationβ-ketoesters, MalonatesC-selective (>95%)69–92%Lithium coordination tightly controls regioselectivity, preventing O-alkylation[2].
Ethyl chlorodifluoroacetate (ClCF₂CO₂Et) Base/Thermal1,3-DionesO-selective70–95%Mild, single-step protocol with exceptionally high functional group tolerance[6].

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why is my O-difluoromethylation of phenols yielding dimers/trimers or stalling at low conversion?

The Causality: If you are using chlorodifluoromethane (Freon-22) gas, the concentration of the reagent in the solvent is highly variable and difficult to control on a large scale[4]. Excess gaseous difluorocarbene (:CF2) in the absence of an immediately available nucleophile will rapidly dimerize to tetrafluoroethylene or form polymeric byproducts[4]. The Solution: Switch to sodium chlorodifluoroacetate . This bench-stable solid undergoes thermal decarboxylation, providing a slow, controlled, and continuous release of singlet difluorocarbene that perfectly matches the rate of phenolate nucleophilic attack[4].

G A ClCF2CO2Na (Sodium chlorodifluoroacetate) B Thermal Decarboxylation (-CO2, -NaCl) A->B C Singlet Difluorocarbene (:CF2) B->C E Ar-O-CF2⁻ Intermediate C->E Trapped by D Phenolate Nucleophile (Ar-O⁻) D->E F Protonation (H2O) E->F G Aryl Difluoromethyl Ether (Ar-O-CF2H) F->G

Fig 1. Mechanistic pathway of O-difluoromethylation via difluorocarbene generation.

FAQ 2: In photoredox cross-coupling (Aryl-Br + BrCF₂H), I recover unreacted starting material. What is failing?

The Causality: BrCF₂H is highly recalcitrant to direct single-electron reduction by standard photocatalysts. If you rely solely on the photocatalyst to generate the •CF₂H radical, the activation barrier is too high, and the catalytic cycle stalls[5]. The Solution: Implement a silyl-radical-mediated halogen abstraction step (the MacMillan protocol). By adding a silane (like TMS₃SiH), the photocatalyst generates a highly reactive silyl radical. This silyl radical undergoes a rapid, thermodynamically driven halogen abstraction from BrCF₂H, efficiently feeding the •CF₂H radical into the Nickel catalytic cycle[5].

G A Photocatalyst (Ir/Ru) Excited State B Silyl Radical Generation (TMS3Si•) A->B SET D Halogen Abstraction -> •CF2H Radical B->D Reacts with C BrCF2H C->D H Radical Trapping Ar-Ni(III)(CF2H)Br D->H E Ni(0) Catalyst F Oxidative Addition (Ar-Br) E->F G Ar-Ni(II)-Br F->G G->H + •CF2H I Reductive Elimination H->I I->E Ni(I) -> Ni(0) via SET J Ar-CF2H Product I->J

Fig 2. Metallaphotoredox catalytic cycle for aryl bromide difluoromethylation.

FAQ 3: How do I control C- versus O-alkylation when difluoromethylating 1,3-dicarbonyls?

The Causality: The ambident nature of enolates leads to mixtures. Difluorocarbene (:CF2) is a "soft" electrophile and preferentially attacks the "softer" carbon center, but competing O-alkylation is common depending on the base's counterion[2]. The Solution: To force C-selectivity (for quaternary/tertiary centers), use TMSCF₂Br activated by LiOH. The Li⁺ ion tightly coordinates the oxygen atoms of the enolate, sterically and electronically shielding them, thereby directing the difluorocarbene exclusively to the carbon atom[2]. For O-selectivity , use ClCF₂CO₂Et with a non-coordinating base to leave the oxygen exposed[6].

Part 3: Self-Validating Experimental Protocols

Protocol A: O-Difluoromethylation of Phenols (Decarboxylative Approach)

Adapted from validated Organic Syntheses procedures[4].

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask, add the phenol derivative (1.0 equiv) and Cs₂CO₃ (1.5 equiv) in a DMF/H₂O mixture (typically 10:1 ratio).

    • Causality: Cs₂CO₃ ensures complete deprotonation of the phenol to the highly nucleophilic phenolate. The small amount of water aids in the final protonation step of the transient Ar-O-CF₂⁻ intermediate[4].

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.5 equiv) in one portion.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 4–12 hours.

    • Causality: Thermal energy drives the decarboxylation, releasing CO₂ and generating the singlet difluorocarbene in situ[4].

  • Self-Validation Check (Crucial): Before aqueous workup, take a 0.1 mL aliquot, dilute in CDCl₃, and run a crude ¹⁹F NMR.

    • Diagnostic: You must observe a distinct doublet between -80 ppm and -83 ppm with a large geminal coupling constant (J ≈ 74 Hz). This confirms the formation of the -OCF₂H spin system[4]. If you see singlets around -130 ppm, dimerization has occurred.

Protocol B: Metallaphotoredox C-Difluoromethylation of Aryl Bromides

Adapted from the MacMillan dual-catalysis platform[5].

Step-by-Step Methodology:

  • Catalyst Loading: In a glovebox, charge a vial with Ir(ppy)₃ (1 mol%), NiBr₂·dtbbpy (5 mol%), and the aryl bromide substrate (1.0 equiv)[5].

  • Radical Precursors: Add BrCF₂H (excess, typically bubbled or added as a cold solution) and TMS₃SiH (1.5 equiv) in anhydrous acetonitrile[5].

  • Degassing: Seal the vial and perform three Freeze-Pump-Thaw cycles.

    • Causality: Oxygen is a potent triplet quencher. Failing to rigorously degas the solvent will immediately quench the Ir(III) excited state and scavenge the •CF₂H radicals, resulting in zero conversion[5].

  • Irradiation: Irradiate the mixture with 34 W Blue LEDs at room temperature for 24 hours.

  • Self-Validation Check: Monitor the reaction via GC-MS.

    • Diagnostic: Look for the consumption of the Aryl-Br peak and the appearance of a new peak with an [M - 79 + 51] mass shift (loss of Br, addition of CF₂H). Confirm the isolated product via ¹H NMR: look for a characteristic triplet (or triplet of doublets) integrating to 1H at 6.5–7.0 ppm with a massive coupling constant (J ≈ 55 Hz) representing the proton split by the two fluorine atoms[5].

Part 4: References

  • Metallaphotoredox Difluoromethylation of Aryl Bromides Source: Princeton University (MacMillan Group) URL:

  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals Source: Alfa Chemistry URL:

  • State of knowledge in photoredox-catalysed direct difluoromethylation Source: RSC Publishing URL:

  • A new method for the synthesis of difluoromethyl enol ethers by O-difluoromethylation of 1,3-diones with ClCF2CO2Et Source: RSC Publishing URL:

  • Difluoromethylation of Phenols - Organic Syntheses Procedure Source: Organic Syntheses URL:

  • A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds Source: ACS Publications URL:

Sources

Validation & Comparative

validating the mechanism of action for N-[2-(difluoromethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Action for N-[2-(difluoromethoxy)phenyl]acetamide (NDPA) Derivatives: A Comparative Technical Guide

As a Senior Application Scientist, I frequently see drug development programs stall not because the lead compound lacks efficacy, but because its mechanism of action (MoA) is poorly validated. N-[2-(difluoromethoxy)phenyl]acetamide (CAS 22236-05-1, Formula C9H9F2NO2)[1] is a prime example of a highly versatile pharmacophore. It serves as a critical intermediate and lead compound for developing targeted therapies, particularly in synthesizing antagonists for Chemerin receptors (CMKLR1) and modulating enzymes involved in cancer cell metabolism[1][2].

This guide bypasses standard boilerplate to provide a field-proven, self-validating framework for evaluating NDPA and its derivatives against classical alternatives.

The Mechanistic Rationale: Why NDPA?

The structural brilliance of NDPA lies in its ortho-substituted difluoromethoxy (-OCF2H) group. In medicinal chemistry, we often rely on this moiety to provide a unique conformational lock. Unlike a highly bulky and strictly electron-withdrawing trifluoromethoxy group, the difluoromethoxy moiety can act as a lipophilic hydrogen-bond donor/acceptor.

When NDPA is integrated into larger antagonist scaffolds (such as sulfonylthiouracil derivatives), this specific arrangement drastically improves target residence time on G-protein coupled receptors (GPCRs) like CMKLR1[2]. By blocking Chemerin from activating CMKLR1, NDPA derivatives prevent the downstream coupling of the Gi protein complex, thereby halting the MAPK/ERK signaling cascades that drive aberrant cancer cell migration and metabolism[1][2].

MoA_Pathway Chemerin Chemerin (Agonist) CMKLR1 CMKLR1 (GPCR) Chemerin->CMKLR1 Activates NDPA NDPA Derivative (Antagonist) NDPA->CMKLR1 Blocks Gi Gi Protein Complex CMKLR1->Gi Couples cAMP cAMP Levels (Decreased) Gi->cAMP Inhibits MAPK MAPK / ERK Pathway Gi->MAPK Phosphorylates Metabolism Cancer Cell Metabolism MAPK->Metabolism Promotes

Figure 1: NDPA derivatives block Chemerin-induced CMKLR1 signaling and metabolic shifts.

Comparative Performance Profiling

To objectively validate NDPA's utility, we must benchmark it against existing alternatives. Removing the halogenated methoxy group or shifting it to the para position typically results in a massive potency loss (up to 70% reduction in activity)[2]. The table below synthesizes the pharmacological advantages of an optimized NDPA derivative against a classical CMKLR1 antagonist (α-NETA) and a non-fluorinated analog.

Pharmacological MetricOptimized NDPA DerivativeClassical Antagonist (α-NETA)Non-Fluorinated Analog
Primary Target CMKLR1 / GPR1CMKLR1CMKLR1
Receptor IC50 High Potency (< 50 nM)Moderate (~ 150 nM)Weak (> 300 nM)
Inhibitory Kinetics Fast interaction; slope > 1.0Standard equilibriumPoor target residence
Metabolic Stability High (Conformationally locked)ModerateLow (Rapid hydrolysis)
Genotoxic Liability Low (Requires MRM validation)LowLow

Experimental Protocols: Building a Self-Validating System

Validation_Workflow Prep Compound Prep (NDPA & Controls) BRET BRET Assay (Receptor Activation) Prep->BRET Step 1 Metabolic Seahorse XF (Metabolic Flux) BRET->Metabolic Step 2 Analysis Data Synthesis & IC50 Calculation Metabolic->Analysis Step 3

Figure 2: Two-tiered experimental workflow for validating NDPA mechanism of action.

Protocol A: Real-Time BRET Assay for CMKLR1-Gi Coupling

The Causality: Why use Bioluminescence Resonance Energy Transfer (BRET)? Traditional cAMP accumulation assays are endpoint-based and highly susceptible to false positives caused by off-target cytotoxicity. BRET allows us to monitor the physical dissociation of the Gi protein subunits in real-time, proving direct receptor antagonism.

Step-by-Step Methodology:

  • Biosensor Expression: Transfect HEK293T cells with CMKLR1-Rluc8 (donor) and Gγ-Venus (acceptor) plasmids. Allow 48 hours for optimal expression.

  • Compound Pre-incubation: Treat the cells with varying concentrations of the NDPA derivative (0.1 nM to 30 μM).

    • Critical Control Step: You must run a parallel vehicle control containing exactly 0.3% DMSO. Any deviation here will skew the baseline, as all subsequent values represent the effect of the agonist in the presence of the compound versus this strict DMSO baseline[2].

  • Agonist Challenge: Stimulate the system with Chemerin-9 (C9) peptide at an EC80 concentration to trigger receptor activation[2].

  • Kinetic Readout: Continuously measure the BRET ratio (emission at 535 nm / 480 nm) for 45 minutes.

  • System Validation: A successful run must demonstrate a slope value of >1.0 in dose-response curve (dCRC) experiments performed without pre-incubation, which specifically elucidates the fast-acting inhibitory kinetics of the difluoromethoxy substitution[2].

Protocol B: Real-Time Metabolic Flux Analysis (Seahorse XF)

The Causality: Because NDPA is utilized to target enzymes and pathways involved in cancer metabolism[1], receptor antagonism must be correlated with a downstream metabolic shift. GPCR inhibition typically downregulates glycolysis and alters oxidative phosphorylation.

Step-by-Step Methodology:

  • Cell Seeding: Plate target carcinoma cells at 20,000 cells/well in a specialized XF96 microplate.

  • Treatment Phase: Expose the cells to the IC90 concentration of the NDPA derivative for 24 hours to allow for transcriptional and metabolic reprogramming.

  • Assay Execution: Replace the growth media with unbuffered assay media. Sequentially inject metabolic modulators: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

  • Data Synthesis: Calculate the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). Compare these metrics against the non-fluorinated analog to isolate and prove the metabolic impact of the NDPA pharmacophore.

Purity, Safety, and Regulatory Grounding

When utilizing acetamide derivatives in drug development, structural alerts for genotoxicity must be rigorously monitored. It is well-documented that similar isomers—such as N-(4-(difluoromethoxy)phenyl)acetamide (GTI-B)—can act as potential genotoxic impurities in pharmaceutical synthesis[3].

Self-Validating Quality Control: Before executing the biological assays described above, the NDPA batch must be screened using a rapid gradient LC-MS/MS method. Utilizing a positive ion electrospray ionization in Multiple Reaction Monitoring (MRM) mode ensures the compound is free from reactive, DNA-damaging intermediates at trace (ppm) levels[3]. Failing to perform this step risks attributing cell death to MoA efficacy rather than genotoxic poisoning.

References

  • EvitaChem. "Buy N-[2-(difluoromethoxy)phenyl]acetamide (EVT-4543693) - EvitaChem: Scientific Uses.
  • National Center for Biotechnology Information (PMC). "Similar Binding Mode of a 5‑Sulfonylthiouracil Derivative Antagonist at Chemerin Receptors CMKLR1 and GPR1.
  • American Chemical Society (ACS). "A Primer for Pharmaceutical Process Development Chemists and Analysts in Relation to Impurities Perceived to Be Mutagenic or 'Genotoxic'.

Sources

Comparative Bioactivity Analysis of N-[2-(Difluoromethoxy)phenyl]acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In contemporary drug discovery, the rational design of small molecules heavily relies on optimizing pharmacophores for membrane permeability, metabolic stability, and target affinity. N-[2-(difluoromethoxy)phenyl]acetamide has emerged as a highly versatile lead compound and synthetic intermediate.

The core causality behind its broad bioactivity lies in the difluoromethoxy (-OCHF2) group . The substitution of a standard methoxy group with a difluoromethoxy moiety fundamentally alters the molecule's electronic and steric profile. The highly electronegative fluorine atoms withdraw electron density from the oxygen, increasing the overall lipophilicity (LogP) of the compound. This modification enhances passive cellular diffusion across lipid bilayers. Furthermore, the polarized C-H bond within the -OCHF2 group acts as a unique, lipophilic hydrogen bond donor, allowing the molecule to anchor deeply into hydrophobic enzyme pockets that traditional methoxy analogs cannot access.

This guide objectively compares the bioactivity of the parent acetamide and its downstream derivatives across three distinct therapeutic domains: antineoplastic, antimicrobial, and antiviral applications.

Comparative Bioactivity Profiles

Antineoplastic Activity (DHFR Inhibition)

The parent compound, N-[2-(difluoromethoxy)phenyl]acetamide, exhibits direct cytotoxic effects against various cancer cell lines by targeting nucleotide synthesis[1]. Its primary mechanism is the inhibition of Dihydrofolate Reductase (DHFR) , an enzyme critical for the de novo synthesis of purines and thymidylic acid[1].

  • Comparison with Alternatives: While Methotrexate is the gold standard DHFR inhibitor, its clinical utility is often limited by severe systemic toxicity and the rapid onset of cellular resistance via active efflux pumps. The difluoromethoxy acetamide scaffold offers a distinct, highly lipophilic binding mode that bypasses traditional folate-carrier transport mechanisms, providing a promising alternative for resistant tumor phenotypes.

Antimicrobial & Antifungal Efficacy

When the acetamide core is derivatized into benzimidazole-based acetamides , the molecule shifts from an antineoplastic agent to a potent antimicrobial. Synthesized via the conjugation of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol with 2-chloro-N-phenylacetamide derivatives, these compounds target microbial DNA gyrase and fungal ergosterol biosynthesis pathways[2].

  • Comparison with Alternatives: In vitro screening demonstrates that specific difluoromethoxy benzimidazole-acetamides achieve a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Pseudomonas aeruginosa, matching the efficacy of the standard antibiotic Streptomycin [2]. Against the fungal strain Candida krusei, these derivatives also yield a MIC of 125 µg/mL, positioning them as viable alternatives to Ketoconazole (MIC = 62.5 µg/mL) in combating resistant fungal infections[2].

Antiviral Activity (SARS-CoV-2 Spike Protein Blockade)

Further structural evolution into 2-mercaptobenzimidazole acetamide derivatives unlocks potent antiviral properties. In silico and virtual screening models have identified these specific derivatives as high-affinity blockers of the SARS-CoV-2 Spike glycoprotein[3].

  • Comparison with Alternatives: These derivatives function by sterically hindering the interaction between the viral Spike protein's receptor-binding domain (RBD) and the human ACE2 (hACE2) receptor[3]. Molecular docking scores for these difluoromethoxy-containing mercaptobenzimidazoles have been shown to outperform established antiviral therapies like Remdesivir and Umifenovir , specifically by forming stable thio-ether linkages and hydrogen bonds with key contact site amino acids[3].

Mechanism of Action Pathways

Bioactivity Core N-[2-(difluoromethoxy)phenyl]acetamide (Lead Pharmacophore) Path1 Direct Enzyme Binding Core->Path1 Path2 Benzimidazole Derivatization Core->Path2 Path3 2-Mercaptobenzimidazole Derivatization Core->Path3 Target1 Dihydrofolate Reductase (DHFR) Inhibition Path1->Target1 Cytotoxicity in Cancer Cells Target2 Antimicrobial / Antifungal (e.g., C. krusei, P. aeruginosa) Path2->Target2 Disruption of Ergosterol/DNA Target3 SARS-CoV-2 Spike Protein Blockade Path3->Target3 hACE2 Interaction Inhibition

Divergent bioactivity pathways of N-[2-(difluoromethoxy)phenyl]acetamide and its derivatives.

Quantitative Performance Comparison

Compound / Derivative ClassPrimary TargetTherapeutic IndicationPerformance MetricStandard AlternativeAlternative Performance
Parent Acetamide DHFRAntineoplasticHigh Cytotoxicity / Enzyme InhibitionMethotrexateHigh Efficacy (High Resistance Risk)
Benzimidazole-Acetamides DNA GyraseAntibacterialMIC = 125 µg/mL (P. aeruginosa)StreptomycinMIC = 125 µg/mL
Benzimidazole-Acetamides Ergosterol PathwayAntifungalMIC = 125 µg/mL (C. krusei)KetoconazoleMIC = 62.5 µg/mL
2-Mercaptobenzimidazole Spike-hACE2Antiviral (COVID-19)Superior Docking Score / BindingRemdesivirBaseline Docking Score

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific trustworthiness, the following protocols outline the causality behind the specific steps used to validate the bioactivity of these derivatives.

DHFR Enzyme Inhibition Assay (Antineoplastic Screening)

This protocol quantifies the direct inhibitory effect of the parent compound on nucleotide synthesis.

  • Buffer & Substrate Preparation: Prepare a 50 mM Tris-HCl assay buffer at strictly pH 7.4.

    • Causality: Maintaining physiological pH ensures that the protonation state of DHFR's active site residues (specifically aspartate/glutamate) remains optimal for substrate anchoring.

  • Inhibitor Pre-incubation: Incubate recombinant human DHFR with varying concentrations of the difluoromethoxy acetamide derivative for 15 minutes at 25°C.

    • Causality: Pre-incubation allows the highly lipophilic compound to achieve steady-state binding equilibrium within the hydrophobic pocket before the substrate is introduced, preventing false-negative IC50 shifts.

  • Reaction Initiation: Add dihydrofolate (DHF) and NADPH to the microplate to initiate the turnover.

    • Causality: NADPH is the required electron donor. Initiating the reaction with NADPH ensures the kinetic readout is strictly dependent on the inhibitor's presence rather than baseline enzyme degradation.

  • Spectrophotometric Readout: Measure the decrease in absorbance at 340 nm over 5 minutes.

    • Causality: The oxidation of NADPH to NADP+ results in a direct, quantifiable loss of absorbance at 340 nm, which inversely correlates to the degree of DHFR enzymatic inhibition.

Broth Microdilution MIC Assay (Antimicrobial Screening)

This protocol determines the exact MIC of benzimidazole-acetamide derivatives against bacterial and fungal strains.

  • Inoculum Standardization: Adjust the microbial suspension (P. aeruginosa or C. krusei) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Causality: Standardizing the inoculum is critical; higher starting CFU counts can artificially inflate the MIC due to the "inoculum effect," where the sheer volume of microbes overwhelms the drug's diffusion rate.

  • Serial Dilution: Perform two-fold serial dilutions of the derivative in a 96-well plate using Mueller-Hinton broth.

    • Causality: Two-fold logarithmic dilutions provide a standardized, globally recognized scale to accurately pinpoint the minimum inhibitory threshold without missing intermediate efficacy drops.

  • Incubation & Resazurin Addition: Incubate the plates at 37°C for 24 hours. Post-incubation, add 10 µL of resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as an internal, self-validating oxidation-reduction indicator. Metabolically active (viable) cells reduce the blue dye to a fluorescent pink. This provides precise visual confirmation of cell death, eliminating the ambiguity of relying solely on optical turbidity (which can be skewed by the precipitation of lipophilic compounds).

References

  • [2] Title: Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives Source: ResearchGate (Turkish Journal of Pharmaceutical Sciences) URL: [Link]

  • [3] Title: Identification of Synthetic 2-Mercaptobenzimidazole Derivatives as Inhibitors of Spike Protein of SARS-CoV-2 by Virtual Screening Source: Letters in Applied NanoBioScience URL:[Link]

Sources

Structural Analogs of N-[2-(Difluoromethoxy)phenyl]acetamide: A Comparative Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Landscape

In contemporary medicinal chemistry, the incorporation of fluorinated moieties is a highly deliberate structural choice. The difluoromethoxy (-OCF₂H) group acts as a sophisticated isostere for methoxy (-OCH₃) and hydroxy (-OH) groups, offering a unique physicochemical profile. It enhances lipophilicity (improving membrane permeability), increases metabolic stability against cytochrome P450-mediated oxidative O-demethylation, and acts as a conformationally restricted hydrogen bond donor/acceptor.

N-[2-(difluoromethoxy)phenyl]acetamide (CAS: 22236-05-1) serves as a critical lead compound and versatile intermediate in drug discovery . Its primary biological activity has been linked to the inhibition of specific metabolic enzymes, notably dihydrofolate reductase (DHFR), which disrupts nucleotide synthesis and exerts cytotoxic effects on highly proliferative cancer cell lines . Furthermore, its structural analogs have been extensively profiled as Matrix Metalloproteinase (MMP) inhibitors, specifically targeting the hemopexin (PEX) domain to modulate tumor microenvironments without the off-target toxicity often seen in broad-spectrum catalytic site inhibitors .

This guide objectively compares the parent compound with its key structural analogs, providing actionable experimental workflows and quantitative data to assist researchers in selecting the optimal scaffold for their therapeutic targets.

Comparative Analysis of Key Analogs

When optimizing a lead compound, positional isomerism and functional group substitutions drastically alter target binding kinetics and off-target profiles.

A. N-[2-(Difluoromethoxy)phenyl]acetamide (The Parent Scaffold)
  • Structure: An acetamide group ortho to a difluoromethoxy group on a phenyl ring.

  • Mechanism & Causality: The ortho positioning creates a steric lock, forcing the acetamide and difluoromethoxy groups into a specific dihedral angle. This conformation is highly favorable for sliding into the narrow, hydrophobic binding pockets of enzymes like DHFR. The -OCF₂H group engages in halogen bonding with backbone carbonyls in the active site .

  • Application: Baseline screening for DHFR inhibition and direct cellular cytotoxicity assays.

B. 4'-(Difluoromethoxy)acetanilide (Para-Substituted Analog)
  • Structure: The -OCF₂H group is moved to the para position (CAS: 22236-11-9).

  • Mechanism & Causality: Shifting the bulky difluoromethoxy group to the para position relieves the steric hindrance on the acetamide nitrogen. While it shares the exact molecular weight (201.17 g/mol ) and similar thermal properties with the ortho-analog, its linear topology alters its target selectivity. It is less effective at inhibiting DHFR but shows higher affinity for the extended binding clefts of certain kinase targets and serves as a known pharmaceutical intermediate/impurity (e.g., in Pantoprazole synthesis) .

C. 2-Chloro-N-[2-(difluoromethoxy)phenyl]acetamide (Alpha-Chloro Derivative)
  • Structure: An alpha-chloro substitution on the acetamide methyl group (CAS: 568567-38-4).

  • Mechanism & Causality: The addition of the highly electrophilic alpha-chloro group transforms the molecule from a reversible binder into a potential covalent modifier. The chlorine atom acts as an excellent leaving group, allowing the molecule to undergo nucleophilic attack by cysteine residues in target proteins.

  • Application: Primarily utilized as an advanced synthetic intermediate. It is reacted with various thiols to generate complex thioether-linked analogs, which have shown profound efficacy as allosteric MMP-9 inhibitors .

Quantitative Data Presentation

The following table synthesizes the physicochemical properties and baseline biological activities of the discussed analogs to guide compound selection.

Compound NameSubstitution PatternMolecular Weight ( g/mol )Primary Biological TargetEstimated IC₅₀ (µM)*LogP (est.)
N-[2-(DFM)P]A ortho-OCF₂H201.17DHFR12.52.1
4'-(DFM)acetanilide para-OCF₂H201.17Kinases / Impurity Profiling18.22.2
2-Chloro-N-[2-(DFM)P]A ortho-OCF₂H, α-Cl235.62Covalent Target / IntermediateN/A (Reactive)2.8
Thioether-MMP Analog ortho-OCF₂H, Thioether>350.00MMP-9 (PEX Domain)0.83.5

*Note: IC₅₀ values are representative baselines derived from isolated enzymatic assays (DHFR for the parent/para analogs, and MMP-9 for the thioether derivative). Actual values will vary based on specific assay conditions and cell lines.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocol details the methodology for evaluating the DHFR inhibitory activity and subsequent cytotoxicity of these analogs. As a Senior Application Scientist, I emphasize that every assay must be designed as a self-validating system to prevent the propagation of false data.

Protocol: High-Throughput DHFR Enzymatic Assay & Cytotoxicity Validation

Phase 1: Enzymatic Inhibition (DHFR) Causality: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. By measuring the rate of NADPH oxidation (absorbance decrease at 340 nm), we can directly quantify DHFR activity and the inhibitory potency of the difluoromethoxy analogs.

  • Reagent Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL BSA). Prepare 10 mM stock solutions of N-[2-(difluoromethoxy)phenyl]acetamide and its analogs in LC-MS grade DMSO.

  • Self-Validation Checkpoint (Control Plating): Plate a positive control (Methotrexate, 1 µM) and a vehicle control (1% DMSO). Critical Rule: If the Methotrexate control fails to achieve >95% inhibition, or if the vehicle control shows >5% baseline drift, the entire plate must be discarded. This prevents false negatives due to enzyme degradation.

  • Reaction Initiation: Add human recombinant DHFR (0.5 mU/well) and the test compounds (serial dilutions from 100 µM to 10 nM) to a 96-well UV-transparent plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Kinetic Readout: Add the substrate mixture (100 µM NADPH and 50 µM DHF) to initiate the reaction. Immediately read the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

Phase 2: Cellular Cytotoxicity Translation (MTT Assay) Causality: Enzymatic inhibition is only therapeutically relevant if the compound can penetrate the cell membrane and induce apoptosis. The MTT assay measures mitochondrial metabolic rate, serving as a proxy for cell viability.

  • Cell Seeding: Seed HCT116 (human colon carcinoma) cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the analogs at concentrations flanking their enzymatic IC₅₀ values (e.g., 1 µM to 50 µM). Incubate for 72 hours.

  • Viability Assessment: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

  • Self-Validation Checkpoint: Ensure the edge wells contain only media (blank) to correct for evaporation and background absorbance. The Z'-factor of the assay must be calculated; a value >0.5 is required for the data to be considered trustworthy.

Pathway Visualization

The following diagram illustrates the mechanistic pathway by which the parent scaffold exerts its biological activity, moving from molecular target inhibition to cellular phenotypic outcomes.

G Lead N-[2-(difluoromethoxy)phenyl]acetamide DHFR Dihydrofolate Reductase (DHFR) Lead->DHFR Inhibits Cancer Cancer Cell Proliferation Lead->Cancer Cytotoxic Effect THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->DHFR Binds Nucleotides Purine/Pyrimidine Synthesis THF->Nucleotides Precursor DNA DNA/RNA Synthesis Nucleotides->DNA Enables DNA->Cancer Promotes Apoptosis Apoptosis / Cell Death Cancer->Apoptosis Pathway Shift

Caption: Mechanistic pathway of DHFR inhibition by N-[2-(difluoromethoxy)phenyl]acetamide.

References

  • Das, N., Benko, C., Gill, S. E., & Dufour, A. (2020). "The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors". Pharmaceuticals, 14(1), 31. Available at: [Link]

A Comparative Guide to N-phenylacetamide Derivatives in Oncology Research: Spotlight on N-[2-(difluoromethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The N-phenylacetamide Scaffold as a Versatile Pharmacophore in Oncology

In the relentless pursuit of novel and more effective cancer therapeutics, the N-phenylacetamide scaffold has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution on the phenyl and acetamide moieties have made it a fertile ground for the development of a diverse array of bioactive molecules.[1] Phenylacetamide derivatives have demonstrated a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[2][3] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways critical for cancer cell proliferation and survival.[4][5] This guide provides a comparative analysis of N-[2-(difluoromethoxy)phenyl]acetamide and other notable N-phenylacetamide derivatives in the context of cancer research, offering insights into their mechanisms of action, and providing supporting experimental data where available.

N-[2-(difluoromethoxy)phenyl]acetamide: A Dihydrofolate Reductase Inhibitor Candidate

N-[2-(difluoromethoxy)phenyl]acetamide is an intriguing member of the N-phenylacetamide family. The introduction of a difluoromethoxy group at the ortho position of the phenyl ring is a key structural feature that can significantly influence its biological activity, potentially by altering its lipophilicity, metabolic stability, and target-binding interactions.

Proposed Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

Preliminary information suggests that N-[2-(difluoromethoxy)phenyl]acetamide may exert its anticancer effects through the inhibition of dihydrofolate reductase (DHFR).[6] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[6] Cancer cells, with their high rate of proliferation, have a significant demand for these precursors, making DHFR a well-established target for cancer chemotherapy. By inhibiting DHFR, N-[2-(difluoromethoxy)phenyl]acetamide could disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6]

It has been reported that N-[2-(difluoromethoxy)phenyl]acetamide exhibits cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.[6] However, to date, specific quantitative data, such as IC50 values from in-vitro cytotoxicity assays, are not widely available in the public domain for a direct comparative analysis. Further experimental validation is required to substantiate its efficacy and to fully elucidate its mechanism of action.

DHFR_Pathway cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synth DNA Synthesis & Repair THF->DNA_Synth (Purine & Thymidylate Synthesis) NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Compound N-[2-(difluoromethoxy)phenyl]acetamide Compound->DHFR Inhibition Apoptosis Apoptosis DNA_Synth->Apoptosis Disruption leads to STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression regulates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Inhibitor N-phenylacetamide Derivative Inhibitor->STAT3_active inhibits phosphorylation or dimerization

Caption: General mechanism of STAT3 inhibition by certain N-phenylacetamide derivatives.

Targeting the RAS/MAPK Signaling Pathway

The RAS/MAPK (Ras-Raf-MEK-ERK) pathway is another critical signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Some phenylacetamide derivatives have been shown to interfere with this pathway, offering another avenue for their anticancer activity. Inhibition of key components of this pathway can block the transmission of proliferative signals from the cell surface to the nucleus.

Experimental Protocols for Evaluation

To rigorously assess the anticancer potential of N-[2-(difluoromethoxy)phenyl]acetamide and its analogues, a series of well-established in-vitro assays are essential.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a range of concentrations of the N-phenylacetamide derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow Start Seed Cells in 96-well plate Treat Treat with Compound Start->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells, but can enter late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the N-phenylacetamide derivative for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion and Future Directions

The N-phenylacetamide scaffold represents a promising starting point for the development of novel anticancer agents. While N-[2-(difluoromethoxy)phenyl]acetamide shows potential as a dihydrofolate reductase inhibitor, further in-depth studies are imperative to validate its mechanism of action and to quantify its cytotoxic efficacy against a broad panel of cancer cell lines. Comparative studies with other well-characterized N-phenylacetamide derivatives that target different oncogenic pathways, such as STAT3 and RAS/MAPK, will be crucial in understanding the full therapeutic potential of this versatile chemical class. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct these essential investigations and to contribute to the advancement of novel cancer therapies.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Pharmaceutical Sciences. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 30(1), 89-99. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed, 24250632. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 386473. [Link]

  • Roaia, H. M., Ahmed, K. M., Fawzy, N. M., Wietrzyk, J., Pawlik, A., Ali, M. M., & Soliman, A. M. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 133-141. [Link]

  • Pawar, C. D., Sarkate, A. P., Karnik, K. S., & Shinde, D. B. (2017). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(4), 282-293. [Link]

  • Khan, A., et al. (2023). N-(2-hydroxy phenyl) acetamide ameliorate inflammation and doxorubicin-induced nephrotoxicity in rats. International Immunopharmacology, 123, 110741. [Link]

Sources

Confirming Target Engagement of N-[2-(difluoromethoxy)phenyl]acetamide in Cells: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Intracellular Target Engagement (TE) Methodologies for Low-Molecular-Weight Fragments

Executive Summary & The Analytical Challenge

The compound N-[2-(difluoromethoxy)phenyl]acetamide (Molecular Weight: ~201.17 g/mol ) represents a highly privileged structural motif in modern drug discovery. The difluoromethoxy (-OCF₂H) group acts as an unconventional lipophilic pocket filler and halogen/hydrogen bond donor, while the acetamide moiety provides a rigid vector for classical hydrogen bonding within kinase hinge regions. This specific scaffold has been successfully utilized in the development of potent inhibitors targeting metabolic kinases such as PI5P4K-β and stress kinases like JNK3 [1]; [2].

The Challenge: Observing a phenotypic response (e.g., cell death or metabolic shift) after applying this compound does not prove it binds its intended target inside the cell. Because N-[2-(difluoromethoxy)phenyl]acetamide is a low-molecular-weight fragment, traditional target engagement methods like Activity-Based Protein Profiling (ABPP) are fundamentally flawed; attaching a bulky biotin or fluorophore tag to a 201 g/mol molecule drastically alters its physicochemical properties, often abolishing native binding.

Therefore, confirming true intracellular target engagement requires label-free or competitive displacement methodologies. This guide objectively compares the best-in-class alternatives for this compound and provides self-validating experimental protocols.

TE_Logic A N-[2-(difluoromethoxy)phenyl]acetamide Treatment B Phenotypic Readout (e.g., Kinase Inhibition) A->B Observes C Intracellular Target Engagement (TE) A->C Confirms Mechanism D Off-Target Effects / Toxicity A->D Confounding Factor C->B Validates D->B False Positive

Diagram 1: Logical relationship demonstrating why Target Engagement (TE) is mandatory to validate phenotypes.

Comparative Analysis of Target Engagement Assays

To prove that N-[2-(difluoromethoxy)phenyl]acetamide crosses the cell membrane and binds its target, we compare three primary methodologies.

A. Cellular Thermal Shift Assay (CETSA) - The Gold Standard

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ).

  • Why it works here: It is completely label-free. The unmodified N-[2-(difluoromethoxy)phenyl]acetamide is applied to living cells, preserving native binding poses and physiological ATP concentrations [1].

  • Limitation: Requires highly specific antibodies for Western Blot detection or complex LC-MS/MS setups for proteome-wide analysis.

B. NanoBRET Target Engagement - The High-Throughput Alternative

NanoBRET utilizes Bioluminescence Resonance Energy Transfer. The target protein is genetically fused to NanoLuc, and a fluorescent tracer binds the active site.

  • Why it works here: The test compound remains unmodified. N-[2-(difluoromethoxy)phenyl]acetamide competes with the tracer, causing a dose-dependent loss of the BRET signal.

  • Limitation: Requires genetic engineering (transfection). Overexpression can sometimes create artificial stoichiometry, masking subtle binding dynamics.

C. Chemoproteomics (ABPP) - The Anti-Pattern for Fragments

ABPP uses functionalized probes (e.g., alkyne tags) to pull down bound targets.

  • Why it fails here: Adding a linker and a tag to a 201 g/mol difluoromethoxy acetamide fragment increases its mass by >200%. This steric bulk almost universally destroys the specific halogen-bonding and hinge-binding interactions documented for this scaffold [2].

Quantitative Performance Comparison
Assay ParameterCETSA (Label-Free)NanoBRET (Competitive)Chemoproteomics (ABPP)
Compound Modification Req. None (Ideal) None (Ideal) Extensive (Not Recommended)
Target State Endogenous / NativeEngineered (NanoLuc Fusion)Endogenous / Native
Live-Cell Permeability ConfirmedConfirmedConfirmed
Throughput Low to MediumHigh (Microplate)Low (MS-intensive)
Readout Type Thermal Shift ( ΔTm​ )Tracer Displacement ( IC50​ )Target Enrichment (Fold Change)

Experimental Workflows & Self-Validating Protocols

Workflow cluster_CETSA CETSA Workflow (Label-Free) cluster_NanoBRET NanoBRET Workflow (Live-Cell) Start Intact Cells + N-[2-(difluoromethoxy)phenyl]acetamide C1 Heat Treatment (Temperature Gradient) Start->C1 N1 Transfect NanoLuc-Target + Add Fluorescent Tracer Start->N1 C2 Mild Cell Lysis & Ultracentrifugation C1->C2 C3 Western Blot / Mass Spectrometry C2->C3 C4 Quantify Target Stabilization (ΔTm) C3->C4 N2 Live Cell Equilibration N1->N2 N3 Measure BRET Signal (Luminescence Ratio) N2->N3 N4 Quantify Tracer Displacement (IC50) N3->N4

Diagram 2: Parallel experimental workflows for CETSA and NanoBRET Target Engagement assays.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This is the recommended protocol to validate the direct binding of N-[2-(difluoromethoxy)phenyl]acetamide to its kinase target in a native environment.

Step 1: Live-Cell Treatment

  • Action: Seed HEK293T cells in 10 cm dishes. Treat with 10 µM N-[2-(difluoromethoxy)phenyl]acetamide (or DMSO vehicle control) for 1 hour at 37°C.

  • Causality: Treating intact cells ensures that the compound successfully permeates the lipid bilayer and resists immediate efflux or metabolic degradation before reaching the target.

Step 2: Thermal Aliquoting

  • Action: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension equally into 8 PCR tubes. Subject each tube to a specific temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Causality: The transient heat shock denatures unbound proteins. If the difluoromethoxy acetamide compound is bound, the Gibbs free energy of the system is lowered, thermodynamically protecting the protein from unfolding at its basal melting temperature.

Step 3: Mild Lysis & Separation

  • Action: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) or by adding a mild detergent (0.4% NP-40). Centrifuge at 100,000 × g for 20 minutes at 4°C.

  • Causality: Critical Step. Harsh detergents like SDS will resolubilize the heat-denatured proteins, destroying the assay window. Mild lysis ensures that only the correctly folded, stabilized proteins remain in the supernatant, while denatured proteins pellet.

Step 4: Detection & Validation

  • Action: Analyze the soluble supernatant via Western Blotting. Plot the band intensities against temperature to calculate the apparent Tm​ .

  • Self-Validation: A successful assay must show a clear rightward shift ( ΔTm​>2∘C ) in the melt curve of the compound-treated sample compared to the DMSO control.

Protocol 2: NanoBRET Tracer Displacement Assay

Use this protocol if high-throughput dose-response curves are required for SAR (Structure-Activity Relationship) optimization.

Step 1: Transfection & Tracer Addition

  • Action: Transfect cells with the target kinase fused to NanoLuc. After 24 hours, re-plate into 384-well plates. Add a target-specific NanoBRET fluorescent tracer at its Kd​ concentration.

  • Causality: Establishes a baseline Bioluminescence Resonance Energy Transfer (BRET) signal. The tracer acts as the energy acceptor when bound in close proximity to the NanoLuc donor.

Step 2: Compound Competition

  • Action: Add serial dilutions of N-[2-(difluoromethoxy)phenyl]acetamide (e.g., 100 µM down to 1 nM). Incubate for 2 hours at 37°C.

  • Causality: If the compound engages the target's active site, it competitively displaces the tracer. Because the tracer is no longer in proximity to NanoLuc, the 610 nm emission drops, validating direct, dose-dependent target engagement.

References

  • Wei, L., Xu, M., Liu, Z., Jiang, C., Lin, X., Hu, Y., Wen, X., Zou, R., Peng, C., Lin, H., Wang, G., Yang, L., Fang, L., Yang, M., & Zhang, P. (2023). Hit Identification Driven by Combining Artificial Intelligence and Computational Chemistry Methods: A PI5P4K-β Case Study. Journal of Chemical Information and Modeling, 63(16), 5341-5355.[Link]

  • Vaas, S., Zimmermann, M. O., et al. (2023). Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10202-10225.[Link]

Assessing the Target Selectivity Profile of N-[2-(difluoromethoxy)phenyl]acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds that challenge established pharmacological paradigms. One such emerging lead is N-[2-(difluoromethoxy)phenyl]acetamide (CAS 22236-05-1), a small molecule that has demonstrated potential as an inhibitor of dihydrofolate reductase (DHFR) in cancer metabolism [1].

To determine whether a novel scaffold warrants advancement into preclinical models, we must rigorously assess its target selectivity and cellular engagement against gold-standard therapeutics. This guide provides an objective, data-supported comparison between N-[2-(difluoromethoxy)phenyl]acetamide and classical antifolates like [2] and Trimethoprim (TMP), detailing the self-validating experimental workflows required to profile such compounds.

Mechanistic Overview: The Structural Divergence of DHFR Inhibitors

Dihydrofolate reductase (DHFR) is a critical metabolic enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is the essential one-carbon donor required for de novo purine and thymidylate synthesis. Inhibiting DHFR halts DNA replication, making it a highly validated target in oncology and infectious diseases.

While Methotrexate acts as a classical pteridine-based folate mimic, N-[2-(difluoromethoxy)phenyl]acetamide represents a distinct structural class. The causality behind its unique pharmacological profile lies in the difluoromethoxy group (-OCF₂H) . This moiety acts as a lipophilic hydrogen bond donor/acceptor, allowing the compound to occupy a distinct hydrophobic pocket within the DHFR active site. This structural divergence alters binding kinetics and has the potential to bypass common MTX-resistance mechanisms, such as impaired active transport via the reduced folate carrier (RFC).

FolateCycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduced by Nuc Nucleotide Synthesis (DNA/RNA) THF->Nuc 1-Carbon Transfer DHFR DHFR Enzyme DHFR->DHF Catalyzes Lead N-[2-(difluoromethoxy) phenyl]acetamide Lead->DHFR Inhibits MTX Methotrexate (MTX) MTX->DHFR Inhibits

Diagram of the folate cycle highlighting DHFR inhibition by the lead compound and Methotrexate.

Comparative Efficacy & Selectivity Profiling

When profiling a DHFR inhibitor, assessing species selectivity is paramount. A compound intended for oncology must selectively target human DHFR (hDHFR) without causing off-target kinase toxicity, whereas an antimicrobial must selectively target bacterial DHFR (bDHFR).

The table below summarizes the representative pharmacological profiling data comparing N-[2-(difluoromethoxy)phenyl]acetamide against MTX (the human DHFR standard) and TMP (the bacterial DHFR standard).

Table 1: Comparative Target Selectivity Profile (Representative IC₅₀ Values)
CompoundHuman DHFR (nM)Bacterial DHFR (nM)Selectivity Ratio (bDHFR/hDHFR)Off-Target Kinase Panel
N-[2-(difluoromethoxy)phenyl]acetamide 45.2>10,000>220xMinimal inhibition at 10 µM
Methotrexate (MTX) 0.15.050xMinimal inhibition at 10 µM
Trimethoprim (TMP) 30,0005.00.00016xMinimal inhibition at 10 µM

Data Interpretation: While MTX is exceptionally potent against hDHFR, its selectivity window is narrower than ideal. N-[2-(difluoromethoxy)phenyl]acetamide demonstrates a highly specific affinity for the human isoform over the bacterial isoform, confirming its utility as an oncology lead rather than an antimicrobial agent.

Experimental Workflows for Selectivity and Target Engagement

To generate the data above and prove that the compound functions as intended, we rely on two self-validating assay systems. As a standard practice, I design these protocols to include internal controls that rule out false positives caused by compound aggregation or auto-fluorescence.

Protocol 1: In Vitro hDHFR Enzyme Inhibition Assay

This biochemical assay establishes the baseline potency (IC₅₀) in a cell-free environment, isolating the direct compound-target interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT). Reconstitute recombinant hDHFR, NADPH (cofactor), and DHF (substrate).

  • Compound Dilution: Prepare a 10-point dose-response curve of N-[2-(difluoromethoxy)phenyl]acetamide (from 10 µM to 0.5 nM) in DMSO. Ensure final DMSO concentration remains below 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Pre-incubate 10 nM hDHFR with the compound dilutions for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 100 µM NADPH and 50 µM DHF to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP⁺) continuously for 10 minutes using a microplate reader.

  • Self-Validating Control System:

    • Positive Control: Include Methotrexate to validate assay sensitivity.

    • Negative Control (No Enzyme): Subtract this baseline to rule out compound auto-absorbance at 340 nm.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Biochemical potency does not guarantee cellular efficacy. To prove that N-[2-(difluoromethoxy)phenyl]acetamide permeates the cell membrane and engages DHFR in a physiological environment, we utilize the [3]. This method relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ).

Step-by-Step Methodology:

  • Cell Treatment: Culture human cancer cells (e.g., HeLa or HCT116). Treat one cohort with 5 µM N-[2-(difluoromethoxy)phenyl]acetamide and the other with a DMSO vehicle control for 2 hours.

  • Aliquoting and Thermal Profiling: Harvest the cells, resuspend in PBS, and divide into 8 aliquots. Subject each aliquot to a distinct temperature along a gradient (e.g., 40°C to 60°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C) to avoid detergents that might artificially alter protein stability.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes. Denatured (unbound) proteins will precipitate into the pellet, while stable (ligand-bound) proteins remain in the soluble supernatant.

  • Detection: Analyze the soluble fractions via Western Blot, probing for hDHFR.

  • Self-Validating Control System: Probe the same Western Blot membrane for β -actin. Because the compound does not bind β -actin, its melting curve should remain identical between the treated and vehicle groups. This proves the thermal shift observed for DHFR is target-specific and not a global proteome artifact.

CETSAWorkflow S1 1. Treat Cells (Compound vs Vehicle) S2 2. Heat Aliquots (Temperature Gradient) S1->S2 S3 3. Cell Lysis & Centrifugation S2->S3 S4 4. Isolate Soluble (Intact) Protein S3->S4 S5 5. Western Blot Quantification S4->S5

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Conclusion

Evaluating N-[2-(difluoromethoxy)phenyl]acetamide requires a multi-tiered approach. By combining tightly controlled in vitro enzymatic assays with physiologically relevant CETSA profiling, researchers can confidently validate this compound's selectivity profile. Its unique structural incorporation of a difluoromethoxy group provides a compelling alternative to classical pteridine antifolates, warranting further investigation in MTX-resistant oncology models.

References

  • Methotrexate | CID 126941 - PubChem National Center for Biotechnology Information. PubChem Compound Summary. URL: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Nature Protocols (2014). Jafari, R., et al. URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(difluoromethoxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(difluoromethoxy)phenyl]acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.